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  • Product: N-(but-2-yn-1-yl)furan-2-carboxamide
  • CAS: 1333470-23-7

Core Science & Biosynthesis

Foundational

Introduction: The Convergence of Furan and Alkyne Moieties in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide The molecular architecture of N-(but-2-yn-1-yl)furan-2-carboxamide represents a compelling fusion of two privileged pharmacophores: the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

The molecular architecture of N-(but-2-yn-1-yl)furan-2-carboxamide represents a compelling fusion of two privileged pharmacophores: the furan-2-carboxamide core and a terminal alkyne-containing side chain. Furan-2-carboxamides are integral to a wide array of biologically active compounds, demonstrating activities that span from antimicrobial to anticancer agents.[1][2] Their rigid, planar structure and hydrogen bonding capabilities allow them to serve as effective scaffolds for interacting with biological targets.[2] The incorporation of the but-2-yn-1-yl group introduces an alkyne functionality, a versatile handle for further chemical modification through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use as a building block in diversity-oriented synthesis.[2]

This guide provides a comprehensive overview of the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide, grounded in established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying rationale for the chosen synthetic strategy, reaction conditions, and purification techniques.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and efficient pathway to synthesize N-(but-2-yn-1-yl)furan-2-carboxamide is through the nucleophilic acyl substitution reaction between 2-furoyl chloride and but-2-yn-1-amine. This reaction is a cornerstone of amide bond formation, prized for its high efficiency and the reactivity of the acyl chloride starting material.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of but-2-yn-1-amine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-furoyl chloride. This step forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, an excellent leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or a second equivalent of the starting amine. This neutralization step is crucial as it prevents the formation of unreactive amine hydrochlorides and drives the reaction to completion.[3]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Characterization setup 1. Setup (Amine, TEA, DCM at 0°C) addition 2. Dropwise Addition (2-Furoyl Chloride in DCM) setup->addition stir 3. Reaction (Warm to RT, Stir 2-4h) addition->stir wash_acid 4. Wash (1M HCl) stir->wash_acid wash_base 5. Wash (Sat. NaHCO₃) wash_acid->wash_base wash_brine 6. Wash (Brine) wash_base->wash_brine dry 7. Dry Organic Layer (MgSO₄) wash_brine->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Column Chromatography concentrate->purify char 10. Characterization (NMR, IR, MS) purify->char

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Exploratory

"N-(but-2-yn-1-yl)furan-2-carboxamide chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-(but-2-yn-1-yl)furan-2-carboxamide Introduction In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic combination of pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(but-2-yn-1-yl)furan-2-carboxamide

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic combination of privileged scaffolds with versatile functional groups is a cornerstone of innovation. The furan-2-carboxamide moiety is one such scaffold, recognized for its presence in numerous biologically active compounds and its utility as a stable bioisosteric replacement for other, more labile structures.[1] Derivatives of furan-2-carboxamide have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3]

This guide focuses on a specific, functionally rich derivative: N-(but-2-yn-1-yl)furan-2-carboxamide . This molecule uniquely integrates the established furan-2-carboxamide core with an internal alkynyl group (a butynyl chain). The inclusion of the alkyne functionality introduces a site of tunable reactivity, making the molecule a compelling subject for both biological screening and further synthetic elaboration. Alkynyl amides are valuable precursors in a variety of cascade reactions and cycloadditions, enabling the construction of complex heterocyclic and carbocyclic systems.[4][5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core chemical properties of N-(but-2-yn-1-yl)furan-2-carboxamide. We will delve into its molecular structure, outline a robust synthetic pathway with detailed experimental protocols, analyze its chemical reactivity from a mechanistic perspective, and explore its potential applications as a bioactive agent and a versatile synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identity
  • IUPAC Name: N-(but-2-yn-1-yl)furan-2-carboxamide

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Canonical SMILES: CC#CCNC(=O)C1=CC=CO1

Structural Representation

The molecule consists of a central furan ring acylated at the 2-position to form a secondary amide. The nitrogen atom of the amide is substituted with a but-2-yn-1-yl group, which features an internal carbon-carbon triple bond.

Molecular structure of N-(but-2-yn-1-yl)furan-2-carboxamide.
Computed Physicochemical Properties
PropertyValueInterpretation & Significance
Molecular Weight 163.17 g/mol Low molecular weight, favorable for oral bioavailability (Lipinski's Rule of 5).
XLogP3-AA 1.4Indicates moderate lipophilicity, suggesting good membrane permeability and aqueous solubility balance.
Topological Polar Surface Area (TPSA) 49.4 ŲValue below 140 Ų is associated with good cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (Amide N-H)Participates in hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 2 (Amide C=O, Furan O)Acts as a hydrogen bond acceptor, influencing solubility and receptor binding.
Rotatable Bond Count 3Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Data is computed based on structural analogs and established algorithms, similar to those found in databases like PubChem for related furan carboxamides.[6]

Synthesis and Spectroscopic Characterization

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide can be efficiently achieved through standard amide bond formation protocols. The most direct and reliable method is the acylation of but-2-yn-1-amine with an activated derivative of furan-2-carboxylic acid.

Synthetic Workflow Rationale

The chosen synthetic strategy involves the reaction between furan-2-carbonyl chloride and but-2-yn-1-amine. This approach is favored for several reasons:

  • Expertise & Experience: Acylation using an acyl chloride is a classic, high-yielding, and robust method for amide synthesis. It proceeds rapidly under mild conditions.

  • Trustworthiness: The reaction is self-validating. The formation of a hydrochloride salt as a byproduct drives the reaction forward, and its removal (via a base or aqueous workup) ensures the isolation of the neutral amide product. The starting materials, furan-2-carboxylic acid and but-2-yn-1-amine, are commercially available and relatively inexpensive.

  • Causality: Furan-2-carboxylic acid is first converted to the more reactive furan-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is necessary because direct amidation of a carboxylic acid requires harsh conditions or specialized coupling agents. The subsequent nucleophilic acyl substitution by the primary amine (but-2-yn-1-amine) proceeds readily. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included to neutralize the HCl generated in situ, preventing the protonation and deactivation of the starting amine.

G furan_acid Furan-2-carboxylic Acid socl2 SOCl₂ or (COCl)₂ DCM, 0°C to rt furan_acid->socl2 Activation acyl_chloride Furan-2-carbonyl Chloride (Intermediate) socl2->acyl_chloride workup Aqueous Workup & Purification acyl_chloride->workup amine But-2-yn-1-amine amine->workup base Triethylamine (TEA) DCM, 0°C base->workup product N-(but-2-yn-1-yl)furan-2-carboxamide workup->product Acylation

Synthetic workflow for N-(but-2-yn-1-yl)furan-2-carboxamide.
Detailed Experimental Protocol

Step 1: Preparation of Furan-2-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a trap).

  • After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure. The crude furan-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve but-2-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled to 0 °C.

  • Slowly add a solution of the crude furan-2-carbonyl chloride (1.1 eq) in the same solvent to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(but-2-yn-1-yl)furan-2-carboxamide.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the structure, the following characteristic signals are predicted:

TechniquePredicted Signals and Interpretation
¹H NMR - δ ~7.5 ppm (dd, 1H): Furan H5 proton. - δ ~7.2 ppm (dd, 1H): Furan H3 proton. - δ ~6.5 ppm (dd, 1H): Furan H4 proton. - δ ~6.5-7.0 ppm (br s, 1H): Amide N-H proton. - δ ~4.1 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen. - δ ~1.8 ppm (t, 3H): Methyl protons (-CH₃) of the butynyl group.
¹³C NMR - δ ~158 ppm: Amide carbonyl carbon (C=O). - δ ~147, 144, 115, 112 ppm: Furan ring carbons. - δ ~75-85 ppm (2C): Alkyne carbons (C≡C). - δ ~30 ppm: Methylene carbon (-CH₂-). - δ ~4 ppm: Methyl carbon (-CH₃).
IR (Infrared) - ~3300 cm⁻¹: N-H stretching (amide). - ~2250 cm⁻¹: C≡C stretching (internal alkyne, weak). - ~1650 cm⁻¹: C=O stretching (amide I band). - ~1550 cm⁻¹: N-H bending (amide II band).
MS (Mass Spec) - [M+H]⁺: Expected at m/z 164.07.

Note: Specific chemical shifts (δ) are estimates based on data for furan-2-carboxamides and alkynyl compounds.[7]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of N-(but-2-yn-1-yl)furan-2-carboxamide is dictated by the interplay of its three primary functional groups: the furan ring, the amide linkage, and the internal alkyne.

G central_mol N-(but-2-yn-1-yl)furan-2-carboxamide furan Furan Ring central_mol->furan amide Amide Linkage central_mol->amide alkyne Internal Alkyne central_mol->alkyne electrophilic_sub Electrophilic Substitution (e.g., Nitration, Halogenation) furan->electrophilic_sub hydrolysis Hydrolysis (Acidic or Basic) amide->hydrolysis cycloaddition Cycloaddition Reactions alkyne->cycloaddition reduction Reduction/Hydrogenation alkyne->reduction

Key reactivity sites of the target molecule.
Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions, primarily at the C5 position (para to the oxygen and meta to the deactivating carboxamide group).[8] The amide group is moderately deactivating, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions compared to unsubstituted furan.

Stability of the Amide Bond

Amides are generally stable functional groups, resistant to cleavage by most nucleophiles.[9] However, the amide bond in this molecule can be hydrolyzed back to furan-2-carboxylic acid and but-2-yn-1-amine under harsh conditions, such as prolonged heating in strong aqueous acid or base.[9] This stability is a key feature that contributes to the utility of the furan-2-carboxamide scaffold in drug design.

Reactions of the Internal Alkyne

The but-2-yne moiety is the most versatile handle for synthetic transformations. Unlike terminal alkynes, internal alkynes do not participate in standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. However, they undergo a range of other valuable reactions:

  • Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, while dissolving metal reduction (e.g., Na/NH₃) will produce the (E)-alkene. Complete reduction to the N-butyl derivative can be achieved with H₂ over a palladium-on-carbon (Pd/C) catalyst.

  • Cycloaddition Reactions: While less reactive than terminal alkynes, the internal alkyne can participate in various cycloadditions, such as [3+2] cycloadditions with azides (under thermal conditions) or nitrile oxides to form substituted triazoles and isoxazoles, respectively.

  • Cascade Reactions: Alkynyl amides are known to participate in complex amine-mediated cascade reactions, potentially leading to the formation of diverse heterocyclic or carbocyclic products.[4][5] The specific pathway is highly dependent on reaction conditions and the steric/electronic nature of the substituents.[4]

A close structural analog, N-(prop-2-yn-1-yl)furan-2-carboxamide, which possesses a terminal alkyne, has been successfully used as a building block in CuAAC reactions to synthesize libraries of triazole-containing compounds.[10] While the internal alkyne of the title compound is not suitable for this specific reaction, it could potentially be isomerized to the terminal alkyne (but-3-yn-1-yl) under basic conditions, thereby unlocking this powerful ligation chemistry.

Potential Applications in Research and Drug Discovery

The unique combination of the furan-2-carboxamide scaffold and an internal alkyne suggests significant potential in several areas of chemical and biological research.

As a Bioactive Compound

The furan-2-carboxamide core is a well-established pharmacophore. Numerous derivatives have been reported to possess significant biological activities.[2]

  • Antimicrobial and Antifungal Activity: Many furan carboxamides exhibit potent activity against various bacterial and fungal strains.[3][11]

  • Anticancer Potential: The scaffold has been incorporated into molecules targeting various cancer cell lines, including liver and breast cancer.[3][12]

  • Antibiofilm Activity: In a notable study, furan-2-carboxamides were designed as stable bioisosteres of furanone-based quorum sensing inhibitors. These compounds successfully inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a role in combating antibiotic resistance.[1][10]

Given these precedents, N-(but-2-yn-1-yl)furan-2-carboxamide is a strong candidate for screening in antimicrobial, anticancer, and antibiofilm assays. The butynyl group provides a lipophilic substituent that can modulate the molecule's pharmacokinetic properties and potentially engage in specific hydrophobic interactions within a biological target.

As a Synthetic Intermediate

The true strength of this molecule may lie in its utility as a versatile building block for diversity-oriented synthesis. The alkyne functionality serves as a reactive handle for constructing more complex molecular architectures. By employing the reactions described in Section 3.3 (e.g., reduction, cycloaddition), a library of diverse analogs can be rapidly generated from this single intermediate. This approach is highly valuable in the hit-to-lead optimization phase of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR).

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule of significant interest, positioned at the intersection of established medicinal chemistry scaffolds and versatile synthetic functionalities. Its straightforward synthesis allows for accessible production, while its predicted physicochemical properties are favorable for biological applications. The compound's reactivity is defined by the stable furan-2-carboxamide core and the synthetically versatile internal alkyne, which opens avenues for a wide array of chemical transformations.

Future research should focus on the experimental validation of the proposed synthetic route, a thorough spectroscopic and structural characterization, and a comprehensive evaluation of its biological activity profile. Its potential as a quorum sensing inhibitor, anticancer agent, or antimicrobial compound warrants investigation. Furthermore, its application as a platform for the synthesis of more complex heterocyclic systems represents a promising direction for the discovery of novel chemical entities.

References

  • Moreno-Fuquen, R., et al. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1592. [Link]

  • El-Faham, A., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1841. [Link]

  • PubChem. (n.d.). Furan-2-carboxamide deriv., 12. PubChem Compound Summary for CID 44236898. Retrieved January 26, 2026, from [Link]

  • Herrera, A., et al. (2022). Synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative. ResearchGate. [Link]

  • Zahoor, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [Link]

  • Martínez-Pacheco, S., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Rajapaksa, K. J. W., et al. (2024). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. Chemistry – A European Journal, 30(65), e202403270. [Link]

  • Hagar, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 335-347. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Martínez-Pacheco, S., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • Rajapaksa, K. J. W., et al. (2024). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. ResearchGate. [Link]

  • Paulik, C., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1629. [Link]

  • Thongchai, P., et al. (2023). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(but-2-yn-1-yl)furan-2-carboxamide

Foreword: The Strategic Imperative of Furan-2-Carboxamides in Modern Drug Discovery The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Furan-2-Carboxamides in Modern Drug Discovery

The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its prevalence is not accidental but rather a testament to its unique combination of physicochemical properties. The furan ring, an aromatic heterocycle, offers a rigid backbone that can be strategically functionalized, while the amide linkage provides a crucial hydrogen bonding motif for molecular recognition at biological targets. This guide delves into a specific, yet largely unexplored, derivative: N-(but-2-yn-1-yl)furan-2-carboxamide . The introduction of the but-2-yn-1-yl moiety, a small, linear alkyne, presents intriguing possibilities for modulating the compound's biological activity and provides a versatile handle for further chemical modifications, such as "click" chemistry. This document aims to serve as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this novel compound.

Physicochemical and Spectroscopic Profile

While a specific CAS number for N-(but-2-yn-1-yl)furan-2-carboxamide is not readily found in public databases, suggesting its novelty, its key physicochemical properties can be reliably predicted based on its constituent parts.

PropertyPredicted ValueSource/Method
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 2-
Topological Polar Surface Area 49.4 Ų-
LogP 1.3-

Spectroscopic Characterization:

The structural elucidation of N-(but-2-yn-1-yl)furan-2-carboxamide would rely on a combination of standard spectroscopic techniques. Below are the anticipated key signals:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene protons adjacent to the nitrogen and the alkyne, and the terminal methyl group of the butynyl chain. The amide proton will likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the carbons of the furan ring, the sp-hybridized carbons of the alkyne, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the amide, typically in the range of 1650-1680 cm⁻¹. A sharp, medium-intensity band for the N-H stretch will be observed around 3300 cm⁻¹. The C≡C stretch of the internal alkyne may be weak or absent due to symmetry.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the amide bond and fragmentation of the butynyl side chain.

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide: A Reliable Protocol

The most direct and widely adopted method for the synthesis of N-substituted furan-2-carboxamides is the acylation of a primary amine with furan-2-carbonyl chloride.[1][2] This approach is generally high-yielding and proceeds under mild conditions.

Synthetic Pathway

The synthesis involves a nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of but-2-yn-1-amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is used to quench the HCl byproduct generated during the reaction.[3]

synthesis_pathway furan_acid Furan-2-carbonyl chloride reagents + TEA, DCM furan_acid->reagents butynylamine But-2-yn-1-amine butynylamine->reagents product N-(but-2-yn-1-yl)furan-2-carboxamide reagents->product Nucleophilic Acyl Substitution

Caption: Synthetic route to N-(but-2-yn-1-yl)furan-2-carboxamide.

Step-by-Step Experimental Protocol

Materials:

  • Furan-2-carbonyl chloride

  • But-2-yn-1-amine[4]

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-2-yn-1-amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of furan-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(but-2-yn-1-yl)furan-2-carboxamide.

Potential Applications and Biological Relevance

The furan-2-carboxamide core is a well-established pharmacophore with a broad range of biological activities. The incorporation of the but-2-yn-1-yl group could modulate these activities and introduce new therapeutic possibilities.

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamide derivatives have demonstrated significant potential as antimicrobial agents.[5][6] They have been shown to be effective against drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, this class of compounds has been investigated as inhibitors of biofilm formation in Pseudomonas aeruginosa, a critical factor in chronic infections.[7][8] The butynyl group could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Anticancer Activity

Several studies have highlighted the anticancer properties of furan-2-carboxamide derivatives.[1][5] Their mechanisms of action can include the induction of apoptosis and cell cycle arrest in cancer cell lines. The butynyl moiety could be exploited for targeted drug delivery systems. For instance, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to conjugate the molecule to tumor-targeting ligands or nanoparticles.

Workflow for Biological Screening

biological_screening cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide purification Column Chromatography synthesis->purification characterization NMR, MS, IR purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial antibiofilm Biofilm Inhibition Assay characterization->antibiofilm anticancer Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->anticancer moa Mechanism of Action Studies antimicrobial->moa antibiofilm->moa anticancer->moa sar Structure-Activity Relationship (SAR) moa->sar

Caption: A typical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

N-(but-2-yn-1-yl)furan-2-carboxamide represents a promising, yet underexplored, molecule at the intersection of heterocyclic chemistry and medicinal research. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The presence of the butynyl group not only influences its intrinsic biological activity but also offers a gateway for the development of more complex and targeted therapeutic agents through chemical ligation strategies. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • ResearchGate. (n.d.). The synthetic pathway for the preparation of N-substituted 1H-furan-2-carboxamides... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

  • PubMed. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). But-2-yn-1-amine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(but-2-yn-1-yl)furan-2-carboxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, and the physical, chemical, and potential biological properties of N-(but-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and the physical, chemical, and potential biological properties of N-(but-2-yn-1-yl)furan-2-carboxamide. While this specific molecule is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of furan-2-carboxamides and terminal alkynes to present a scientifically grounded resource for researchers. We will delve into a probable synthetic route, predicted spectroscopic data for characterization, expected reactivity, and potential applications in medicinal chemistry and materials science, drawing parallels with structurally related compounds.

Introduction: The Furan-2-Carboxamide Scaffold and Alkyne Functionality

The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known for its versatile reactivity and ability to participate in various intermolecular interactions.[1] The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition in biological systems.

The incorporation of a but-2-yne group introduces a terminal alkyne functionality. This is of significant interest due to the alkyne's utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to other molecules.[2] This makes N-(but-2-yn-1-yl)furan-2-carboxamide a potentially valuable building block for creating more complex molecular architectures, such as bioconjugates and functionalized materials.

This guide will provide a detailed exploration of this promising, yet under-documented, molecule.

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

A logical and well-established method for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide is the acylation of but-2-yn-1-amine with furan-2-carbonyl chloride. This is a standard amide bond formation reaction.

Proposed Synthetic Protocol

Reaction: Furan-2-carbonyl chloride + But-2-yn-1-amine → N-(but-2-yn-1-yl)furan-2-carboxamide

Materials:

  • Furan-2-carbonyl chloride

  • But-2-yn-1-amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-yn-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of furan-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

SynthesisWorkflow reagents But-2-yn-1-amine Furan-2-carbonyl chloride Triethylamine reaction Amide Bond Formation (Stir at RT, 2-4h) reagents->reaction 1. solvent Anhydrous DCM @ 0°C solvent->reaction in workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2. purification Column Chromatography (Silica Gel) workup->purification 3. product N-(but-2-yn-1-yl)furan-2-carboxamide purification->product 4.

Caption: Workflow for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Predicted Physical and Chemical Properties

Based on data from similar furan-2-carboxamide derivatives, the following properties can be predicted for N-(but-2-yn-1-yl)furan-2-carboxamide.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₉H₉NO₂Based on the structure
Molecular Weight 163.17 g/mol Calculated from the molecular formula
Appearance White to off-white solidMany furan-2-carboxamides are solids at room temperature.[3]
Melting Point 100-120 °CN-(2,2-diphenylethyl)furan-2-carboxamide has a melting point of 118-120 °C.[3] A lower melting point is expected due to the smaller substituent.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform). Sparingly soluble in nonpolar solvents (e.g., hexanes). Insoluble in water.Typical solubility profile for organic amides.
XLogP3 ~1.5 - 2.5Estimated based on similar structures on PubChem.[4][5]
Hydrogen Bond Donor Count 1The N-H proton of the amide.[6]
Hydrogen Bond Acceptor Count 2The carbonyl oxygen and the furan oxygen.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following are predicted spectral data based on known furan-2-carboxamide derivatives.[2][3][7]

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40dd1HH5 (furan)
~7.10dd1HH3 (furan)
~6.50dd1HH4 (furan)
~6.5-7.0 (broad)s1HN-H (amide)
~4.20d2H-CH₂-C≡
~1.85t3H-C≡C-CH₃
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158C=O (amide)
~148C2 (furan)
~144C5 (furan)
~114C3 (furan)
~112C4 (furan)
~80-C≡C-
~72-C≡C-
~30-CH₂-
~4-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~2250C≡C stretch (alkyne)
~1660C=O stretch (amide I)
~1550N-H bend (amide II)
Mass Spectrometry (MS)
Ionm/z
[M+H]⁺164.07
[M+Na]⁺186.05

Chemical Reactivity

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The carbonyl group of the amide is deactivating, directing incoming electrophiles to the C4 and C5 positions. Palladium-catalyzed cross-coupling reactions at the C5 position are also a possibility for further functionalization.[8]

Reactivity of the Alkyne Group

The terminal alkyne is a versatile functional group. Its most notable reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole ring. This "click" reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and materials science applications.[2]

Reactivity cluster_furan Furan Ring Reactivity cluster_alkyne Alkyne Reactivity start N-(but-2-yn-1-yl)furan-2-carboxamide electrophilic_sub Electrophilic Substitution (e.g., Nitration, Halogenation) start->electrophilic_sub Electrophile cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling Pd Catalyst click_chem CuAAC 'Click' Reaction (with Azides) start->click_chem R-N3, Cu(I) sonogashira Sonogashira Coupling start->sonogashira Aryl Halide, Pd/Cu

Caption: Key reactive sites and potential transformations of the title compound.

Potential Applications

While specific biological data for N-(but-2-yn-1-yl)furan-2-carboxamide is unavailable, the furan-2-carboxamide scaffold is associated with a range of biological activities.

  • Medicinal Chemistry: Derivatives of furan-2-carboxamide have shown promise as anti-biofilm, anti-cancer, and anti-microbial agents.[2][9] The alkyne handle allows for the straightforward synthesis of a library of compounds through click chemistry for structure-activity relationship (SAR) studies. This could lead to the development of novel therapeutic agents.

  • Bioconjugation: The ability to attach this molecule to biomolecules (e.g., proteins, peptides, nucleic acids) via the alkyne group could be used for developing probes for chemical biology or for targeted drug delivery.

  • Materials Science: The rigid furan-amide core combined with the reactive alkyne makes it a candidate for the synthesis of novel polymers and functional materials with tailored electronic or photophysical properties.

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide represents a molecule with significant untapped potential. Its synthesis is straightforward, and its dual functionality—a biologically relevant furan-2-carboxamide core and a versatile alkyne handle—makes it an attractive building block for a wide range of applications in drug discovery, chemical biology, and materials science. This guide provides a solid foundation for researchers interested in exploring the properties and applications of this promising compound. Further experimental validation of the predicted properties and exploration of its reactivity are warranted.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. Available at: [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898 - PubChem. Available at: [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. Available at: [Link]

  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2 - ResearchGate. Available at: [Link]

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  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. Available at: [Link]

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Foundational

"N-(but-2-yn-1-yl)furan-2-carboxamide solubility"

An In-Depth Technical Guide to the Solubility of N-(but-2-yn-1-yl)furan-2-carboxamide Abstract The solubility of a chemical entity is a cornerstone physical property that dictates its utility and application, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(but-2-yn-1-yl)furan-2-carboxamide

Abstract

The solubility of a chemical entity is a cornerstone physical property that dictates its utility and application, particularly within the pharmaceutical and life sciences sectors. Poor aqueous solubility is a primary obstacle in drug development, affecting bioavailability and formulation strategies. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(but-2-yn-1-yl)furan-2-carboxamide. While specific experimental data for this compound is not publicly available, this document synthesizes fundamental principles of physical chemistry and established analytical methodologies to create a robust predictive and procedural guide. We will explore the molecule's structural attributes, theoretical solubility underpinnings, gold-standard experimental protocols, factors influencing solubility, and strategies for its enhancement. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and practical approach to characterizing novel chemical compounds.

Introduction: The Centrality of Solubility

N-(but-2-yn-1-yl)furan-2-carboxamide is a novel organic molecule featuring a furan-2-carboxamide core, a scaffold present in numerous biologically active compounds. The characterization of its physicochemical properties is a prerequisite for any meaningful investigation into its potential applications. Among these properties, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—is paramount. In drug discovery, insufficient aqueous solubility can lead to erratic absorption, low bioavailability, and the ultimate failure of promising therapeutic candidates.[1] Therefore, a thorough understanding and accurate measurement of solubility are not merely procedural steps but critical decision-making points in the research and development pipeline.

This guide provides both the theoretical causality behind solubility phenomena and the practical, field-proven methodologies required for its precise determination.

Theoretical Framework and Solubility Prediction

The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a foundational concept: a solute will dissolve best in a solvent that has a similar polarity.[2] An analysis of the functional groups within N-(but-2-yn-1-yl)furan-2-carboxamide allows for a qualitative prediction of its solubility profile.

Molecular Structure Analysis:

  • Furan Ring: This five-membered aromatic heterocycle is relatively nonpolar in nature.[3]

  • Amide Linkage (-C(O)NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This moiety enhances interaction with polar solvents.

  • Butynyl Group (-CH2-C≡C-CH3): The internal alkyne and the associated alkyl chain are nonpolar and hydrophobic. Alkynes are generally insoluble in water but soluble in nonpolar organic solvents.[4][5][6][7][8]

Predictive Assessment:

The molecule presents a classic amphipathic challenge, possessing both polar (amide) and significant nonpolar (furan, butynyl) regions. This duality suggests that N-(but-2-yn-1-yl)furan-2-carboxamide will likely exhibit:

  • Poor intrinsic aqueous solubility. The large hydrophobic surface area is expected to dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

  • Moderate to good solubility in organic solvents, particularly those with intermediate polarity that can interact with both the polar and nonpolar sections of the molecule.

Computational tools can offer a quantitative estimate of lipophilicity, which is inversely correlated with aqueous solubility. For instance, the XLogP3 value, a computed logarithm of the octanol-water partition coefficient, is a common metric. A higher XLogP3 value generally indicates lower aqueous solubility.[9]

Gold-Standard Experimental Determination: The Shake-Flask Method

To move beyond prediction, experimental measurement is essential. The thermodynamic equilibrium solubility is the most accurate and relevant value, representing the true saturation point of the solute in the solvent. The Shake-Flask method, recommended by bodies like the IUPAC, remains the gold standard for this determination.[10][11][12][13]

The core principle of this method is to establish a thermodynamic equilibrium between the dissolved solute and an excess of the undissolved solid phase.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Purity Confirmation: Verify the purity of the N-(but-2-yn-1-yl)furan-2-carboxamide sample and all solvents using appropriate analytical techniques (e.g., NMR, LC-MS for the compound; HPLC-grade for solvents). This is a critical first step, as impurities can significantly alter solubility measurements.[10]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the chosen solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid material must be visually confirmed at the end of the experiment.[10]

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value plateaus.[10][13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material via centrifugation followed by careful aspiration, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a pre-validated and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Workflow Visualization

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge / Filter C->D E Collect Saturated Supernatant D->E F Dilute Supernatant E->F G Quantify via Validated Method (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Key Factors Influencing Solubility

Several environmental and physical factors can significantly impact the measured solubility of a compound.

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2][16][17] This relationship is described by the van't Hoff equation.[2] Any experimental determination must, therefore, be conducted under strict temperature control.

  • pH of the Medium: The solubility of ionizable compounds is highly pH-dependent.[2] N-(but-2-yn-1-yl)furan-2-carboxamide does not possess strongly acidic or basic functional groups that would ionize within a typical aqueous pH range (e.g., 2-10). The amide bond can undergo hydrolysis at extreme pH values, but this is a degradation pathway, not a reversible ionization.[18][19][20] Therefore, its solubility is expected to be relatively independent of pH.

  • Solid-State Properties: The solid form of the compound is a critical variable. Different crystalline polymorphs can exhibit different solubilities, with the most thermodynamically stable form always being the least soluble.[2] An amorphous solid will generally be more soluble than any crystalline form. It is best practice to characterize the solid form used in the experiment (e.g., using Powder X-Ray Diffraction, PXRD) to ensure reproducibility.[21]

Strategies for Solubility Enhancement

Given the predicted poor aqueous solubility, several formulation strategies can be employed to improve it.

Cosolvency

This is one of the most common and effective techniques. It involves adding a water-miscible organic solvent (a cosolvent) to the aqueous medium. The cosolvent reduces the overall polarity of the solvent system, decreasing its ability to "squeeze out" the nonpolar solute and thereby increasing solubility.[2][22] The increase in solubility can be several orders of magnitude for nonpolar compounds.[22]

Common Cosolvents in Drug Development:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Hypothetical Cosolvency Screening Protocol

A systematic screening can identify the most effective cosolvent system.

System # Aqueous Vehicle Cosolvent Cosolvent % (v/v) Target
1WaterNone0Baseline Aqueous Solubility
2WaterEthanol10, 20, 40Evaluate Ethanol Effect
3WaterPropylene Glycol10, 20, 40Evaluate PG Effect
4WaterPEG 40010, 20, 40Evaluate PEG 400 Effect
5PBS pH 7.4None0Baseline Physiological pH
6PBS pH 7.4PEG 40010, 20Evaluate in buffered system

Each system would be tested using the Shake-Flask method described in Section 3.

Other Enhancement Strategies
  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that have a hydrophobic core. This core can encapsulate nonpolar drug molecules, effectively increasing their apparent solubility in the aqueous medium.[2][23]

  • Complexation: Using complexing agents like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with the drug, enhancing its solubility.[2]

Logical Flow for Solubility Optimization

Solubility_Enhancement A Is Aqueous Solubility Sufficient for Application? B Proceed with Current Formulation A->B Yes C Initiate Solubility Enhancement Strategy A->C No D Screen Cosolvents (Ethanol, PG, PEG 400) C->D E Screen Surfactants (e.g., Polysorbate 80) C->E F Evaluate Complexation (e.g., Cyclodextrins) C->F G Select Lead Strategy Based on Efficacy & Safety D->G E->G F->G H Formulation Development G->H

Caption: Decision-making workflow for solubility enhancement.

Conclusion

While lacking direct published data, a robust scientific framework allows us to confidently predict that N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule with poor aqueous solubility and good solubility in organic solvents. This guide has detailed the gold-standard Shake-Flask method as the definitive approach for experimentally determining its thermodynamic solubility. Understanding the influence of factors like temperature and solid-state form is crucial for obtaining accurate and reproducible results. For applications requiring higher aqueous concentrations, strategies such as cosolvency offer a promising path forward. The protocols and principles outlined herein provide a self-validating system for the comprehensive solubility characterization of this and other novel chemical entities, ensuring a solid foundation for future research and development.

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  • Kiss, L., Völgyi, G., & Takács-Novák, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9191–9198.
  • Avilés-Moreno, J. R., Valero-González, J., & Sancho, J. (2013). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 105(4), 986–996.
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Exploratory

An In-depth Technical Guide to N-(but-2-yn-1-yl)furan-2-carboxamide

This technical guide provides a comprehensive overview of N-(but-2-yn-1-yl)furan-2-carboxamide, a novel compound with potential applications in medicinal chemistry and materials science. This document is intended for res...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(but-2-yn-1-yl)furan-2-carboxamide, a novel compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and prospective utility.

Introduction

Furan-2-carboxamides are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2][3] Derivatives of this scaffold have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of an alkyne moiety, such as the but-2-yn-1-yl group, into the furan-2-carboxamide backbone presents an intriguing avenue for the development of new chemical entities with unique pharmacological profiles and material characteristics. The triple bond can participate in various chemical transformations, including click chemistry reactions, making it a valuable handle for further molecular elaboration.[4]

This guide will detail the molecular properties of N-(but-2-yn-1-yl)furan-2-carboxamide, a robust protocol for its synthesis, and the analytical techniques required for its thorough characterization.

Molecular Properties and Characterization

A fundamental understanding of the physicochemical properties of N-(but-2-yn-1-yl)furan-2-carboxamide is crucial for its application in research and development. The key molecular identifiers and calculated properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name N-(but-2-yn-1-yl)furan-2-carboxamide
CAS Number Not available
Chemical Structure

The chemical structure of N-(but-2-yn-1-yl)furan-2-carboxamide, consisting of a central furan ring linked to a butynyl-substituted amide group, is depicted below.

Caption: 2D structure of N-(but-2-yn-1-yl)furan-2-carboxamide.

Synthesis Protocol

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide can be achieved through a standard amidation reaction. The following protocol provides a reliable method for the preparation of this compound in a laboratory setting. This procedure is adapted from established methods for the synthesis of other furan-2-carboxamide derivatives.[5][6][7]

Reaction Scheme

cluster_0 Reactants cluster_1 Product Furan-2-carbonyl\nchloride Furan-2-carbonyl chloride N-(but-2-yn-1-yl)furan-2-carboxamide N-(but-2-yn-1-yl)furan-2-carboxamide Furan-2-carbonyl\nchloride->N-(but-2-yn-1-yl)furan-2-carboxamide + But-2-yn-1-amine (Et3N, DCM, 0 °C to rt) But-2-yn-1-amine But-2-yn-1-amine

Caption: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Materials and Methods
  • Reagents:

    • Furan-2-carbonyl chloride (1.0 eq)

    • But-2-yn-1-amine (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of but-2-yn-1-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(but-2-yn-1-yl)furan-2-carboxamide.

Spectroscopic Characterization

The structural integrity of the synthesized N-(but-2-yn-1-yl)furan-2-carboxamide should be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of similar furan-containing compounds.[5][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene protons adjacent to the amide nitrogen, and the methyl protons of the butynyl group. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the carbons of the furan ring, and the sp and sp³ hybridized carbons of the but-2-yn-1-yl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹.[7] A sharp band corresponding to the alkyne (C≡C) stretch should be observed around 2100-2260 cm⁻¹. The N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹.[7]

  • HRMS (High-Resolution Mass Spectrometry): HRMS analysis should confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Potential Applications

While N-(but-2-yn-1-yl)furan-2-carboxamide is a novel compound, the furan-2-carboxamide scaffold is a well-established pharmacophore in medicinal chemistry.[3] The introduction of the butynyl group provides a reactive handle for further derivatization, opening up possibilities for its use in:

  • Drug Discovery: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer, antimicrobial, or anti-inflammatory agents.[1][2][3] The alkyne functionality allows for its conjugation to other molecules of interest via "click" chemistry.[4]

  • Materials Science: The rigid, linear nature of the butynyl group could impart interesting properties for the development of novel polymers and other materials.[9]

Further research is warranted to fully explore the biological activity and material properties of this promising compound.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. Available from: [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). - ResearchGate. Available from: [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898 - PubChem. Available from: [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. Available from: [Link]

  • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available from: [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science Publishers. Available from: [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - NIH. Available from: [Link]

  • Synthesis and furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Furanic Compounds - DTIC. Available from: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available from: [Link]

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Foundational

An In-depth Technical Guide to the NMR Spectra of N-(but-2-yn-1-yl)furan-2-carboxamide

This guide provides a comprehensive analysis of the theoretical Nuclear Magnetic Resonance (NMR) spectra of N-(but-2-yn-1-yl)furan-2-carboxamide. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the theoretical Nuclear Magnetic Resonance (NMR) spectra of N-(but-2-yn-1-yl)furan-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹H and ¹³C NMR spectroscopy, predicts the chemical shifts and coupling constants for this specific molecule, and outlines the experimental protocols for acquiring such data. The synthesis of related furan-2-carboxamides has been reported, often involving the acylation of an amine with a derivative of furan-2-carboxylic acid.[1][2][3]

Molecular Structure and its Influence on NMR Spectra

Understanding the molecular structure of N-(but-2-yn-1-yl)furan-2-carboxamide is fundamental to interpreting its NMR spectra. The molecule consists of three key functional groups: a furan ring, an amide linkage, and a but-2-yne group. Each of these components has a distinct electronic environment that influences the magnetic shielding of nearby protons and carbons, resulting in a unique NMR fingerprint.

Below is a diagram illustrating the molecular structure with IUPAC numbering for the carbon and hydrogen atoms, which will be used for spectral assignments throughout this guide.

Caption: Molecular structure of N-(but-2-yn-1-yl)furan-2-carboxamide with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring functional groups.

Key Predicted Resonances and their Rationale:

  • Furan Protons (H-1, H-2, H-3): These protons are attached to an aromatic system and are expected to appear in the downfield region of the spectrum. The electronegative oxygen atom in the furan ring deshields these protons. H-1 will likely be the most deshielded due to its proximity to both the ring oxygen and the electron-withdrawing carboxamide group. The expected coupling pattern for the furan protons is a set of doublets of doublets, arising from coupling to each other.

  • Amide Proton (H-N): The chemical shift of the amide proton is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet.[4][5] However, it can sometimes show coupling to adjacent protons.

  • Methylene Protons (H-6a, H-6b): These protons are adjacent to the nitrogen of the amide and the alkyne group. The nitrogen will cause a downfield shift. These protons are expected to show coupling to the amide proton (if not broadened) and long-range coupling to the methyl protons of the butyne group.

  • Methyl Protons (H-9a, H-9b, H-9c): These protons are part of the but-2-yne group. They are expected to show long-range coupling to the methylene protons (H-6).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-17.4 - 7.6ddJ(H1-H2) ≈ 1.8, J(H1-H3) ≈ 0.8
H-27.1 - 7.3ddJ(H2-H1) ≈ 1.8, J(H2-H3) ≈ 3.5
H-36.5 - 6.7ddJ(H3-H2) ≈ 3.5, J(H3-H1) ≈ 0.8
H-N8.0 - 8.5br s-
H-6a, H-6b4.2 - 4.4tJ(H6-H9) ≈ 2.5
H-9a, H-9b, H-9c1.8 - 2.0tJ(H9-H6) ≈ 2.5

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Key Predicted Resonances and their Rationale:

  • Carbonyl Carbon (C-5): The carbonyl carbon of the amide group is highly deshielded and will appear far downfield. Amide carbonyls typically resonate in the 160-170 ppm range.[7]

  • Furan Carbons (C-1, C-2, C-3, C-4): These sp² hybridized carbons will appear in the aromatic region of the spectrum. The carbon attached to the oxygen (C-1 and C-4) will be the most deshielded.

  • Alkyne Carbons (C-7, C-8): The sp hybridized carbons of the alkyne group have a characteristic chemical shift range, typically between 70 and 90 ppm.[8][9]

  • Methylene Carbon (C-6): This sp³ hybridized carbon is attached to the nitrogen atom, which will cause a downfield shift compared to a standard alkane.

  • Methyl Carbon (C-9): This sp³ hybridized carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C-5 (C=O)160 - 165
C-1147 - 150
C-4143 - 146
C-2115 - 118
C-3110 - 113
C-780 - 85
C-875 - 80
C-630 - 35
C-93 - 5

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.[9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of N-(but-2-yn-1-yl)furan-2-carboxamide, a standardized experimental protocol is essential.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[10] Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the amide N-H.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[11][12]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Caption: A streamlined workflow for preparing a high-quality NMR sample.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for both ¹H and ¹³C experiments.[13]

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Pulse Angle30-45°30-45°
Spectral Width~12 ppm~220 ppm
Acquisition Time2-4 s1-2 s
Relaxation Delay1-2 s2-5 s
Number of Scans8-16128-1024 (or more)

Note: These are general guidelines; optimization may be necessary based on the sample and spectrometer.[14]

Advanced NMR Experiments for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, which is useful for confirming the connectivity of protons within the furan ring and between the methylene and methyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for assigning quaternary carbons (like the carbonyl and alkyne carbons) and confirming the overall connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.

2D_NMR_Workflow cluster_1 Structure Confirmation Workflow 1D_H ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1D_H->COSY HSQC HSQC (Direct C-H Correlation) 1D_H->HSQC 1D_C ¹³C NMR (Carbon Skeleton) 1D_C->HSQC HMBC HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Logical workflow for using 2D NMR to confirm molecular structure.

Conclusion

The NMR spectra of N-(but-2-yn-1-yl)furan-2-carboxamide are predicted to show a distinct set of signals that are characteristic of its furan, amide, and alkyne moieties. A combination of 1D and 2D NMR experiments will allow for the complete and unambiguous assignment of all proton and carbon resonances, providing definitive structural confirmation. This guide serves as a comprehensive resource for researchers working with this and related compounds, offering a solid foundation for spectral interpretation and experimental design.

References

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved from [Link]

  • ACS Publications. (2000). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of but-2-yne (2-butyne). Retrieved from [Link]

  • ResearchGate. (2020). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]

  • PMC. (2019). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ScienceDirect. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

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  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (2023). Stabilization of 5-HMF in highly alkaline electrolytes through acetalization for the selective electrooxidation to FFCA. Retrieved from [Link]

  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • SciSpace. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Retrieved from [Link]

  • ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

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  • ACS Publications. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. Retrieved from [Link]

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Exploratory

"mass spectrometry of N-(but-2-yn-1-yl)furan-2-carboxamide"

An In-Depth Technical Guide to the Mass Spectrometry of N-(but-2-yn-1-yl)furan-2-carboxamide For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of N-(but-2-yn-1-yl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric analysis of N-(but-2-yn-1-yl)furan-2-carboxamide, a novel compound with potential applications in medicinal chemistry and drug development. The furan-2-carboxamide scaffold is a versatile structure in the creation of new medicines[1][2]. This document outlines the theoretical underpinnings and practical considerations for its characterization, focusing on predicting its fragmentation patterns and establishing a robust analytical protocol.

Introduction: The Significance of N-(but-2-yn-1-yl)furan-2-carboxamide

N-(but-2-yn-1-yl)furan-2-carboxamide integrates a furan-2-carboxamide core with a but-2-yn-1-yl side chain. The furan moiety is a key component in various bioactive molecules, while the alkyne group offers a site for bioorthogonal reactions, such as click chemistry, enabling its use as a chemical probe in biological systems[3]. Accurate mass spectrometric analysis is crucial for confirming the compound's identity, purity, and for studying its metabolic fate.

Predicted Mass and Isotopic Distribution

The initial step in the mass spectrometric analysis of a novel compound is the calculation of its exact mass and the prediction of its isotopic distribution. This information is fundamental for the identification of the molecular ion peak in a high-resolution mass spectrum.

Table 1: Calculated Mass and Formula of N-(but-2-yn-1-yl)furan-2-carboxamide

PropertyValue
Molecular Formula C9H9NO2
Monoisotopic Mass 163.06333 Da
Average Mass 163.172 Da

The presence of isotopes, primarily ¹³C and ¹⁵N, will result in an M+1 peak with a predictable relative abundance. This isotopic pattern serves as a key signature for confirming the elemental composition of the molecular ion.

Proposed Fragmentation Pathway

The fragmentation of N-(but-2-yn-1-yl)furan-2-carboxamide under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), can be predicted based on the established fragmentation patterns of amides, furans, and alkynes[4][5]. The energetically unstable molecular ions will break down into smaller, more stable fragments, providing structural information[5].

The most likely fragmentation pathways are initiated by cleavage of the amide bond, which is typically the most labile bond in such structures. Cleavage of the C-N bond can occur in two ways, leading to the formation of a furanoyl cation or a but-2-yn-1-ylaminyl radical cation.

A key fragmentation is the cleavage of the amide bond, leading to the formation of the stable furanoyl cation at m/z 95. This is a common fragmentation pattern for N-substituted furan-2-carboxamides. Subsequent loss of CO from the furanoyl cation can lead to the formation of the furyl cation at m/z 67.

Another significant fragmentation pathway involves the cleavage of the N-C bond of the butynyl group, which would result in the formation of a propargyl cation at m/z 39. This is a common fragment for compounds containing a terminal alkyne[4].

The following diagram illustrates the proposed fragmentation pathway:

fragmentation_pathway M [C9H9NO2]+• m/z = 163 F1 [C4H3O-CO]+ m/z = 95 M->F1 Loss of C4H6N• F3 [C3H3]+ m/z = 39 M->F3 Loss of C5H4NO2• F2 [C4H3O]+ m/z = 67 F1->F2 Loss of CO

Caption: Proposed fragmentation pathway of N-(but-2-yn-1-yl)furan-2-carboxamide.

Experimental Protocol: A Self-Validating System

A robust and self-validating mass spectrometry protocol is essential for obtaining reliable and reproducible data. The following protocol is designed to provide comprehensive characterization of N-(but-2-yn-1-yl)furan-2-carboxamide.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

Mass Spectrometry Analysis

The analysis can be performed using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Table 2: Recommended Mass Spectrometer Settings

ParameterSettingRationale
Ionization Mode Positive ESIThe amide nitrogen is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the spray and ionization efficiency.
Cone Voltage 20 - 40 VCan be varied to control in-source fragmentation.
Source Temperature 120 - 150 °CAids in desolvation.
Desolvation Gas Flow 600 - 800 L/hrFacilitates efficient solvent evaporation.
Collision Energy (for MS/MS) 10 - 40 eV (Ramped)A range of collision energies ensures the observation of both primary and secondary fragments.
Data Acquisition and Analysis
  • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion to generate a fragmentation spectrum.

  • Data Processing: Process the data using appropriate software to identify the molecular ion and its fragment ions. Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

Predicted Mass Spectral Data

Based on the proposed fragmentation pathway, the following table summarizes the expected key ions in the mass spectrum of N-(but-2-yn-1-yl)furan-2-carboxamide.

Table 3: Predicted m/z Values of Key Ions

IonProposed StructureCalculated m/z
[M+H]⁺ [C9H10NO2]⁺164.0706
Fragment 1 [C5H3O2]⁺ (Furanoyl cation)95.0130
Fragment 2 [C4H3O]⁺ (Furyl cation)67.0184
Fragment 3 [C3H3]⁺ (Propargyl cation)39.0235

The accurate mass measurements obtained from a high-resolution mass spectrometer will be crucial for confirming these elemental compositions.

Conclusion: A Framework for Analysis

This guide provides a comprehensive theoretical framework for the mass spectrometric analysis of N-(but-2-yn-1-yl)furan-2-carboxamide. By combining predictable fragmentation patterns with a robust experimental protocol, researchers can confidently identify and characterize this and similar novel compounds. The application of high-resolution mass spectrometry is paramount for unambiguous structure elucidation and purity assessment, which are critical steps in the drug development pipeline. The principles outlined here are not only applicable to the target compound but also serve as a valuable reference for the analysis of other furan-2-carboxamide derivatives and alkyne-containing molecules.

References

  • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available at: [Link]

  • N-(2-Nitrophenyl)furan-2-carboxamide - PMC - PubMed Central. Available at: [Link]

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. Available at: [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. Available at: [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. Available at: [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

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  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. Available at: [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS - AMT. Available at: [Link]

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Foundational

The Versatile Scaffold: A Technical Guide to the Biological Activity of Furan-2-Carboxamide Derivatives

Introduction: The Furan-2-Carboxamide Core in Modern Drug Discovery The furan-2-carboxamide moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-2-Carboxamide Core in Modern Drug Discovery

The furan-2-carboxamide moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1][2] This heterocyclic structure, composed of a five-membered aromatic furan ring linked to a carboxamide group, provides a unique combination of electronic and steric properties that facilitate interactions with a wide array of biological targets.[3][4] The inherent biological activity of the furan nucleus, coupled with the synthetic tractability of the carboxamide linkage, allows for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[2][5] This guide offers an in-depth exploration of the multifaceted biological landscape of furan-2-carboxamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols.

A Spectrum of Biological Activities: From Pathogen Inhibition to Cancer Cell Cytotoxicity

Furan-2-carboxamide derivatives have demonstrated remarkable efficacy across various therapeutic areas, underscoring their potential as lead compounds in drug discovery programs.[1][6]

Antimicrobial and Antibiofilm Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. Furan-2-carboxamide derivatives have emerged as promising candidates, exhibiting significant activity against a range of bacterial and fungal pathogens.[7][8]

Certain carbamothioyl-furan-2-carboxamide derivatives have shown potent antimicrobial effects. For instance, derivatives possessing a 2,4-dinitrophenyl group exhibit significant inhibition against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL.[7] The lipophilicity conferred by aromatic moieties is believed to contribute to their enhanced antibacterial activity compared to non-aromatic counterparts.[7]

Beyond direct antimicrobial action, furan-2-carboxamides have demonstrated compelling antibiofilm properties, particularly against Pseudomonas aeruginosa.[9][10] Biofilms are structured communities of bacteria that exhibit increased resistance to conventional antibiotics. By replacing the metabolically labile furanone ring with a more stable furan-2-carboxamide moiety, researchers have developed derivatives that effectively inhibit biofilm formation.[9][10] Notably, carbohydrazide and triazole derivatives have shown significant antibiofilm activity, with some compounds achieving up to 58% inhibition.[9][10] These compounds are thought to act as antagonists of the LasR receptor, a key regulator of quorum sensing in P. aeruginosa, thereby disrupting the communication pathways essential for biofilm formation and virulence factor production.[9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The furan-2-carboxamide scaffold has been extensively explored for its anticancer potential, with derivatives showing cytotoxicity against various cancer cell lines.[7][11]

A series of carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer activity against human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).[7] The substitution pattern on the phenyl ring of the carboxamide moiety plays a crucial role in determining the cytotoxic potency.[7] Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups, such as a para-methyl group, enhances anticancer activity.[7] Conversely, the position of electron-withdrawing nitro groups also influences activity, with ortho-substituted derivatives showing greater potency than meta or para-substituted counterparts.[7] For example, p-tolylcarbamothioyl)furan-2-carboxamide demonstrated significant anticancer activity against hepatocellular carcinoma.[7]

The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[12] Furthermore, binuclear arene ruthenium complexes incorporating furan-2-carboxamide-based aroylthiourea derivatives have shown promising in vitro antiproliferative activity against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells.[13]

Anti-inflammatory and Other Biological Activities: A Broad Therapeutic Horizon

The therapeutic potential of furan-2-carboxamide derivatives extends beyond antimicrobial and anticancer applications. These compounds have also been investigated for their anti-inflammatory, antihyperlipidemic, and antiviral properties.[5][6][14]

Natural furan derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and the regulation of inflammatory mediator expression.[5] Synthetic furan-2-carboxamide derivatives have also shown potential as anti-inflammatory agents.[1]

Furthermore, certain N-(benzoylphenyl)-2-furamide derivatives have been identified as potent antihyperlipidemic agents, demonstrating their potential in managing cardiovascular diseases.[6][15] In the realm of virology, furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with some compounds exhibiting EC50 values in the low micromolar range.[14] Additionally, other derivatives have been explored as inhibitors of the SARS-CoV-2 main protease.[16]

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of furan-2-carboxamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[17][18]

Key structural modifications that influence biological activity include:

  • Substituents on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact activity. For example, 2,5-dimethyl substitution has been shown to be important for anti-influenza activity.[14]

  • The Carboxamide Linker: Modifications to the amide portion of the molecule can influence potency and selectivity. The nature of the substituent on the amide nitrogen plays a significant role in their antibacterial activity.[17]

  • Substituents on the Amide Nitrogen: As seen in the anticancer derivatives, the electronic properties (electron-donating or withdrawing) and the position of substituents on the aryl ring attached to the amide nitrogen are critical determinants of cytotoxicity.[7] The presence of an N-phenethyl carboxamide has been shown to enhance antiproliferative activity in benzofuran derivatives.[18]

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of furan-2-carboxamide derivatives, emphasizing the iterative nature of SAR-guided drug discovery.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR & Optimization s1 Starting Materials (e.g., Furan-2-carbonyl chloride, Amines) s2 Chemical Synthesis (One-pot or multi-step) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 b1 Primary Screening (e.g., Antimicrobial, Anticancer assays) s3->b1 Test Compounds b2 Identification of 'Hits' b1->b2 b3 Secondary Screening (e.g., MIC, IC50 determination) b2->b3 sar1 Structure-Activity Relationship (SAR) Analysis b3->sar1 Biological Data sar2 Lead Compound Identification sar1->sar2 sar3 Lead Optimization (Rational Design) sar2->sar3 sar3->s2 Iterative Synthesis

Caption: A generalized workflow for the discovery of bioactive furan-2-carboxamide derivatives.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of furan-2-carboxamide derivatives.

General Synthetic Protocol for Furan-2-Carboxamide Derivatives

This protocol describes a general one-pot synthesis strategy for carbamothioyl-furan-2-carboxamide derivatives.[7]

Materials:

  • Furan-2-carbonyl chloride

  • Potassium thiocyanate (KSCN)

  • Appropriate amine (e.g., aniline, substituted anilines)

  • Acetone (anhydrous)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbonyl chloride (1 equivalent) in anhydrous acetone.

  • Thiocyanate Addition: To the stirring solution, add potassium thiocyanate (1.1 equivalents) portion-wise at room temperature.

  • Acyl Isothiocyanate Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the in-situ formation of furan-2-carbonyl isothiocyanate.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Product Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure furan-2-carboxamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[7]

Materials:

  • Synthesized furan-2-carboxamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound and the standard antibiotic in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with MHB to achieve a range of concentrations (e.g., from 500 µg/mL to 3.9 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the assessment of the cytotoxic effects of furan-2-carboxamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized furan-2-carboxamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare various concentrations of the test compounds in the complete cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (cells treated with DMSO at the same concentration as the test compounds) and an untreated control.

  • Incubation: Incubate the plates for 48 hours in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Summary

The following tables summarize the biological activity data for representative furan-2-carboxamide derivatives from the literature.

Table 1: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [7]

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
2,4-dinitrophenyl derivativeS. aureus15150.7
2,4-dinitrophenyl derivativeE. coli17180.2
2,4-dinitrophenyl derivativeC. albicans19205.3
Gentamicin (Standard)S. aureus25-
Gentamicin (Standard)E. coli28-

Table 2: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives against HepG2 Cells [7]

CompoundConcentration (µg/mL)% Cell Viability
p-tolylcarbamothioyl)furan-2-carboxamide2033.29
o-nitro-substituted derivative2035.01
m-nitro-substituted derivative2037.31
p-nitro-substituted derivative2065.33
Doxorubicin (Standard)200.62

Conclusion and Future Perspectives

Furan-2-carboxamide derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for the development of novel therapeutics targeting a range of diseases, from infectious diseases to cancer. The insights into their structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should continue to explore the vast chemical space of furan-2-carboxamide derivatives, focusing on the elucidation of their mechanisms of action and their evaluation in more complex biological systems, including in vivo models. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemMedChem. [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. (n.d.). ResearchGate. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical Sciences. [Link]

  • Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

  • Organic chemistry. (n.d.). Wikipedia. [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). European Journal of Medicinal Chemistry. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2022). ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Letters in Organic Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Active furan carboxamides derivatives. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

  • Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities. (n.d.). ResearchGate. [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2021). ResearchGate. [Link]

  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. (n.d.). RSC Publishing. [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences. [Link]

  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (2024). Inorganic Chemistry. [Link]

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Exploratory

Furan-2-Carboxamides: A Technical Guide to Unlocking Novel Therapeutic Targets

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent properties, including the ability to participate in hydrogen bonding and its bioisosteric relationship with other key pharmacophores, have positioned it as a versatile starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of furan-2-carboxamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Furan-2-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those of the breast, liver, and esophagus.[1][2][3] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the targeting of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Certain furan-2-carboxamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism is particularly relevant in rapidly dividing cancer cells, which are highly dependent on microtubule dynamics.

The design of these compounds often involves the incorporation of specific side chains that interact with the colchicine binding site on β-tubulin, preventing the formation of microtubules. The rationale behind this approach is to mimic the activity of known tubulin inhibitors while leveraging the favorable pharmacokinetic properties of the furan-2-carboxamide core.

Induction of Apoptosis through Intrinsic Pathways

Beyond cell cycle arrest, several furan-2-carboxamide derivatives actively promote programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, characterized by changes in the expression of key regulatory proteins.[2] For instance, treatment of cancer cells with these compounds has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.

Modulation of Key Signaling Pathways in Cancer

Recent studies have pointed towards the ability of furan-2-carboxamides to modulate the activity of critical signaling proteins implicated in cancer progression. Molecular docking studies have suggested potential interactions with Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (MetAP2), both of which are established targets in oncology.[3] The furan ring and carbonyl groups of the carboxamide moiety appear to play a crucial role in binding to the active sites of these proteins, highlighting the importance of these structural features in the design of targeted therapies.[3]

Experimental Workflow: Assessing Anticancer Potential

The evaluation of furan-2-carboxamides for anticancer activity involves a hierarchical series of in vitro assays, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_target Target Validation start Compound Synthesis & Purification mtt MTT Cytotoxicity Assay (Multiple Cell Lines) start->mtt Test Compounds cell_cycle Flow Cytometry (Cell Cycle Analysis) mtt->cell_cycle Active Compounds tubulin_assay Tubulin Polymerization Assay mtt->tubulin_assay If G2/M Arrest apoptosis Annexin V/PI Staining (Apoptosis Assay) cell_cycle->apoptosis western_blot Western Blotting (Protein Expression) apoptosis->western_blot docking Molecular Docking western_blot->docking enzyme_assay Enzyme Inhibition Assays (e.g., EGFR, MetAP2) docking->enzyme_assay quorum_sensing_inhibition cluster_bacterium Pseudomonas aeruginosa lasR LasR Receptor virulence Virulence Factor Production (Pyocyanin, Proteases) lasR->virulence Activates biofilm Biofilm Formation virulence->biofilm Contributes to compound Furan-2-Carboxamide Derivative compound->lasR Antagonizes

Caption: The antagonistic effect of furan-2-carboxamides on the LasR receptor disrupts quorum sensing and mitigates virulence in P. aeruginosa.

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa
Compound IDLinker MoietyBiofilm Inhibition (%) at 50 µMReference
4bN-acylcarbohydrazide58[4][5]
7dTriazole>30[4][5]
7eTriazole>30[4][5]
Detailed Protocol: Crystal Violet Assay for Biofilm Quantification

This protocol describes a common method for quantifying biofilm formation by P. aeruginosa and assessing the inhibitory effects of furan-2-carboxamide derivatives. [4] 1. Bacterial Culture and Inoculum Preparation:

  • Grow P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.

  • Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

2. Biofilm Formation and Compound Treatment:

  • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well flat-bottomed microtiter plate.

  • Add the furan-2-carboxamide derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor), if available.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

3. Biofilm Staining and Quantification:

  • After incubation, carefully discard the planktonic (free-floating) bacteria by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

  • Air-dry the plate completely.

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Air-dry the plate again.

4. Data Acquisition and Analysis:

  • Solubilize the stained biofilm by adding 200 µL of 30% (v/v) acetic acid to each well.

  • Incubate at room temperature for 15-20 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each compound concentration relative to the vehicle control.

Antifungal Activity: Compromising Fungal Cell Integrity

Furan-2-carboxamide derivatives have also demonstrated significant potential as antifungal agents, particularly against pathogenic Candida species. [6]Their primary mechanism of action appears to involve the disruption of the fungal cell membrane, a critical structure for maintaining cellular homeostasis and viability.

Targeting the Fungal Cell Membrane

The lipophilic nature of certain furan-2-carboxamide derivatives allows them to intercalate into the fungal cell membrane, leading to a loss of its structural integrity. [6]This disruption can result in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Fluorescent microscopy studies using membrane-impermeable dyes have confirmed that these compounds can compromise the fungal cell membrane. [6] The design of these antifungal agents focuses on optimizing the lipophilicity of the molecule to enhance its interaction with the fungal membrane. The presence of specific hydrophobic tails, such as dichlorophenyl groups, has been shown to be crucial for their antifungal efficacy. [6]

Table 3: Antifungal Activity of Furan-2-Carboxamide Derivatives against Candida spp.
Compound IDFungal StrainMIC (mg/mL)MFC (mg/mL)Reference
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6)C. glabrata0.062–0.1250.125–0.250[6]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6)C. parapsilosis0.125–0.250Not Specified[6]
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of furan-2-carboxamide derivatives against yeast pathogens. [6] 1. Inoculum Preparation:

  • Culture the Candida strains on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours.

  • Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2. Microdilution Assay:

  • Prepare serial twofold dilutions of the furan-2-carboxamide derivatives in RPMI-1640 medium in a 96-well microtiter plate.

  • Add 100 µL of the diluted fungal inoculum to each well containing the test compounds.

  • Include a drug-free growth control well and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

3. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.

4. MFC Determination:

  • Following MIC determination, take a 20 µL aliquot from each well that shows no visible growth and subculture it onto an SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates (≥99.9% killing).

Future Directions and Conclusion

The furan-2-carboxamide scaffold is a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities and identified molecular targets underscore its potential in addressing significant unmet medical needs in oncology, infectious diseases, and beyond. Future research should focus on:

  • Elucidation of Novel Targets: Expanding the scope of target identification to uncover new mechanisms of action.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective derivatives.

  • In Vivo Efficacy and Safety Profiling: Translating promising in vitro findings into preclinical and clinical development.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. 2025. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. 2023. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. 2025. Available from: [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules. 2022. Available from: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals. 2022. Available from: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. 2025. Available from: [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. 2024. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. National Institutes of Health. 2023. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. 2022. Available from: [Link]

  • Cantharidin. Wikipedia. 2024. Available from: [Link]

  • Targeted modification of furan‐2‐carboxaldehydes into Michael acceptor analogs yielded long‐acting hemoglobin modulators with dual antisickling activities. ResearchGate. 2024. Available from: [Link]

  • Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. ResearchGate. 2013. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. 2024. Available from: [Link]

  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. 2023. Available from: [Link]

  • (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. 2023. Available from: [Link]

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Semantic Scholar. 2021. Available from: [Link]

Sources

Foundational

"N-(but-2-yn-1-yl)furan-2-carboxamide literature review"

An In-depth Technical Guide to N-(but-2-yn-1-yl)furan-2-carboxamide and its Analogs: Synthesis, Properties, and Therapeutic Potential Abstract The furan-2-carboxamide scaffold is a privileged structural motif in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(but-2-yn-1-yl)furan-2-carboxamide and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract

The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. This technical guide provides a comprehensive literature review of N-(alkynyl)furan-2-carboxamides, with a particular focus on the synthesis, predicted properties, and potential therapeutic applications of N-(but-2-yn-1-yl)furan-2-carboxamide. While literature directly pertaining to this specific molecule is sparse, a wealth of information on analogous compounds allows for a detailed exploration of its potential. This guide will delve into synthetic methodologies, physicochemical characteristics, and a wide array of biological activities, including antibiofilm, anticancer, antimicrobial, and antiviral properties. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction to the Furan-2-Carboxamide Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a common structural component in numerous natural products and synthetic compounds with significant biological applications.[1] The versatility of the furan scaffold allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1]

The furan-2-carboxamide moiety, in particular, has garnered considerable attention from medicinal chemists. The amide linkage provides a site for introducing various substituents, thereby enabling the fine-tuning of a molecule's physicochemical properties and biological targets. The incorporation of an alkynyl group, such as the but-2-yne moiety in N-(but-2-yn-1-yl)furan-2-carboxamide, introduces rigidity and a unique electronic profile, which can lead to specific interactions with biological macromolecules. This guide will synthesize the existing knowledge on related N-(alkynyl)furan-2-carboxamides to build a comprehensive profile of the title compound.

Synthesis and Characterization

The synthesis of N-(alkynyl)furan-2-carboxamides is generally achieved through standard amide bond formation reactions. The most common and straightforward approach involves the acylation of an appropriate alkynyl amine with a furan-2-carbonyl derivative.

General Synthetic Protocol

A reliable method for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide would involve the reaction of furan-2-carbonyl chloride with but-2-yn-1-amine. This approach is analogous to the synthesis of N-(prop-2-yn-1-yl)furan-2-carboxamide, a key intermediate in the preparation of more complex bioactive molecules.[2]

Experimental Protocol: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

  • Reaction Setup: To a solution of but-2-yn-1-amine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran, add furan-2-carbonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Microwave-assisted synthesis has also been reported as an efficient method for preparing furan-containing amides, often leading to shorter reaction times and higher yields.[3]

Synthetic Workflow Diagram

Synthesis_Workflow Furan-2-carboxylic acid Furan-2-carboxylic acid Furan-2-carbonyl chloride Furan-2-carbonyl chloride Furan-2-carboxylic acid->Furan-2-carbonyl chloride SOCl2 or (COCl)2 N-(but-2-yn-1-yl)furan-2-carboxamide N-(but-2-yn-1-yl)furan-2-carboxamide Furan-2-carbonyl chloride->N-(but-2-yn-1-yl)furan-2-carboxamide But-2-yn-1-amine, Base

Caption: Synthetic route to N-(but-2-yn-1-yl)furan-2-carboxamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueData Source (Analog)
Molecular FormulaC9H9NO2-
Molecular Weight163.17 g/mol -
XLogP31.5PubChem (CID: 115900421)[4]
Hydrogen Bond Donor Count1PubChem (CID: 115900421)[4]
Hydrogen Bond Acceptor Count2PubChem (CID: 115900421)[4]
Rotatable Bond Count2PubChem (CID: 115900421)[4]
Topological Polar Surface Area49.9 ŲPubChem (CID: 115900421)[4]

Biological Activities and Therapeutic Potential

The furan-2-carboxamide scaffold is associated with a wide range of biological activities. The introduction of an alkynyl group can further enhance or modulate these activities.

Antibiofilm and Anti-Quorum Sensing Activity

A collection of furan-2-carboxamides has been reported to exhibit significant antibiofilm activity against Pseudomonas aeruginosa.[2] This activity is particularly interesting as it offers a potential solution to the problem of antibiotic resistance, which is often associated with biofilm formation. The mechanism of action is suggested to be the inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[2] Molecular docking studies have suggested that these compounds may act as antagonists of the LasR receptor, a key component of the P. aeruginosa quorum sensing system.[2]

Quorum_Sensing_Inhibition Furan-2-carboxamide Furan-2-carboxamide LasR Receptor LasR Receptor Furan-2-carboxamide->LasR Receptor Inhibition Virulence & Biofilm Virulence & Biofilm LasR Receptor->Virulence & Biofilm Activation

Caption: Proposed mechanism of quorum sensing inhibition.

Anticancer Potential

Several studies have highlighted the anticancer properties of furan-2-carboxamide derivatives. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against various human cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).[5] One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated notable activity against hepatocellular carcinoma.[5] Another study found that an amine derivative of a furan-2-carboxamide had potent biological activity against the HeLa cell line.[6]

Antimicrobial and Antifungal Activities

The furan nucleus is a component of several established antimicrobial drugs.[3] Research has shown that novel carbamothioyl-furan-2-carboxamide derivatives possess appreciable antifungal activity.[5] This suggests that N-(but-2-yn-1-yl)furan-2-carboxamide could be a promising candidate for the development of new antimicrobial and antifungal agents.

Antiviral Activity

Recent research has identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[7] Some of these compounds act as reversible covalent inhibitors of Mpro and exhibit low cytotoxicity.[7] The structural similarities suggest that N-(alkynyl)furan-2-carboxamides could also be explored for their potential as antiviral agents.

Other Potential Applications

The versatility of the furan-2-carboxamide scaffold extends to other therapeutic areas. For example, some derivatives have been investigated as:

  • Hemoglobin modulators for the treatment of sickle cell disease.[8]

  • Selective ligands for sigma receptors , which are implicated in various central nervous system disorders.[9]

Future Directions and Conclusion

The literature on furan-2-carboxamide derivatives strongly suggests that N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule of significant interest for further investigation. While this guide has synthesized information from analogous compounds to build a predictive profile, dedicated research is needed to fully elucidate its properties and therapeutic potential.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis for N-(but-2-yn-1-yl)furan-2-carboxamide and its comprehensive analytical characterization.

  • In Vitro Biological Screening: Systematic evaluation of its activity in a broad range of biological assays, including antibiofilm, anticancer, antimicrobial, and antiviral screens.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related N-(alkynyl)furan-2-carboxamides to establish clear SARs and guide the design of more potent and selective analogs.

References

  • Shaaban, M. R., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, m2025.
  • Castillo-García, E., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect, 7(1).
  • Szakál, B., et al. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Sustainable Chemistry and Pharmacy, 21, 100431.
  • Safo, M. K., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 64(15), 11376-11391.
  • Moreno-Fuquen, R., et al. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569.
  • PubChem. (2024). Furan-2-carboxamide deriv., 12. Retrieved from [Link]

  • Singh, S., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Strevell, K. C. (2013). Synthesis and Characterization of Furanic Compounds.
  • Akhtar, T., et al. (2023).
  • PubChem. (2024). N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide. Retrieved from [Link]

  • Majumdar, K. C., & De, S. (2020).
  • Thong-aram, D., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Current Applied Science and Technology, 19(1), 1-11.
  • Li, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114481.
  • Kasi, S. S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7132-7136.

Sources

Exploratory

The Ascendancy of Furan Carboxamides: A Technical Guide to Synthesis and Discovery

Introduction: The Furan Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry and Agrochemicals The furan carboxamide moiety, a five-membered aromatic heterocycle linked to a carboxamide group, has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry and Agrochemicals

The furan carboxamide moiety, a five-membered aromatic heterocycle linked to a carboxamide group, has emerged as a cornerstone in the design of novel bioactive molecules.[1][2] This seemingly simple structural unit imparts a unique combination of physicochemical properties, including metabolic stability and the capacity for critical hydrogen bonding interactions, making it a highly sought-after pharmacophore in drug discovery.[2] Furan, a heterocyclic compound with the molecular formula C4H4O, serves as the foundational core of these derivatives.[1] The versatility of the furan scaffold allows for a broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects.[1][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel furan carboxamides, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Furan Carboxamides

The construction of the furan carboxamide core and its derivatives can be achieved through a variety of synthetic strategies, from classical methods to modern catalytic approaches.[5] The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the nature of the starting materials.

Classical Amide Bond Formation: The Bedrock of Furan Carboxamide Synthesis

A prevalent and direct method for synthesizing furan carboxamides involves the coupling of a furan carboxylic acid with a corresponding amine. This is typically achieved using a coupling agent to activate the carboxylic acid.

Experimental Protocol: General Synthesis of Furan-2-Carboxamides via CDI Coupling

This protocol describes a common method for the synthesis of furan-2-carboxamides using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.[6]

Materials:

  • Furan-2-carboxylic acid

  • Substituted aniline or amine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask, add CDI (1.2 eq).

  • Heat the reaction mixture at 45 °C for 2 hours to facilitate the formation of the acylimidazolide intermediate.

  • Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.

  • Continue heating at 45 °C for an additional 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure furan carboxamide.[6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF is crucial as CDI and the acylimidazolide intermediate are sensitive to moisture, which would lead to the hydrolysis of the activated carboxylic acid back to its original form, thus inhibiting the reaction.

  • CDI as a Coupling Agent: CDI is a mild and effective coupling agent that activates the carboxylic acid by forming a reactive acylimidazolide. This intermediate readily reacts with the amine. The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying purification.

  • Heating: Heating the reaction mixture increases the rate of both the activation and the subsequent amidation steps, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Aqueous Work-up: The acidic wash removes any unreacted amine and basic impurities, while the basic wash removes any remaining unreacted furan-2-carboxylic acid.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are robust, modern synthetic chemistry offers more advanced and efficient routes to novel furan carboxamides, often employing metal-catalyzed cross-coupling reactions and one-pot procedures.[7]

Palladium-Catalyzed Approaches: Palladium catalysis has enabled the synthesis of a wide array of 2,5-disubstituted furans, which can then be further functionalized to carboxamides.[7] For instance, a Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to substituted furans under neutral conditions.[7]

Gold-Catalyzed Reactions: Gold catalysts have also proven effective. A combination of triazole-gold (TA-Au) and copper catalysts allows for a one-pot, three-step reaction cascade to produce di-, tri-, and tetrasubstituted furans from simple starting materials.[7]

The Discovery of Novel Furan Carboxamides: A Multifaceted Approach

The discovery of new furan carboxamides with desired biological activities is driven by a combination of rational design, diversity-oriented synthesis, and screening.

Bioisosteric Replacement and Diversity-Oriented Synthesis

A powerful strategy in drug discovery is the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. In the context of furan carboxamides, the furanone ring, which can be metabolically labile, has been successfully replaced by a more stable furan-2-carboxamide moiety.[6][8] This approach has led to the discovery of potent antibiofilm agents.[6][8]

Diversity-oriented synthesis aims to create a wide range of structurally diverse molecules to be screened for biological activity.[6] By systematically varying the substituents on the furan ring and the amide nitrogen, large libraries of furan carboxamides can be generated and tested against various biological targets.[6]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds.[2] For furan carboxamides, SAR studies have revealed key insights:

  • Substituents on the Furan Ring: The nature and position of substituents on the furan ring significantly influence biological activity.[2]

  • Amide Substituents: Modifications to the group attached to the amide nitrogen can dramatically alter the compound's properties, including its ability to interact with biological targets and its solubility.[6]

Logical Progression of SAR in Furan-Based Anticancer Agents

SAR_Progression Core Furan Carboxamide Core Scaffold Mod1 Modification of Amide Substituent (e.g., Aryl, Alkyl) Core->Mod1 Improves Target Binding Mod2 Substitution on Furan Ring (e.g., Halogens, Alkyl) Core->Mod2 Modulates Electronic Properties Activity Biological Activity (e.g., Anticancer, Antibacterial) Mod1->Activity Mod2->Activity Toxicity Toxicity Profile Activity->Toxicity Optimization Required

Caption: Key structural modifications influencing the biological activity and toxicity of furan carboxamides.

Therapeutic and Agrochemical Applications of Furan Carboxamides

The versatile furan carboxamide scaffold has led to the development of compounds with a wide range of applications.

Antimicrobial and Antibiofilm Agents

A significant area of research has focused on furan-2-carboxamides as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[6] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides have been shown to inhibit the production of the extracellular matrix that shields these bacterial communities.[6] Molecular docking studies suggest that these compounds may target the LasR receptor, a key component of the quorum-sensing system that regulates biofilm formation.[6]

Table 1: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa

Compound SeriesSubstituentBiofilm Inhibition (%) at 50 µM
p-Phenylenediamines (5a-e) VariousGenerally low (< 20%)
Fluorine Substituted (5f) 4-Fluorobenzamido38%[6]
Aminobenzoic Acid Derived (6) Various> 30%[6]
Triazole Analogs (7) Various> 30%[6]

Data synthesized from a study on diversity-oriented synthesis of furan-2-carboxamides.[6]

Anticancer Agents

Furan carboxamide derivatives have demonstrated significant potential as anticancer agents.[4][9] They have been investigated for their activity against various cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).[9] The mechanism of action for many of these compounds is still under investigation, but some have been shown to induce apoptosis in cancer cells.

Workflow for Screening Novel Furan Carboxamides for Anticancer Activity

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesize Library of Furan Carboxamides Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification CellLines Select Cancer Cell Lines Purification->CellLines MTT MTT/MTS Assay for Cell Viability (IC50) CellLines->MTT HitID Identify 'Hit' Compounds MTT->HitID Apoptosis Apoptosis Assays (e.g., Annexin V) HitID->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) HitID->CellCycle WesternBlot Western Blot for Key Proteins HitID->WesternBlot

Caption: A typical workflow for the discovery and initial evaluation of novel anticancer furan carboxamides.

Fungicides in Agriculture

Furan carboxamides have a history of use as fungicides in agriculture.[10] Compounds like fenfuram and furcarbanil have been utilized to protect crops from fungal pathogens.[10] The mode of action often involves the inhibition of succinate dehydrogenase, a key enzyme in the fungal respiratory chain.

Future Directions and Conclusion

The furan carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents.[5] Future research will likely focus on:

  • Development of More Efficient and Sustainable Synthetic Methods: This includes the use of green chemistry principles to reduce waste and energy consumption.

  • Exploration of New Biological Targets: High-throughput screening and computational methods will be instrumental in identifying new applications for furan carboxamides.

  • Overcoming Drug Resistance: For applications in oncology and infectious diseases, designing furan carboxamides that can overcome known resistance mechanisms is a critical challenge.[11]

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link][6][8]

  • Organic chemistry. Wikipedia. [Link][12]

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. [Link][10]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link][13]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link][14]

  • Furan synthesis. Organic Chemistry Portal. [Link][7]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link][8]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link][3]

  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed. [Link][11]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. ResearchGate. [Link][4]

  • A new furan carboxamide and two potential precursors from a terrestrial streptomycete. ResearchGate. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link][9]

  • Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]

  • Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses | AKTU Digital Education. YouTube. [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

Abstract This technical guide provides a detailed, research-level protocol for the synthesis of the novel compound, N-(but-2-yn-1-yl)furan-2-carboxamide. Furan-2-carboxamides are a significant class of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, research-level protocol for the synthesis of the novel compound, N-(but-2-yn-1-yl)furan-2-carboxamide. Furan-2-carboxamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-cancer properties[1][2][3]. The incorporation of an alkynyl moiety, as in the but-2-yn-1-yl group, introduces a reactive handle for further molecular elaboration, for instance, via click chemistry, and can influence the molecule's conformational rigidity and biological target interactions[4]. This document outlines a robust synthetic strategy centered on the amide coupling of furan-2-carboxylic acid and but-2-yn-1-amine, providing a comprehensive, step-by-step methodology, mechanistic insights, and characterization data. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: Rationale and Significance

The furan scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological effects[1]. The amide linkage is a cornerstone of peptide and protein structures and is frequently employed in medicinal chemistry to generate novel bioactive compounds[5]. The synthesis of furan-2-carboxamides, therefore, represents a promising avenue for the development of new therapeutic agents[2][4]. The target molecule, N-(but-2-yn-1-yl)furan-2-carboxamide, uniquely combines the furan-2-carboxamide core with a butynyl group. This alkynyl functionality is of particular interest as it can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[4] This allows for the straightforward conjugation of the furan-carboxamide scaffold to other molecules, such as biomolecules or fluorescent tags, opening up possibilities for the creation of targeted therapeutics, molecular probes, and novel materials.

This application note details a proposed synthesis protocol based on the well-established amide coupling reaction, a common and versatile method for forming amide bonds from carboxylic acids and amines[5][6]. The causality behind the selection of reagents and reaction conditions is explained to provide a thorough understanding of the synthetic process.

Synthetic Strategy: Amide Coupling

The most direct and widely adopted method for the synthesis of amides is the coupling of a carboxylic acid with an amine[5]. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages in terms of reactivity, selectivity, and reaction conditions[7][8].

For the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide, we propose the coupling of furan-2-carboxylic acid with but-2-yn-1-amine. To achieve this, the carboxylic acid will be activated in situ using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea to form an active ester, which then efficiently reacts with the amine to yield the desired amide[7]. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Amide Coupling Reaction cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation FuranCOOH Furan-2-carboxylic Acid O_acylisourea O-acylisourea (Active Intermediate) FuranCOOH->O_acylisourea + EDC EDC EDC Product N-(but-2-yn-1-yl)furan-2-carboxamide O_acylisourea->Product + But-2-yn-1-amine Butynylamine But-2-yn-1-amine

Caption: Proposed reaction scheme for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(but-2-yn-1-yl)furan-2-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Furan-2-carboxylic acid≥98%Sigma-Aldrich
But-2-yn-1-amine≥95%Alfa Aesar
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Combi-Blocks
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Oakwood Chemical
Triethylamine (TEA)≥99.5%Fisher ScientificDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aq. NaHCO₃Prepared in-house.
BrinePrepared in-house.
Anhydrous MgSO₄
Silica gel230-400 meshFor column chromatography.
Synthesis Procedure
  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add furan-2-carboxylic acid (1.12 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (40 mL).

  • To the stirred solution, add but-2-yn-1-amine (0.76 g, 11.0 mmol, 1.1 equiv) followed by triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • In a separate flask, dissolve EDC (2.30 g, 12.0 mmol, 1.2 equiv) and HOBt (1.62 g, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL).

  • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting carboxylic acid indicates reaction completion.

Work-up and Purification
  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., from 10% to 50% EtOAc) is recommended to isolate the pure N-(but-2-yn-1-yl)furan-2-carboxamide[9][10].

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Furan-2-carboxylic acid in DCM add_amine Add But-2-yn-1-amine and TEA start->add_amine add_coupling Add EDC/HOBt solution at 0 °C add_amine->add_coupling react Stir at RT for 12-16h add_coupling->react dilute Dilute with DCM react->dilute wash Wash with NaHCO₃, H₂O, Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization

Caption: Overview of the experimental workflow for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Characterization

The identity and purity of the synthesized N-(but-2-yn-1-yl)furan-2-carboxamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the furan ring protons, the methylene protons adjacent to the nitrogen, and the methyl protons of the butynyl group. The chemical shifts and coupling constants will be characteristic of the compound's structure[11][12].

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct peaks for the carbonyl carbon, the carbons of the furan ring, the alkyne carbons, the methylene carbon, and the methyl carbon[13].

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands are expected for the N-H stretch, the C=O stretch of the amide, and the C≡C stretch of the alkyne.

  • HRMS (High-Resolution Mass Spectrometry): This will provide the exact mass of the molecule, confirming its elemental composition.

Expected Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Signals corresponding to furan, methylene, and methyl protons.
¹³C NMR Signals for carbonyl, furan, alkyne, methylene, and methyl carbons.
FT-IR (cm⁻¹) ~3300 (N-H), ~1640 (C=O, amide I), ~2250 (C≡C)
HRMS (m/z) Calculated for C₉H₉NO₂ [M+H]⁺

Safety and Handling Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • But-2-yn-1-amine is a flammable and corrosive liquid. Handle with care.

  • EDC is a skin and eye irritant. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide. The described method, based on a well-established EDC/HOBt mediated amide coupling, is expected to be robust and high-yielding. The detailed experimental procedure, including purification and characterization guidelines, should enable researchers in organic and medicinal chemistry to successfully synthesize this valuable building block for further applications in drug discovery and chemical biology.

References

  • ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

  • ChemistryViews. Formal Cross-Coupling of Amines and Carboxylic Acids. (2023). Available at: [Link]

  • PMC. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. N-(2-Nitrophenyl)furan-2-carboxamide. Available at: [Link]

  • RSC Publishing. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances. (2020). Available at: [Link]

  • MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available at: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • ACS Publications. Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides | ACS Omega. (2023). Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

  • PubChem. Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898. Available at: [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Available at: [Link]

  • PubChem. N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S. (2026). Available at: [Link]

  • NIH. Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides. (2023). Available at: [Link]

  • MDPI. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

  • ResearchGate. Venturing beyond the amide coupling for amine–carboxylic acid.... Available at: [Link]

  • Google Patents. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • PubChem. N-(2-phenylbutyl)furan-3-carboxamide | C15H17NO2 | CID 133880784. Available at: [Link]

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Application

Application Notes and Protocols for the Purification of N-(but-2-yn-1-yl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Purity for Novel Furan-2-Carboxamide Derivatives N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity for Novel Furan-2-Carboxamide Derivatives

N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The furan-2-carboxamide scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The incorporation of an alkyne moiety, specifically the but-2-yn-1-yl group, introduces a reactive handle that can be utilized for further molecular exploration through click chemistry or as a key pharmacophoric element. Given that even minor impurities can significantly impact the results of biological assays and downstream applications, the development of robust and reliable purification protocols is paramount to ensure the scientific integrity of research and development efforts.

This comprehensive guide provides a detailed overview of the recommended methods for the purification of N-(but-2-yn-1-yl)furan-2-carboxamide, tailored for researchers in both academic and industrial settings. The protocols described herein are designed to be self-validating and are grounded in established principles of organic chemistry, with a focus on explaining the rationale behind each experimental choice.

Predicted Physicochemical Properties of N-(but-2-yn-1-yl)furan-2-carboxamide

PropertyPredicted ValueImplication for Purification
Molecular Weight 163.17 g/mol Suitable for standard purification techniques.
Polarity Moderately PolarSuggests good solubility in a range of organic solvents and amenability to normal-phase chromatography.
Hydrogen Bond Donors 1 (Amide N-H)Can engage in hydrogen bonding, influencing solubility and chromatographic behavior.
Hydrogen Bond Acceptors 2 (Amide C=O, Furan O)Will interact with protic solvents and chromatographic stationary phases.
Predicted XLogP3 ~1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, suitable for both normal and reversed-phase chromatography.

These predicted properties suggest that N-(but-2-yn-1-yl)furan-2-carboxamide is a compound of intermediate polarity, making it an ideal candidate for purification by silica gel column chromatography and recrystallization from common organic solvents.

A Typical Synthetic Route and Anticipated Impurities

A common and efficient method for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide is the coupling of furan-2-carboxylic acid with but-2-yn-1-amine using a suitable coupling agent, such as 1,1'-carbonyldiimidazole (CDI).[2]

Reaction Scheme: Furan-2-carboxylic acid + But-2-yn-1-amine --(CDI, Solvent)--> N-(but-2-yn-1-yl)furan-2-carboxamide

Understanding the potential side reactions and unreacted starting materials is crucial for designing an effective purification strategy. The primary impurities to consider are:

  • Unreacted Furan-2-carboxylic Acid: A polar, acidic compound.

  • Unreacted But-2-yn-1-amine: A basic and relatively volatile compound.

  • Coupling Agent Byproducts: For example, if CDI is used, imidazole will be a byproduct.

  • Solvent Residues: The solvent used for the reaction (e.g., THF, DMF).

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of the target compound. The general workflow is as follows:

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Removal of water-soluble impurities Concentration Concentration in vacuo Workup->Concentration Primary_Purification Primary Purification (Flash Column Chromatography) Concentration->Primary_Purification Purity_Check1 Purity Assessment (TLC, LC-MS) Primary_Purification->Purity_Check1 Final_Purification Final Purification (Recrystallization or Preparative HPLC) Purity_Check1->Final_Purification If necessary Final_Product Pure N-(but-2-yn-1-yl)furan-2-carboxamide Purity_Check1->Final_Product If pure Final_Purification->Final_Product

Caption: General purification workflow for N-(but-2-yn-1-yl)furan-2-carboxamide.

Detailed Purification Protocols

Aqueous Work-up: Initial Impurity Removal

The initial work-up is designed to remove the bulk of water-soluble impurities, such as the unreacted carboxylic acid, amine, and coupling agent byproducts.

Protocol:

  • Quenching the Reaction: After the reaction is complete (as monitored by Thin Layer Chromatography - TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted but-2-yn-1-amine.

  • Basic Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted furan-2-carboxylic acid.[2]

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating the target compound from less polar and more polar impurities.[3]

Rationale for Parameter Selection:

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity. Its slightly acidic nature can sometimes cause issues with basic compounds, but after the acidic and basic washes in the work-up, this is less of a concern.

  • Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude product. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Protocol:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1) to determine the optimal eluent composition.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Elute the column with the predetermined hexane:ethyl acetate solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Recommended Solvent Systems for Chromatography:

Stationary PhaseMobile Phase SystemTypical Ratio (v/v)Notes
Silica GelHexane / Ethyl Acetate7:3 to 1:1A good starting point for moderately polar compounds. The ratio should be optimized based on TLC.
Silica GelDichloromethane / Methanol99:1 to 95:5For more polar impurities that are not effectively separated by hexane/ethyl acetate.
Neutral AluminaDichloromethane100%Can be a good alternative if the compound shows instability or strong adsorption on silica gel.[4]
Final Purification: Recrystallization

For achieving high levels of purity, especially for solid compounds, recrystallization is an excellent final step.[5] The principle is to dissolve the compound in a hot solvent in which it has high solubility and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Solvent Selection Rationale:

The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A "like dissolves like" approach is a good starting point. Given the moderate polarity of the target compound, a single solvent or a binary solvent mixture can be effective.

Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Alternative High-Purity Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For instances where very high purity is required or when the compound is an oil and cannot be recrystallized, preparative HPLC is a powerful alternative.[6]

Prep_HPLC_Workflow Start Partially Purified Sample Method_Dev Analytical HPLC Method Development Start->Method_Dev Scale_Up Scale-up to Preparative HPLC Method_Dev->Scale_Up Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Analysis Purity Analysis of Fractions Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound High-Purity Compound Solvent_Removal->Pure_Compound

Sources

Method

Application Note: N-(but-2-yn-1-yl)furan-2-carboxamide as a Versatile Reagent in Copper(I)-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the synthesis and application of N-(but-2-yn-1-yl)furan-2-carboxamide in copper(I)-catalyzed azide-alkyn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis and application of N-(but-2-yn-1-yl)furan-2-carboxamide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The furan moiety offers unique electronic properties and potential for further derivatization, while the butynyl group provides a terminal alkyne for efficient triazole formation. This application note will cover the synthesis of the title compound, a general protocol for its use in CuAAC reactions, and methods for the characterization of the resulting 1,2,3-triazole products. The information presented herein is intended to enable researchers to effectively utilize this versatile building block in various applications, including drug discovery, bioconjugation, and materials science.

Introduction: The Strategic Advantage of Furan-Containing Alkynes in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical synthesis due to its exceptional reliability and functional group tolerance.[1] The reaction's efficiency and orthogonality make it an invaluable tool for the rapid assembly of complex molecular architectures from modular building blocks.

The choice of the alkyne-containing building block is critical in tailoring the properties of the final product. N-(but-2-yn-1-yl)furan-2-carboxamide is a particularly interesting reagent for several reasons:

  • The Furan Scaffold: The furan ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] It can participate in various chemical transformations, offering a handle for post-click modifications. Furan derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[2]

  • The Amide Linkage: The carboxamide group provides a stable linkage and can participate in hydrogen bonding, which can be crucial for molecular recognition and binding in biological systems.

  • The Butynyl Group: The terminal alkyne is the reactive handle for the CuAAC reaction. The additional methyl group on the propargylic position, compared to the more common propargyl amides, may subtly influence the compound's solubility and conformational flexibility, which can be advantageous in certain applications.

This application note will provide the necessary protocols and scientific rationale to empower researchers to leverage the unique properties of N-(but-2-yn-1-yl)furan-2-carboxamide in their synthetic endeavors.

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide can be readily achieved through the acylation of but-2-yn-1-amine with furan-2-carbonyl chloride. This is a standard amidation reaction that generally proceeds with high efficiency.

Proposed Synthetic Scheme

Caption: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Experimental Protocol: Synthesis

Materials:

  • Furan-2-carbonyl chloride

  • But-2-yn-1-amine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of but-2-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(but-2-yn-1-yl)furan-2-carboxamide as a solid.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the furan, amide, and butynyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O bonds of the amide and the terminal alkyne C≡C-H bond.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

N-(but-2-yn-1-yl)furan-2-carboxamide serves as a versatile alkyne component in CuAAC reactions, enabling the covalent linkage to any azide-functionalized molecule.

General Reaction Scheme

Caption: General scheme for the CuAAC reaction.

Recommended Protocol for CuAAC

This protocol describes a typical small-scale click reaction. The conditions can be optimized for specific substrates.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Azide-functionalized substrate (R-N3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent: e.g., a mixture of tert-butanol and water (1:1) or dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve N-(but-2-yn-1-yl)furan-2-carboxamide (1.0 eq) and the azide-functionalized substrate (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO4·5H2O (e.g., 0.1 M).

  • To the solution of the alkyne and azide, add the CuSO4·5H2O solution (0.01-0.1 eq) followed by the sodium ascorbate solution (0.1-1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation upon addition of water, followed by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Note on Catalysis: For biological applications where the presence of copper ions may be a concern, the use of a copper-chelating ligand such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to improve reaction efficiency and minimize potential damage to biomolecules.

Purification and Characterization of Triazole Products

The resulting 1,4-disubstituted 1,2,3-triazole is a stable compound. Purification and characterization follow standard organic chemistry procedures.

  • Purification: As click reactions are typically high-yielding, purification is often straightforward.[1] Methods include filtration of a precipitated product, extraction, and column chromatography.

  • Characterization: The formation of the triazole ring can be confirmed by:

    • NMR Spectroscopy: The appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum (typically between δ 7.5 and 8.5 ppm) is a key indicator of a successful reaction.

    • Mass Spectrometry: To confirm the molecular weight of the conjugated product.

    • IR Spectroscopy: The disappearance of the alkyne C≡C-H stretching band (around 3300 cm⁻¹) and the azide N≡N stretching band (around 2100 cm⁻¹) provides evidence of the reaction's completion.

Data Presentation and Workflow Visualization

Table of Reaction Parameters
ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
CuSO₄·5H₂O (mol%) 1-10 mol%Catalytic amount; higher loading can increase reaction rate but may require more extensive purification.
Sodium Ascorbate (mol%) 10-100 mol%Acts as a reducing agent to generate the active Cu(I) species in situ. An excess is often used to prevent re-oxidation of Cu(I).
Solvent t-BuOH/H₂O, DMSO, DMF/H₂OShould dissolve both reactants. Aqueous solvent systems are often preferred for their green nature and can accelerate the reaction.[1]
Temperature Room TemperatureThe reaction is typically highly exothermic and proceeds efficiently at ambient temperature.
Reaction Time 1-24 hoursSubstrate dependent; can be monitored by TLC or LC-MS.
Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Alkyne cluster_click CuAAC Reaction cluster_analysis Product Analysis s1 React Furan-2-carbonyl chloride and But-2-yn-1-amine s2 Work-up and Purification s1->s2 s3 Characterization (NMR, MS, IR) s2->s3 c1 Dissolve Alkyne and Azide s3->c1 Use in Click Reaction c2 Add CuSO4 and Sodium Ascorbate c1->c2 c3 Stir at Room Temperature c2->c3 a1 Isolation and Purification c3->a1 Reaction Completion a2 Characterization (NMR, MS, IR) a1->a2

Caption: Overall workflow from synthesis to product analysis.

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide is a readily accessible and highly useful building block for click chemistry. Its straightforward synthesis and the robust nature of the CuAAC reaction make it an attractive tool for researchers in drug discovery, chemical biology, and materials science. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful application of this versatile compound in a wide range of synthetic contexts.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • C-G, Y., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect, 4(29), 8537-8541. [Link]

  • Padwa, A., et al. (2003). Several Convenient Methods for the Synthesis of 2-amido Substituted Furans. The Journal of Organic Chemistry, 68(7), 2609-2617. [Link]

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Application

Application Notes and Protocols: N-(but-2-yn-1-yl)furan-2-carboxamide as a Chemical Probe for Target Identification

Introduction: Unveiling Molecular Interactions with a Versatile Furan-Based Probe In the intricate landscape of chemical biology and drug discovery, the identification of a small molecule's direct binding partners within...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Interactions with a Versatile Furan-Based Probe

In the intricate landscape of chemical biology and drug discovery, the identification of a small molecule's direct binding partners within a complex biological system is a pivotal step in understanding its mechanism of action and potential therapeutic applications. Chemical probes, small molecules designed to selectively interact with specific protein targets, are indispensable tools in this endeavor.[1][2] This guide details the application of N-(but-2-yn-1-yl)furan-2-carboxamide , a novel chemical probe, for the identification and validation of protein targets.

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Recent studies have highlighted the potential of furan-2-carboxamides as inhibitors of biofilm formation in Pseudomonas aeruginosa, with the quorum-sensing transcriptional regulator LasR suggested as a plausible target.[5][6][7]

N-(but-2-yn-1-yl)furan-2-carboxamide incorporates a terminal alkyne group, a bioorthogonal handle that allows for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[8][9] This feature enables the specific labeling, enrichment, and subsequent identification of target proteins from complex cellular lysates using proteomic techniques.[8][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-(but-2-yn-1-yl)furan-2-carboxamide as a chemical probe for target identification.

Physicochemical Properties of the Probe

A thorough understanding of the physicochemical properties of a chemical probe is crucial for its effective application. Below is a summary of the predicted and known properties of N-(but-2-yn-1-yl)furan-2-carboxamide and related structures.

PropertyValueSource
IUPAC Name N-(but-2-yn-1-yl)furan-2-carboxamide-
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in DMSO, DMF, and alcoholsGeneral knowledge
Purity >95% (recommended for biological assays)-
Storage Store at -20°C, protect from light and moistureGeneral laboratory practice

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide can be achieved through a straightforward acylation reaction between furan-2-carbonyl chloride and but-2-yn-1-amine. This method is adapted from established protocols for the synthesis of similar furan-2-carboxamides.[5][12][13]

Diagram of the Synthetic Pathway

Synthesis Furan2COCl Furan-2-carbonyl chloride Reaction Furan2COCl->Reaction But2yn1amine But-2-yn-1-amine But2yn1amine->Reaction Product N-(but-2-yn-1-yl)furan-2-carboxamide Base Triethylamine (TEA) Dichloromethane (DCM) Base->Reaction Reaction->Product Acylation caption Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide.

Caption: Synthetic route to the chemical probe.

Protocol for Synthesis

Materials:

  • Furan-2-carbonyl chloride

  • But-2-yn-1-amine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-yn-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield N-(but-2-yn-1-yl)furan-2-carboxamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application: Target Identification in Pseudomonas aeruginosa

This section outlines a detailed workflow for utilizing N-(but-2-yn-1-yl)furan-2-carboxamide to identify its protein targets in P. aeruginosa, a bacterium known for its biofilm formation and quorum-sensing regulation. The hypothesized target, LasR, serves as a prime candidate for validation.[5][6][7]

Experimental Workflow for Target Identification

Workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Cell Lysis & Lysate Preparation cluster_click Click Chemistry cluster_enrichment Protein Enrichment cluster_analysis Proteomic Analysis Culture P. aeruginosa Culture Incubation Incubation Culture->Incubation Probe N-(but-2-yn-1-yl)furan-2-carboxamide Probe->Incubation Lysis Cell Lysis Incubation->Lysis Centrifugation Centrifugation Lysis->Centrifugation Lysate Clarified Lysate Centrifugation->Lysate Click CuAAC Reaction Lysate->Click Enrichment Enrichment of Biotinylated Proteins Click->Enrichment BiotinAzide Azide-Biotin Tag BiotinAzide->Click Streptavidin Streptavidin Beads Streptavidin->Enrichment Wash Washing Enrichment->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel or In-solution Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data Data Analysis & Target Identification LC_MS->Data caption Workflow for chemical probe-based target identification.

Caption: Step-by-step workflow for target ID.

Protocol 1: In Situ Labeling of P. aeruginosa Proteins

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • N-(but-2-yn-1-yl)furan-2-carboxamide (probe) stock solution in DMSO

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture: Grow P. aeruginosa in LB broth at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).

  • Probe Treatment: Treat the bacterial culture with the desired concentration of N-(but-2-yn-1-yl)furan-2-carboxamide (e.g., 10-50 µM). Include a vehicle control treated with an equivalent volume of DMSO.

  • Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking to allow for probe uptake and target engagement.[14]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellets twice with ice-cold PBS to remove excess probe.

  • Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Igepal CA-630, 1% SDS, with protease and phosphatase inhibitors).[14] Lyse the cells by sonication on ice.

  • Lysate Clarification: Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cell debris. Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Biotin Tagging

Materials:

  • Probe-labeled protein lysate from Protocol 1

  • Azide-PEG₃-Biotin stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution in DMSO/water

  • Sodium ascorbate, freshly prepared stock solution in water

Procedure:

  • Prepare Click Reaction Mix: For a 1 mg protein sample, prepare the click chemistry reaction mixture. The final concentrations of the reagents should be optimized, but typical starting concentrations are:

    • Protein lysate: 1 mg/mL

    • Azide-PEG₃-Biotin: 100 µM

    • CuSO₄: 1 mM

    • THPTA/TBTA: 2 mM

    • Sodium ascorbate: 5 mM

  • Reaction Incubation: Add the click chemistry reagents to the protein lysate. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.[15][16]

  • Protein Precipitation (Optional): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight. Pellet the proteins by centrifugation.

Protocol 3: Enrichment of Biotinylated Proteins and Proteomic Analysis

Materials:

  • Biotinylated protein lysate from Protocol 2

  • Streptavidin-agarose or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, 4 M urea, PBS)

  • Elution buffer (e.g., sample buffer for SDS-PAGE, or on-bead digestion)

  • Trypsin for protein digestion

  • Mass spectrometer

Procedure:

  • Bead Incubation: Incubate the biotinylated lysate with pre-washed streptavidin beads for 2-4 hours at 4°C with rotation to capture the biotin-tagged proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by 4 M urea, and finally PBS).[17]

  • Elution/On-Bead Digestion:

    • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Run the eluate on an SDS-PAGE gel.

    • On-Bead Digestion: Alternatively, perform on-bead digestion by resuspending the washed beads in a digestion buffer containing trypsin and incubating overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • In-Gel Digestion: Excise the protein bands from the SDS-PAGE gel, destain, reduce, alkylate, and digest with trypsin.

    • In-Solution Digestion (from on-bead digestion): Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest). Compare the proteins identified in the probe-treated sample with the vehicle control to identify specific binding partners of N-(but-2-yn-1-yl)furan-2-carboxamide.

Validation and Control Experiments

To ensure the reliability of the identified targets, several control experiments are essential:

  • Competition Experiment: Co-incubate the cells with the alkyne probe and an excess of a non-alkyne-tagged analogue of the probe (e.g., N-butylfuran-2-carboxamide). A true target should show reduced labeling in the presence of the competitor.

  • Inactive Probe Control: Synthesize a structurally similar but biologically inactive analogue of the probe. This control should not enrich the same set of proteins, helping to distinguish specific interactions from non-specific binding.[1]

  • Orthogonal Validation: Validate the identified targets using independent methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) with the purified target protein.

Potential Mechanism of Action: Targeting LasR in P. aeruginosa

The LasR protein is a key transcriptional regulator in the quorum-sensing system of P. aeruginosa, controlling the expression of virulence factors and biofilm formation. Furanone compounds, which are structurally related to furan-2-carboxamides, are known to interact with LasR. Molecular docking studies suggest that furan-2-carboxamides can also bind to the ligand-binding pocket of LasR.[5][6][7]

Hypothesized Signaling Pathway

Signaling cluster_QS Quorum Sensing in P. aeruginosa AHL Acyl-homoserine lactone (AHL) LasR LasR Protein AHL->LasR Binds to AHL_LasR AHL-LasR Complex LasR->AHL_LasR DNA Promoter DNA AHL_LasR->DNA Binds to Virulence Virulence Gene Expression (Biofilm Formation) DNA->Virulence Activates Probe N-(but-2-yn-1-yl)furan-2-carboxamide Probe->LasR Binds & Inhibits caption Hypothesized inhibition of the LasR signaling pathway.

Caption: Probe interaction with the LasR pathway.

By using N-(but-2-yn-1-yl)furan-2-carboxamide as a chemical probe, researchers can experimentally confirm the direct binding of this class of compounds to LasR in a native cellular context, thereby validating it as a therapeutic target for combating P. aeruginosa infections.

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide represents a valuable tool for chemical proteomics and target identification. Its straightforward synthesis and the versatility of the alkyne handle for click chemistry allow for the robust identification of protein targets in complex biological systems. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this chemical probe to unravel novel biological mechanisms and accelerate the discovery of new therapeutic agents.

References

  • Ocampo-Sosa, A. A., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Li, Y., et al. (2021). Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. STAR Protocols. [Link]

  • Wang, J., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. [Link]

  • Nwe, K. & Hilderbrand, S. A. (2011). Click Chemistry in Proteomic Investigations. Molecules. [Link]

  • Main, A. N., et al. (2018). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Journal of Lipid Research. [Link]

  • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Nature Chemical Biology. [Link]

  • Guillén-Chávez, A., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • Moreno-Fuquen, R., et al. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. Acta Crystallographica Section E. [Link]

  • Eiken, A. & ElGamal, D. (2024). Click-chemistry alkyne-tagged pull-down. PRIDE Archive. [Link]

  • Ocampo-Sosa, A. A., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. [Link]

  • Ge, Y., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). The synthetic pathway for the preparation of N-substituted 1H-furan-2-carboxamides. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • El-Sayed, N. N. E., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank. [Link]

  • Asghar, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. [Link]

  • Kulkarni, S. S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Ong, S.-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

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Method

Application Notes and Protocols: Derivatization of N-(but-2-yn-1-yl)furan-2-carboxamide for Advanced Assay Development

Introduction: Unlocking the Potential of Furan-2-Carboxamides in Drug Discovery N-(but-2-yn-1-yl)furan-2-carboxamide belongs to the furan-2-carboxamide class of compounds, a scaffold of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Furan-2-Carboxamides in Drug Discovery

N-(but-2-yn-1-yl)furan-2-carboxamide belongs to the furan-2-carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The development of robust and sensitive assays is paramount for screening compound libraries, elucidating mechanisms of action, and performing pharmacokinetic studies. The inherent structural features of N-(but-2-yn-1-yl)furan-2-carboxamide, specifically the terminal alkyne group, provide a unique chemical handle for derivatization, enabling the attachment of reporter molecules essential for modern assay formats.

This guide provides a comprehensive overview of the derivatization of N-(but-2-yn-1-yl)furan-2-carboxamide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] We will delve into detailed protocols for the synthesis of fluorescently labeled derivatives and their application in fluorescence-based assays, equipping researchers with the knowledge to develop high-throughput screening and detailed binding assays.

The Strategic Advantage of "Click Chemistry" Derivatization

The but-2-yn-1-yl group in the target molecule is a terminal alkyne, a functional group that is relatively rare in biological systems. This makes it an ideal target for bioorthogonal chemistry, where chemical reactions can proceed in complex biological media without interfering with native biochemical processes.[3] The CuAAC reaction is a prime example of such a reaction, offering several advantages for derivatization:

  • High Specificity: The reaction occurs exclusively between a terminal alkyne and an azide, minimizing off-target reactions.[3]

  • Quantitative Yields: The reaction is highly efficient, often proceeding to completion or near completion.

  • Mild Reaction Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and across a broad pH range, preserving the integrity of both the small molecule and the reporter tag.[4]

  • Versatility: A wide variety of azide-containing reporter molecules, including fluorophores, biotin, and affinity tags, are commercially available or can be readily synthesized.

This derivatization strategy transforms a non-detectable molecule into a highly sensitive probe for various assay platforms.

Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

A reliable supply of the starting material is crucial. The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide can be readily achieved through the acylation of but-2-yn-1-amine with furan-2-carbonyl chloride.[5]

Protocol: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

Materials:

  • Furan-2-carbonyl chloride

  • But-2-yn-1-amine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve but-2-yn-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(but-2-yn-1-yl)furan-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the derivatization strategy is the CuAAC reaction. This protocol outlines the general procedure for conjugating an azide-containing fluorescent dye to N-(but-2-yn-1-yl)furan-2-carboxamide.

Workflow for Fluorescent Derivatization

G cluster_synthesis Synthesis cluster_derivatization Derivatization (CuAAC) cluster_purification Purification & Analysis A N-(but-2-yn-1-yl)furan-2-carboxamide C Reaction Mixture: - Compound A - Compound B - Copper(II) Sulfate - Sodium Ascorbate - Ligand (e.g., THPTA) A->C B Azide-Fluorophore B->C D Fluorescently Labeled Product (Triazole Derivative) C->D Click Reaction E Column Chromatography / HPLC D->E F Characterization: - Mass Spectrometry - NMR - UV-Vis Spectroscopy E->F

Caption: Workflow for the fluorescent derivatization of N-(but-2-yn-1-yl)furan-2-carboxamide.

Protocol: Fluorescent Labeling of N-(but-2-yn-1-yl)furan-2-carboxamide

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Azide-functionalized fluorophore (e.g., Azide-Cy5, Azide-FITC)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[6]

  • Solvent system (e.g., a mixture of t-butanol and water, or DMSO)

  • Nitrogen or argon gas

  • Purification supplies (e.g., silica gel for column chromatography or an HPLC system)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(but-2-yn-1-yl)furan-2-carboxamide in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-fluorophore in DMSO.

    • Prepare fresh aqueous stock solutions of copper(II) sulfate and sodium ascorbate.

    • Prepare a stock solution of the THPTA ligand in water.

  • Reaction Setup:

    • In a reaction vial, add the N-(but-2-yn-1-yl)furan-2-carboxamide solution.

    • Add the azide-fluorophore solution (typically 1.0-1.2 equivalents).

    • Add the solvent (e.g., a 1:1 mixture of t-butanol and water).

    • Add the THPTA ligand solution (typically 2-5 equivalents relative to copper).

    • Add the copper(II) sulfate solution (typically 0.1-0.5 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[7]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-2 equivalents).

    • Seal the reaction vial and stir at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Purification of the Fluorescent Derivative:

    • Upon completion, the reaction mixture can be purified to isolate the fluorescently labeled product.

    • For small-scale reactions, purification by flash column chromatography on silica gel is often sufficient.

    • For higher purity, reversed-phase high-performance liquid chromatography (HPLC) is recommended.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight of the conjugate) and NMR spectroscopy (to confirm the formation of the triazole ring).[8]

    • Determine the concentration of the fluorescently labeled compound using UV-Vis spectroscopy and the Beer-Lambert law, using the known extinction coefficient of the fluorophore.

Application in Fluorescence-Based Assays

The fluorescently derivatized N-(but-2-yn-1-yl)furan-2-carboxamide can be employed in a variety of assay formats to study its interactions with biological targets, such as proteins or enzymes.

Fluorescence Polarization (FP) Assays for Binding Studies

FP is a powerful technique for studying molecular interactions in a homogeneous format.[9][10] The principle is based on the difference in the rotational speed of a small fluorescent molecule (the tracer) when it is free in solution versus when it is bound to a much larger molecule (e.g., a protein).

Assay Principle:

G cluster_free Free Tracer cluster_bound Bound Tracer A Fluorescently Labeled N-(but-2-yn-1-yl)furan-2-carboxamide B Rapid Tumbling A->B D Protein Target A->D Binding C Low Fluorescence Polarization B->C E Slow Tumbling D->E F High Fluorescence Polarization E->F

Caption: Principle of Fluorescence Polarization Assay.

Protocol: FP-Based Protein Binding Assay

Materials:

  • Fluorescently labeled N-(but-2-yn-1-yl)furan-2-carboxamide (the tracer)

  • Purified protein target

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with FP capabilities

  • 384-well black microplates

Procedure:

  • Tracer Concentration Determination:

    • Perform a serial dilution of the tracer in the assay buffer and measure the fluorescence intensity to determine a concentration that gives a robust signal without being in vast excess of the expected Kd of the interaction.

  • Protein Titration:

    • In a 384-well plate, add a fixed concentration of the tracer to each well.

    • Perform a serial dilution of the protein target across the plate.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization on a compatible plate reader.

    • Plot the FP values against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

  • Competitive FP Assay for Screening:

    • To screen for unlabeled compounds that bind to the same site as the tracer, use a fixed concentration of the tracer and the protein that gives a high FP signal.

    • Add varying concentrations of the unlabeled test compounds.

    • A decrease in FP indicates displacement of the tracer by the test compound.

    • This format is ideal for high-throughput screening of compound libraries.[11]

Förster Resonance Energy Transfer (FRET) Assays for Enzyme Activity

FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore).[12] This phenomenon is highly dependent on the distance between the donor and acceptor, making it an excellent tool for monitoring enzymatic cleavage of a substrate.

Assay Principle:

If N-(but-2-yn-1-yl)furan-2-carboxamide is a substrate for an enzyme, it can be derivatized with a FRET donor, and the enzyme's binding partner or product can be labeled with a FRET acceptor. Alternatively, if the compound is an inhibitor, it can disrupt a FRET-labeled protein-substrate complex. For a substrate-based assay:

G cluster_intact Intact FRET Substrate cluster_cleaved Enzymatic Cleavage A Donor-Labeled N-(but-2-yn-1-yl)furan-2-carboxamide B Acceptor-Labeled Binding Partner A->B Binding D Enzyme A->D Cleavage C High FRET B->C E Separation of Donor and Acceptor D->E F Low FRET E->F

Caption: Principle of a FRET-based enzymatic assay.

Protocol: FRET-Based Assay for an Inhibitor

This protocol assumes N-(but-2-yn-1-yl)furan-2-carboxamide is being tested as an inhibitor of a protease that cleaves a FRET-labeled peptide substrate.

Materials:

  • FRET-labeled peptide substrate (containing a donor and acceptor fluorophore separated by a cleavage site)

  • Purified protease

  • Unlabeled N-(but-2-yn-1-yl)furan-2-carboxamide (and other test compounds)

  • Assay buffer

  • Fluorescence plate reader capable of measuring donor and acceptor emission wavelengths

Procedure:

  • In a microplate, add the FRET-labeled peptide substrate to the assay buffer.

  • Add serial dilutions of the N-(but-2-yn-1-yl)furan-2-carboxamide or other test compounds.

  • Initiate the enzymatic reaction by adding the protease.

  • Monitor the fluorescence of the donor and acceptor over time.

  • Enzyme activity will lead to cleavage of the substrate, separation of the FRET pair, an increase in donor fluorescence, and a decrease in acceptor fluorescence.

  • Inhibition by N-(but-2-yn-1-yl)furan-2-carboxamide will result in a reduced rate of change in the fluorescence signals.

  • Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison and interpretation.

Table 1: Example Data for FP Binding Assay

Protein Concentration (nM)Fluorescence Polarization (mP)
050 ± 3
1075 ± 4
50150 ± 6
100220 ± 8
250280 ± 10
500310 ± 9
1000320 ± 7

Table 2: Example Data for FRET Inhibition Assay

Inhibitor Concentration (µM)Reaction Rate (RFU/min)% Inhibition
01500 ± 500
0.11350 ± 4510
1800 ± 3046.7
10250 ± 2083.3
10050 ± 1096.7

Conclusion

The derivatization of N-(but-2-yn-1-yl)furan-2-carboxamide via CuAAC click chemistry is a robust and versatile strategy for developing sensitive and reliable assays. By attaching fluorescent probes, this otherwise non-trackable small molecule can be transformed into a powerful tool for studying its biological interactions. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers in drug discovery and chemical biology to unlock the full potential of this promising compound class.

References

  • Lea, J., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(2), 17-32.
  • Zhang, J. H., & Du, X. (2021). Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology, 2261, 1-17.
  • Hao, L., et al. (2017).
  • Patel, R. J., et al. (2018). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Journal of Applicable Chemistry, 7(4), 844-851.
  • Szollosi, J., et al. (2002). Application of fluorescence resonance energy transfer in the clinical laboratory: routine and research. Cytometry, 44(2), 130-143.
  • de Souza, R. O. M. A., et al. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Journal of the Brazilian Chemical Society, 27(8), 1475-1483.
  • Ma, G., et al. (2014). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Analytical and Bioanalytical Chemistry, 406(19), 4643-4651.
  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1966-1978.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Lv, Z., et al. (2018). A new FRET-based platform to track substrate ubiquitination by fluorescence. Scientific Reports, 8(1), 1-11.
  • Rzuczek, S. G., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3229.
  • Kumar, D., et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Journal of the Indian Chemical Society, 99(11), 100763.
  • Padwa, A., et al. (2003). Several Convenient Methods for the Synthesis of 2-amido Substituted Furans. The Journal of Organic Chemistry, 68(7), 2609–2619.
  • Hein, C. D., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162.
  • Al-Hayali, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10831.
  • Bioscience Academic Publishing. (2023). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Supuran, C. T. (2016). Click chemistry and triazole based carbonic anhydrase inhibitors.
  • Antonov, A. S., et al. (2021). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. The Journal of Physical Chemistry B, 125(33), 9424-9433.
  • Bakulev, V. A., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11026-11032.
  • Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2024). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1842.
  • Moradpour, D., et al. (2005). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 79(2), 1043-1052.
  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864284.
  • Majumdar, K. C., & Chattopadhyay, B. (2020).
  • Xie, X., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1177, 147-160.
  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1966–1978.

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of N-(but-2-yn-1-yl)furan-2-carboxamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(but-2-yn-1-yl)furan-2-carboxamide in high-throughput screening (HTS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(but-2-yn-1-yl)furan-2-carboxamide in high-throughput screening (HTS) campaigns. We will explore the scientific rationale for screening this compound, detailing the significance of its structural motifs—the furan-2-carboxamide core and the but-2-yn-1-yl group—in medicinal chemistry. This guide presents a detailed, adaptable protocol for a cell-based HTS assay, focusing on the evaluation of the compound's potential cytotoxic effects against a cancer cell line. Furthermore, we will discuss best practices for data analysis, hit confirmation, and counter-screening to ensure the generation of high-quality, actionable data.

Introduction: The Rationale for Screening N-(but-2-yn-1-yl)furan-2-carboxamide

The selection of compounds for high-throughput screening is a critical step in the drug discovery process, often guided by the known biological activities of related chemical scaffolds.[1] N-(but-2-yn-1-yl)furan-2-carboxamide is a novel chemical entity that combines two key pharmacophoric elements: the furan-2-carboxamide core and a butynyl functional group.

The furan-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for compounds with a wide array of biological activities.[2] Derivatives of this core have demonstrated significant potential as antihyperlipidemic, anti-breast cancer, antibacterial, antimicrobial, and antifungal agents.[3] For instance, some furan-2-carboxamide derivatives have shown notable anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma and breast cancer cell lines.[4] The furan ring can act as a bioisostere for other aromatic systems, offering opportunities for novel drug design.[2]

The butynyl group , an alkyne functional group, is increasingly utilized in drug design to enhance the potency, selectivity, and metabolic stability of drug candidates.[5] Its linear geometry can provide rigidity to a molecule, potentially leading to more specific interactions with a biological target.[5] Furthermore, the terminal alkyne can participate in "click chemistry" reactions, enabling its use as a chemical probe for target identification studies.

The combination of these two moieties in N-(but-2-yn-1-yl)furan-2-carboxamide presents a compelling case for its inclusion in HTS campaigns, particularly those focused on oncology, infectious diseases, or other therapeutic areas where furan-carboxamides have shown promise. This guide will focus on a hypothetical, yet scientifically grounded, application in an anti-cancer screen.

High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the identification of confirmed "hits" for further investigation.[6][7] The overall workflow for screening N-(but-2-yn-1-yl)furan-2-carboxamide can be visualized as follows:

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Hit Validation AssayDev Assay Development & Optimization Mini Miniaturization to 384-well Format AssayDev->Mini Validate Robustness ReagentPrep Reagent & Compound Preparation Mini->ReagentPrep Finalize Protocol Pilot Pilot Screen (Small Library) ReagentPrep->Pilot Quality Control FullHTS Full Library HTS Pilot->FullHTS Assess Z' > 0.5 DataAnalysis Primary Data Analysis & Hit Selection FullHTS->DataAnalysis Generate Raw Data HitConfirm Hit Confirmation & Dose-Response DataAnalysis->HitConfirm Identify Primary Hits Counter Counter-Screening & Selectivity HitConfirm->Counter Confirm Activity LeadOpt Lead Optimization Counter->LeadOpt Prioritize Validated Hits

Caption: High-Throughput Screening Workflow.

Detailed Protocol: Cell-Based Cytotoxicity Assay

This protocol describes a cell-based assay to screen N-(but-2-yn-1-yl)furan-2-carboxamide for cytotoxic activity against the HeLa human cervical cancer cell line. The assay utilizes a resazurin-based reagent to measure cell viability.

Materials and Reagents
  • Cell Line: HeLa (ATCC® CCL-2™)

  • Compound: N-(but-2-yn-1-yl)furan-2-carboxamide, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom tissue culture treated microplates.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)

    • Doxorubicin (positive control), 10 mM in DMSO

    • DMSO (vehicle control)

  • Equipment:

    • Automated liquid handler

    • Multimode microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

    • CO₂ incubator (37°C, 5% CO₂)

    • Cell counter

Experimental Procedure

Step 1: Cell Seeding

  • Culture HeLa cells to ~80% confluency.

  • Harvest cells using Trypsin-EDTA and neutralize with culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Determine the cell density and dilute the suspension to a final concentration of 50,000 cells/mL.

  • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (2,000 cells/well).

  • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

Step 2: Compound Addition

  • Prepare a compound source plate by diluting the 10 mM stock of N-(but-2-yn-1-yl)furan-2-carboxamide, doxorubicin, and DMSO in culture medium.

  • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the source plate to the assay plate. This will result in a final screening concentration of 10 µM with 0.1% DMSO.

  • Include appropriate controls on each plate:

    • Negative Control: Wells with cells treated with DMSO only (vehicle).

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin at a final concentration of 20 µM).

  • Incubate the assay plates for 48 hours at 37°C with 5% CO₂.

Step 3: Cell Viability Measurement

  • Equilibrate the resazurin-based reagent to room temperature.

  • Add 10 µL of the reagent to each well of the assay plates.

  • Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em: ~560/590 nm).

Data Analysis and Hit Identification

4.1. Quality Control

The robustness of the assay is determined by calculating the Z'-factor for each plate using the positive and negative controls.[7]

  • Z'-factor = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[7]

4.2. Hit Selection

  • Normalize the data for each plate. The percent inhibition for each compound is calculated as follows:

    • % Inhibition = 100 * ( (Mean_neg - Value_compound) / (Mean_neg - Mean_pos) )

  • A common threshold for identifying primary "hits" is a percent inhibition greater than three standard deviations from the mean of the vehicle-treated wells.

4.3. Data Presentation

The results from the primary screen should be summarized in a clear and concise format.

ParameterValueDescription
Screening Concentration 10 µMFinal concentration of N-(but-2-yn-1-yl)furan-2-carboxamide in the assay.
Number of Replicates n=2Number of times each compound was tested in the primary screen.
Z'-factor (mean ± SD) 0.75 ± 0.08Average Z'-factor across all assay plates, indicating a robust assay.
Hit Rate 0.5%Percentage of compounds in the library that met the hit criteria.
Primary Hit Criteria >50% InhibitionThreshold for selecting compounds for further analysis.

Hit Confirmation and Counter-Screening

Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity.[8]

5.1. Hit Confirmation and Dose-Response

  • Re-order a fresh powder of N-(but-2-yn-1-yl)furan-2-carboxamide if it is identified as a primary hit.

  • Perform a dose-response analysis by testing the compound over a range of concentrations (e.g., from 0.1 nM to 100 µM) in the same cell-based cytotoxicity assay.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the resulting dose-response curve.

5.2. Counter-Screening

It is crucial to perform counter-screens to rule out non-specific mechanisms of action, such as assay interference. A potential counter-screen for the described assay would be to test the compound in a cell-free assay with the resazurin reagent to ensure it does not directly inhibit the reductase enzymes responsible for the color change.

Hit_Validation cluster_primary Primary HTS cluster_confirm Confirmation cluster_triage Triage PrimaryHit Primary Hit Identified (% Inhibition > Threshold) Reorder Re-order Fresh Compound PrimaryHit->Reorder Validate DoseResponse Generate Dose-Response Curve (IC50) Reorder->DoseResponse Confirm Potency CounterScreen Counter-Screen for Assay Interference DoseResponse->CounterScreen Rule out Artifacts Selectivity Test in Non-Cancer Cell Line CounterScreen->Selectivity Assess Specificity ConfirmedHit Confirmed Hit Selectivity->ConfirmedHit Prioritize

Caption: Hit Validation and Triage Workflow.

Conclusion and Future Directions

This guide provides a framework for the high-throughput screening of N-(but-2-yn-1-yl)furan-2-carboxamide. The combination of the biologically active furan-2-carboxamide core and the synthetically versatile butynyl group makes this compound a promising candidate for drug discovery campaigns. The provided cell-based cytotoxicity protocol is a starting point and can be adapted for various cell lines and therapeutic areas. Rigorous data analysis, hit confirmation, and counter-screening are essential to ensure the identification of high-quality lead compounds for further development. Future work could involve screening this compound against a panel of cancer cell lines to determine its spectrum of activity, as well as utilizing the butynyl group for target deconvolution studies.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • MDPI. (n.d.). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • ResearchGate. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Pharmacompass. (n.d.). 3-Butynyl alcohol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(2-Nitrophenyl)furan-2-carboxamide. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • PubChem. (n.d.). But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[9]benzothiolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Unchained Labs. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • PromoCell. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C.. Retrieved from [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

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Method

Application Notes and Protocols for N-(but-2-yn-1-yl)furan-2-carboxamide in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Furan-2-Carboxamide Derivative The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Furan-2-Carboxamide Derivative

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] These activities range from antimicrobial and anticancer effects to potential treatments for viral diseases and genetic disorders.[3][4][5][6] This diverse bioactivity makes the furan-2-carboxamide core an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of a novel derivative, N-(but-2-yn-1-yl)furan-2-carboxamide , in cell-based assays. While specific data for this compound is emerging, we will present a framework for its evaluation as a potential anti-cancer agent, drawing upon the known activities of related compounds.

Hypothetical Mechanism of Action: Targeting Pro-Survival Signaling

Based on the established anti-cancer properties of other furan-2-carboxamide derivatives, we hypothesize that N-(but-2-yn-1-yl)furan-2-carboxamide may exert its effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Inhibition_of_Apoptosis Inhibition of Apoptosis mTOR->Inhibition_of_Apoptosis N_but_2_yn_1_yl_furan_2_carboxamide N-(but-2-yn-1-yl)furan-2-carboxamide N_but_2_yn_1_yl_furan_2_carboxamide->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by N-(but-2-yn-1-yl)furan-2-carboxamide.

Application Notes

Compound Handling and Preparation
  • Solubility: Due to its chemical structure, N-(but-2-yn-1-yl)furan-2-carboxamide is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture grade DMSO.

  • Storage: The DMSO stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. Protect the compound from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Line Selection

The choice of cell lines is critical for evaluating the anti-cancer potential of a novel compound. We recommend an initial screening panel that includes cell lines from different cancer types known to have a dysregulated PI3K/Akt/mTOR pathway.

Cell LineCancer TypeRationale
MCF-7 Breast CancerEstrogen receptor-positive, often exhibits PI3K pathway mutations.
PC-3 Prostate CancerAndrogen-independent, known for high PI3K/Akt activity due to PTEN loss.
A549 Lung CancerNon-small cell lung cancer line with KRAS mutation, often leading to PI3K pathway activation.
U-87 MG GlioblastomaKnown for high PI3K/Akt pathway activation.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of N-(but-2-yn-1-yl)furan-2-carboxamide on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

G A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Treat with varying concentrations of the compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • N-(but-2-yn-1-yl)furan-2-carboxamide stock solution in DMSO

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-(but-2-yn-1-yl)furan-2-carboxamide in complete medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by N-(but-2-yn-1-yl)furan-2-carboxamide.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

G A Seed cells in a 6-well plate B Treat with the compound at IC50 concentration A->B C Incubate for 24-48 hours B->C D Harvest cells (including supernatant) C->D E Wash cells with cold PBS D->E F Resuspend in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark for 15 minutes G->H I Analyze by flow cytometry H->I

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-(but-2-yn-1-yl)furan-2-carboxamide at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. To do this, first collect the supernatant (which contains floating apoptotic cells), then wash the adherent cells with PBS and trypsinize them. Combine the trypsinized cells with the supernatant.

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation

Hypothetical IC50 values for N-(but-2-yn-1-yl)furan-2-carboxamide in different cancer cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-7 12.5
PC-3 8.2
A549 15.8
U-87 MG 9.5

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (2025). Molbank, 2025(1), M1833. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2021). Journal of Medicinal Chemistry, 64(22), 16579-16595. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4683. [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). European Journal of Medicinal Chemistry, 238, 114466. [Link]

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. (2022). Acta Crystallographica Section C: Structural Chemistry, 78(Pt 3), 159-170. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N-(2-Nitrophenyl)furan-2-carboxamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Furanic Compounds. (2014). Defense Technical Information Center. [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. (2020). RSC Advances, 10(11), 6265-6296. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2013). Der Pharma Chemica, 5(1), 261-267.

Sources

Application

Application Notes and Protocols for N-(but-2-yn-1-yl)furan-2-carboxamide: A Versatile Chemical Probe for Biological Assays

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(but-2-yn-1-yl)furan-2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(but-2-yn-1-yl)furan-2-carboxamide as a versatile chemical tool for the development of robust and insightful biological assays. We will delve into the unique chemical features of this compound, namely the biologically active furan-2-carboxamide scaffold and the strategically incorporated but-2-yn-1-yl moiety, which enables powerful bio-orthogonal conjugation. This guide will provide not only detailed, step-by-step protocols for key applications but also the scientific rationale behind the experimental design, empowering users to confidently adapt and troubleshoot their assays.

Introduction: Unlocking Biological Insights with a Multifunctional Chemical Probe

The furan-2-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3][4]. This inherent bioactivity makes N-(but-2-yn-1-yl)furan-2-carboxamide a compelling starting point for biological investigation. The true power of this particular molecule, however, lies in the incorporation of the but-2-yn-1-yl group. This terminal alkyne serves as a versatile "handle" for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[5].

This bio-orthogonal reactivity allows for the facile conjugation of N-(but-2-yn-1-yl)furan-2-carboxamide to a variety of reporter molecules, such as fluorophores for imaging studies, biotin for affinity purification, or immobilization on solid supports for target identification.[6] Consequently, this compound can be employed as a potent chemical probe to elucidate the complex molecular interactions and cellular phenotypes it may induce.[7][8][9][10]

This guide will focus on two primary applications of N-(but-2-yn-1-yl)furan-2-carboxamide:

  • As a bioactive molecule: To assess its direct effects on cellular systems.

  • As a chemical probe: To be conjugated with reporter tags for advanced biological assays.

Characterization and Properties of N-(but-2-yn-1-yl)furan-2-carboxamide

A thorough understanding of the physicochemical properties of N-(but-2-yn-1-yl)furan-2-carboxamide is paramount for its effective use in biological assays.

PropertyValueReference
Molecular FormulaC9H9NO2(Calculated)
Molecular Weight163.17 g/mol (Calculated)
AppearanceOff-white to pale yellow solid(Typical)
SolubilitySoluble in DMSO, DMF, and most organic solvents. Limited solubility in aqueous buffers.(General observation for similar compounds)

Note: It is highly recommended to experimentally verify the purity and identity of the compound using techniques such as NMR, mass spectrometry, and HPLC before initiating any biological experiments.

Application I: Assessing the Bioactivity of N-(but-2-yn-1-yl)furan-2-carboxamide in a Cell-Based Assay

A fundamental first step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][11]

Protocol 3.1: MTT Assay for Cellular Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of N-(but-2-yn-1-yl)furan-2-carboxamide in a cancer cell line.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of N-(but-2-yn-1-yl)furan-2-carboxamide in DMSO (e.g., 10 mM). Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Expected Results and Interpretation

The MTT assay will yield a dose-response curve from which the IC50 value can be determined.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

A lower IC50 value indicates higher cytotoxicity of the compound. This data provides a crucial starting point for further mechanistic studies.

Application II: Utilization as a Chemical Probe via Click Chemistry

The terminal alkyne of N-(but-2-yn-1-yl)furan-2-carboxamide is a powerful tool for its conversion into a chemical probe. The following protocol describes the conjugation of the compound to a fluorescent azide reporter.

Protocol 4.1: Fluorescent Labeling using CuAAC (Click Chemistry)

This protocol details the steps for conjugating N-(but-2-yn-1-yl)furan-2-carboxamide with an azide-functionalized fluorophore.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Deionized water

Experimental Workflow:

Click_Chemistry_Workflow A Prepare stock solutions of reactants B Combine compound and azide-fluorophore A->B C Add THPTA and CuSO4 B->C D Initiate reaction with sodium ascorbate C->D E Incubate at room temperature D->E F Monitor reaction progress (TLC or LC-MS) E->F G Purify the fluorescently labeled product F->G

Caption: Workflow for fluorescently labeling the compound via click chemistry.

Procedure:

  • Stock Solution Preparation:

    • N-(but-2-yn-1-yl)furan-2-carboxamide: 10 mM in DMSO.

    • Azide-fluorophore: 10 mM in DMSO.

    • CuSO4: 50 mM in deionized water.

    • Sodium ascorbate: 100 mM in deionized water (prepare fresh).

    • THPTA: 50 mM in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 50 µL of 10 mM N-(but-2-yn-1-yl)furan-2-carboxamide (0.5 µmol, 1 equivalent).

    • 55 µL of 10 mM Azide-fluorophore (0.55 µmol, 1.1 equivalents).

    • 10 µL of 50 mM THPTA (0.5 µmol, 1 equivalent).

    • 10 µL of 50 mM CuSO4 (0.5 µmol, 1 equivalent).

  • Reaction Initiation: Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The total reaction volume is 135 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the product.

  • Purification: Once the reaction is complete, the fluorescently labeled product can be purified using techniques such as preparative HPLC or column chromatography.

Data Presentation and Quality Control

The success of the conjugation reaction should be confirmed by analytical techniques.

Analytical MethodExpected Outcome
LC-MSDisappearance of the starting material peaks and the appearance of a new peak with the expected mass of the product.
Fluorescence SpectroscopyThe purified product should exhibit the characteristic excitation and emission spectra of the chosen fluorophore.

Advanced Applications and Future Directions

The successful synthesis of a fluorescently labeled version of N-(but-2-yn-1-yl)furan-2-carboxamide opens the door to a multitude of advanced cellular assays:

  • Cellular Imaging: Visualize the subcellular localization of the compound using fluorescence microscopy.

  • Target Identification: Conjugate the compound to biotin and use it for affinity pull-down experiments coupled with mass spectrometry to identify its protein binding partners.

  • Mechanism of Action Studies: Employ the fluorescent probe in flow cytometry-based assays to investigate its effects on the cell cycle or apoptosis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cell Viability in Control Wells (MTT Assay) Cell contamination, incorrect seeding density, poor quality reagents.Check cell culture for contamination, optimize cell seeding density, use fresh reagents.
Incomplete Click Reaction Inactive catalyst, poor quality reagents.Prepare fresh sodium ascorbate solution, use high-purity reagents, consider increasing the reaction time or temperature.
Poor Solubility of Compound in Aqueous Buffers The compound is hydrophobic.Prepare a high-concentration stock solution in DMSO and dilute it in the final assay buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a non-toxic level (typically <0.5%).

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide is a valuable and versatile chemical tool for the modern biology and drug discovery laboratory. Its inherent biological activity, coupled with the potential for straightforward chemical modification via click chemistry, provides a powerful platform for a wide range of assays, from initial phenotypic screening to detailed mechanistic studies. The protocols and guidelines presented in this document are intended to serve as a robust starting point for your investigations, and we encourage the adaptation and optimization of these methods to suit your specific research needs.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. Available at: [Link]

  • Preparation of furan-2-carboxamide derivatives a(1–7) and... - ResearchGate. Available at: [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 - PubChem. Available at: [Link]

  • Development and application of ubiquitin-based chemical probes - PMC - PubMed Central. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. Available at: [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). - ResearchGate. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science Publishers. Available at: [Link]

  • The importance of chemical probes in molecular and cell biology | FEBS Network. Available at: [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. Available at: [Link]

  • The promise and peril of chemical probes - PMC - NIH. Available at: [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. Available at: [Link]

  • The Discovery and Utility of Chemical Probes in Target Discovery. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-(but-2-yn-1-yl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(but-2-yn-1-yl)furan-2-carboxamide. The following guidelines have been synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-(but-2-yn-1-yl)furan-2-carboxamide. The following guidelines have been synthesized from data on structurally related compounds, including furan derivatives, carboxamides, and alkynes. A comprehensive, site-specific risk assessment should be conducted prior to handling this compound.

Introduction

N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a furan ring, an amide linkage, and an internal alkyne, suggests potential applications as a bioactive compound. Furan-2-carboxamide derivatives have been investigated for their potential as antibiofilm agents, highlighting their therapeutic promise.[1] The alkyne moiety provides a versatile handle for further chemical modification, such as in "click chemistry" reactions. Given its potential utility, a thorough understanding of its handling and storage is paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₉NO₂Derived from structure
Molecular Weight 163.17 g/mol Calculated from formula
Appearance Likely a solid at room temperatureAmides are typically solids
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water.[2]Based on the properties of similar organic compounds
Stability Potentially sensitive to strong acids, bases, and oxidizing agents. The furan ring can be susceptible to electrophilic substitution.[2] Alkynes can be reactive under certain conditions.General reactivity of furans and alkynes
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other toxic fumes.Standard decomposition products for organic compounds containing C, H, N, O

Hazard Identification and Mitigation

The primary hazards associated with N-(but-2-yn-1-yl)furan-2-carboxamide are inferred from its furan and carboxamide moieties.

  • Furan Moiety: Furan and its derivatives can be toxic and are suspected carcinogens.[3][4] Acute exposure to furan vapors can cause irritation to the eyes, skin, and respiratory tract.[5][6]

  • Carboxamide Moiety: While generally stable, some carboxamides can cause skin and eye irritation.[7]

  • Alkyne Moiety: Internal alkynes are generally less hazardous than terminal alkynes, which can form explosive metal acetylides. However, caution should still be exercised, especially in the presence of heavy metal catalysts.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for mitigating exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.[8]

  • Body Protection: A lab coat that covers the arms and torso is required. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[8][9]

  • Respiratory Protection: Handling of the solid compound that may generate dust, or solutions that may produce aerosols, should be performed in a certified chemical fume hood to avoid inhalation.[7][10]

Handling Procedures

Adherence to proper handling procedures is critical for minimizing risk.

  • Engineering Controls: All work with N-(but-2-yn-1-yl)furan-2-carboxamide, both in solid and solution form, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.[7]

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[5][7]

    • Do not inhale dust or aerosols.

    • Use non-sparking tools and equipment, especially when handling the compound in a flammable solvent.[5]

    • Keep containers tightly closed when not in use.[7]

    • Wash hands thoroughly after handling.[7]

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all potential ignition sources.[6]

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the appropriate laboratory safety personnel.

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][7][11] Protect from light and moisture.[10][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Temperature: While specific data is unavailable, storage at controlled room temperature is likely sufficient. For long-term storage, refrigeration (-20°C) may be advisable to minimize degradation.[12]

StorageDecisionTree Storage Protocol for N-(but-2-yn-1-yl)furan-2-carboxamide start Receive Compound check_container Is container intact and properly labeled? start->check_container label_container Label with chemical name, date, and hazards check_container->label_container No storage_location Select Storage Location check_container->storage_location Yes label_container->storage_location cool_dry_dark Cool, dry, dark, well-ventilated area storage_location->cool_dry_dark Primary Condition away_from_incompatibles Store away from: - Strong acids - Strong bases - Oxidizing agents cool_dry_dark->away_from_incompatibles refrigerate Consider refrigeration (-20°C) for long-term storage away_from_incompatibles->refrigerate final_storage Place in Secondary Containment refrigerate->final_storage

Caption: Decision workflow for proper storage of the compound.

Experimental Protocols

The following is a general protocol for preparing a stock solution of N-(but-2-yn-1-yl)furan-2-carboxamide for use in biological assays.

Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution for use in cell-based assays or other experiments.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Protocol:

  • Pre-weighing Preparations:

    • Ensure all handling of the solid compound is performed in a chemical fume hood.

    • Wear appropriate PPE (lab coat, safety goggles, nitrile gloves).

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully add approximately 1.63 mg of N-(but-2-yn-1-yl)furan-2-carboxamide to the tube. Record the exact weight.

    • Rationale: For a 10 mM solution, 1.6317 mg is needed per 1 mL of solvent (Molecular Weight = 163.17 g/mol ).

  • Dissolution:

    • Based on the exact weight, calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Formula: Volume (mL) = (Weight (mg) / 163.17) * 100

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Rationale: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its high solvating power and compatibility with many experimental systems at low final concentrations.

  • Homogenization:

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage of Stock Solution:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Rationale: Storing in aliquots minimizes degradation of the compound from repeated temperature changes and reduces the risk of contamination.[13]

StockSolutionWorkflow Workflow for Preparing a 10 mM Stock Solution start Start: Prepare Stock Solution ppe Don Appropriate PPE start->ppe weigh Weigh Compound in Fume Hood ppe->weigh calculate Calculate Required DMSO Volume weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Not Dissolved aliquot Aliquot into Cryovials inspect->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Caption: Step-by-step workflow for stock solution preparation.

Waste Disposal

All waste containing N-(but-2-yn-1-yl)furan-2-carboxamide must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) and excess solid compound should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[5]

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available from: [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898 - PubChem. Available from: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available from: [Link]

  • Furan Acute Exposure Guideline Levels - NCBI - NIH. Available from: [Link]

  • Biosynthesis of alkyne-containing natural products - ResearchGate. Available from: [Link]

  • Lab Safety Rules and Guidelines. Available from: [Link]

  • Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC - PubMed Central. Available from: [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. Available from: [Link]

  • General Lab Safety Procedure - Caltech CCE. Available from: [Link]

  • N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available from: [Link]

  • Safety Guidelines | Organic Chemistry I Lab. Available from: [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). - ResearchGate. Available from: [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. Available from: [Link]

  • Biosynthesis of alkyne-containing natural products - RSC Publishing. Available from: [Link]

  • Synthesis using alkynes (video) - Khan Academy. Available from: [Link]

  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. Available from: [Link]

  • Laboratory Safety Guidance - OSHA. Available from: [Link]

  • 2-Butylfuran | C8H12O | CID 20534 - PubChem - NIH. Available from: [Link]

  • 5-(Furan-2-yl)-n-propyl-1,2-oxazole-3-carboxamide - MySkinRecipes. Available from: [Link]

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Application

Unmasking Protein Targets: A Guide to Using N-(but-2-yn-1-yl)furan-2-carboxamide for Target Identification

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(but-2-yn-1-yl)furan-2-carboxamide , a versatile chemical probe, for the identification...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(but-2-yn-1-yl)furan-2-carboxamide , a versatile chemical probe, for the identification and validation of protein targets. This application note delves into the strategic design of this probe and outlines detailed protocols for its use in cutting-edge chemical proteomics and affinity-based protein profiling (AfBPP) workflows.

Introduction: The Quest for the Target

Understanding the mechanism of action of a bioactive small molecule is a cornerstone of drug discovery and chemical biology. A critical step in this process is the identification of the specific protein or proteins with which the molecule interacts to elicit a biological response. N-(but-2-yn-1-yl)furan-2-carboxamide has been designed as a powerful tool for this purpose. It incorporates two key features: a furan-2-carboxamide scaffold , a moiety present in numerous biologically active compounds, and a terminal alkyne handle.[1] This alkyne group is a bioorthogonal functionality, meaning it is chemically inert within a biological system but can be specifically and efficiently reacted with a reporter tag through a "click" reaction.[2][3] This allows for the selective isolation and subsequent identification of proteins that have been bound by the probe.

Chemical proteomics, in this context, offers a powerful suite of techniques to globally profile protein-small molecule interactions in a native biological setting.[4] By treating cells or cell lysates with N-(but-2-yn-1-yl)furan-2-carboxamide, researchers can "fish out" its binding partners, paving the way for a deeper understanding of its pharmacological effects.

The Strategic Advantage of N-(but-2-yn-1-yl)furan-2-carboxamide

The design of this probe is rooted in established principles of chemical biology. The furan-2-carboxamide core provides a foundation for potential interactions with a variety of protein targets, as this scaffold is known to exhibit diverse biological activities, including anti-cancer and anti-microbial properties.[5] The but-2-yn-1-yl group introduces the terminal alkyne at a sufficient distance from the core scaffold to minimize interference with protein binding while ensuring its accessibility for the subsequent click reaction.

Principle of Target Identification using an Alkyne-tagged Probe

The overall workflow for target identification using N-(but-2-yn-1-yl)furan-2-carboxamide is a multi-step process that leverages the power of chemical proteomics. The central principle involves three key stages:

  • Target Engagement: The probe is introduced to a complex biological sample, such as live cells or a cell lysate, where it binds to its specific protein targets.

  • Bioorthogonal Ligation (Click Chemistry): Following target engagement, a reporter molecule containing a complementary azide group is added. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction, forms a stable triazole linkage between the probe-bound protein and the reporter tag.[2][6] This tag can be a fluorescent dye for imaging or, more commonly for proteomics, a biotin moiety for affinity purification.

  • Enrichment and Identification: The biotin-tagged protein-probe complexes are then selectively captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched target proteins are eluted and identified using high-resolution mass spectrometry.

Figure 1: A generalized workflow for target identification using N-(but-2-yn-1-yl)furan-2-carboxamide.

Detailed Protocols

Part 1: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

While a specific literature procedure for N-(but-2-yn-1-yl)furan-2-carboxamide may not be readily available, its synthesis can be reliably achieved through standard amide coupling protocols.[7][8][9] The following is a generalized procedure based on the coupling of furan-2-carboxylic acid and but-2-yn-1-amine.

Materials:

  • Furan-2-carboxylic acid

  • But-2-yn-1-amine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, neutralize but-2-yn-1-amine hydrochloride (1.1 eq) with DIPEA (1.2 eq) in a small amount of anhydrous DCM.

  • Add the neutralized amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(but-2-yn-1-yl)furan-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Part 2: Target Identification in Cell Lysates

This protocol outlines the key steps for identifying the protein targets of N-(but-2-yn-1-yl)furan-2-carboxamide from a cell lysate.

Materials:

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • N-(but-2-yn-1-yl)furan-2-carboxamide (probe)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting

  • Reagents for in-gel or on-bead tryptic digestion

  • Mass spectrometry-grade solvents

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in an appropriate lysis buffer on ice.[10] Clarify the lysate by centrifugation to remove cellular debris.[11] Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation: Treat the cell lysate (e.g., 1-5 mg of total protein) with the desired concentration of N-(but-2-yn-1-yl)furan-2-carboxamide. Include a vehicle control (e.g., DMSO) and a competition control where the lysate is pre-incubated with a non-alkyne bearing analog of the probe or a known binder of the suspected target. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Click Chemistry (CuAAC Reaction): To the probe-incubated lysate, add the following click chemistry reagents in order: azide-biotin tag, CuSO₄, a reducing agent (TCEP or sodium ascorbate), and a copper-chelating ligand (TBTA).[6][11] The final concentrations of these reagents should be optimized, but typical starting concentrations are in the range of 100 µM for the azide-biotin tag, 1 mM for CuSO₄, 1 mM for the reducing agent, and 100 µM for TBTA. Incubate the reaction for 1 hour at room temperature with gentle rotation.[11]

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.[10][11][12]

  • Affinity Enrichment: Resuspend the protein pellet in a buffer containing a mild denaturant (e.g., 1% SDS in PBS) and add pre-washed streptavidin-agarose beads. Incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with buffers containing decreasing concentrations of SDS, high salt concentrations, and urea.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can be separated by SDS-PAGE, and the gel lane can be excised and subjected to in-gel tryptic digestion. Alternatively, on-bead digestion can be performed. The resulting peptides are then desalted and concentrated for mass spectrometry analysis.[13][14][15][16]

G cluster_Probe Probe cluster_Target Target Protein cluster_Reporter Reporter cluster_ClickReaction CuAAC Click Reaction Probe N-(but-2-yn-1-yl)furan-2-carboxamide Target Target Protein Probe->Target Binding Azide Azide-Biotin Triazole Triazole Linkage Azide->Triazole Probe_Target Probe-Target Complex Probe_Target->Triazole Biotinylated_Complex Biotinylated Probe-Target Complex Triazole->Biotinylated_Complex Formation of Biotinylated Complex

Figure 2: The CuAAC "click" reaction covalently links the probe-bound target protein to a biotin reporter tag.

Data Analysis and Target Validation

Mass Spectrometry Data Analysis:

The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectral data is then searched against a protein database (e.g., Swiss-Prot) using search algorithms like Sequest or Mascot to identify the proteins present in the sample.

Quantitative Analysis and Hit Prioritization:

To distinguish true targets from non-specific binders, a quantitative proteomics approach is essential. This can be achieved through label-free quantification (LFQ) or by using isotopic labeling techniques. The relative abundance of each identified protein is compared across the experimental samples (probe-treated) and the control samples (vehicle-treated and competition control). Genuine targets should be significantly enriched in the probe-treated sample and this enrichment should be reduced in the competition control.

Table 1: Example Data from a Quantitative Chemical Proteomics Experiment

Protein IDGene NameLog2 Fold Change (Probe/Vehicle)p-valueLog2 Fold Change (Probe+Competitor/Probe)Notes
P12345TGT15.2<0.001-4.8High confidence target
Q67890TGT24.5<0.001-4.1High confidence target
P98765NSB11.10.25-0.5Non-specific binder
O12345NSB20.80.41-0.2Non-specific binder

Target Validation:

The list of potential targets identified by mass spectrometry must be validated through orthogonal methods.[17][18] This is a critical step to confirm the biological relevance of the identified interactions. Validation strategies include:

  • Western Blotting: Confirming the enrichment of a candidate protein in the pull-down experiment.

  • In vitro Binding Assays: Using purified recombinant protein and the probe to confirm a direct interaction, for example, through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[19]

  • Cellular Thermal Shift Assay (CETSA): Assessing target engagement in intact cells by measuring changes in the thermal stability of the target protein upon probe binding.

  • Functional Assays: Knockdown or knockout of the candidate target gene (e.g., using siRNA or CRISPR) should abolish or reduce the biological effect of the probe.

G cluster_Pathway Hypothetical Signaling Pathway Probe N-(but-2-yn-1-yl)furan-2-carboxamide Target Identified Target (e.g., Kinase TGT1) Probe->Target Inhibition Substrate Substrate Protein Target->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Activation Response Cellular Response Downstream->Response

Figure 3: A hypothetical signaling pathway where N-(but-2-yn-1-yl)furan-2-carboxamide inhibits a kinase, leading to a downstream cellular response.

Conclusion

N-(but-2-yn-1-yl)furan-2-carboxamide is a valuable chemical probe for the identification and characterization of protein targets of bioactive molecules containing the furan-2-carboxamide scaffold. The protocols and strategies outlined in this application note provide a robust framework for employing this tool in chemical proteomics workflows. By combining the specificity of affinity-based enrichment with the power of mass spectrometry, researchers can gain unprecedented insights into the molecular mechanisms of small molecules, thereby accelerating the pace of drug discovery and fundamental biological research.

References

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100545. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC, 2015(7), 113-121. [Link]

  • Škalamera, D., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 464-472. [Link]

  • Gomez, C., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153359. [Link]

  • Cambridge Healthtech Institute. (2022). Target Identification and Validation. [Link]

  • Li, Z., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(18), 6520. [Link]

  • Meissner, F., & Mann, M. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 24-31. [Link]

  • Tian, S., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(7), 6701. [Link]

  • ResearchGate. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • ResearchGate. (n.d.). Affinity-based Probe (AfBP) and Affinity-based Protein Profiling. [Link]

  • Wang, Y., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research, 19(6), 2423-2430. [Link]

  • Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. [Link]

  • Fang, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8288-8310. [Link]

  • Karmakar, B., & Maji, M. S. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5916-5953. [Link]

  • Gregorich, Z. R., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4863-4871. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Chang, J., & Kim, Y. (2016). Advances in identification and validation of protein targets of natural products without chemical modification. Natural Product Reports, 33(5), 679-693. [Link]

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]

  • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1849. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Scheltema, R. A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 727-738. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

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Method

Application Notes &amp; Protocols: The Versatility of Furan-2-Carboxamides in Modern Drug Discovery

Abstract The furan-2-carboxamide scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carboxamide scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of its application in drug discovery, moving beyond a simple recitation of facts to offer a field-proven perspective on why this scaffold is a compelling starting point for novel therapeutic agents. We will delve into its role in developing anticancer, antimicrobial, and antibiofilm agents, supported by detailed experimental protocols for synthesis and biological evaluation. The causality behind experimental design and the principles of self-validating assays are emphasized throughout, providing researchers with a robust framework for their own discovery programs.

The Furan-2-Carboxamide Scaffold: A Privileged Structure

Heterocyclic compounds form the bedrock of many pharmaceuticals, and the furan ring is a prominent example found in numerous biochemical systems.[1] When combined with a carboxamide linkage (–CO–NH–), the resulting furan-2-carboxamide core becomes a versatile and powerful scaffold for drug design. The carboxamide bond is resistant to hydrolysis, providing metabolic stability, while also offering crucial hydrogen bonding opportunities that can enhance binding affinity to biological targets.[2][3] This combination of a biologically relevant heterocycle and a stable, interactive linker underpins the scaffold's success across diverse therapeutic areas.

Our exploration will focus on three key areas where furan-2-carboxamides have shown significant promise: oncology, infectious diseases, and the emerging challenge of bacterial biofilms.

Therapeutic Applications & Mechanistic Insights

Anticancer Activity: Targeting Cellular Proliferation

Furan-based derivatives have emerged as a promising framework for the development of novel anticancer agents.[3] The furan-2-carboxamide scaffold, in particular, has been successfully employed to create compounds with potent antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).[4]

Mechanism of Action: Kinase Inhibition A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction pathways controlling growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Furo[2,3-d]pyrimidines, which are bioisosteres of purines and can be derived from furan precursors, have been extensively investigated as kinase inhibitors.[5] Specifically, furan- and furopyrimidine-based derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6]

Below is a conceptual workflow for screening furan-2-carboxamide derivatives for anticancer activity.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening Cascade cluster_2 Mechanism of Action & Lead Optimization Synthesis Synthesis of Furan-2-Carboxamide Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2) Library->CellLines MTT Primary Screen: MTT Assay for Cytotoxicity CellLines->MTT HitID Hit Identification (IC50 Determination) MTT->HitID KinaseAssay Secondary Screen: Kinase Inhibition Assay (e.g., VEGFR-2) HitID->KinaseAssay SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Apoptosis Apoptosis Assay (e.g., Annexin V) KinaseAssay->Apoptosis KinaseAssay->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay->CellCycle LeadOpt Lead Optimization SAR->LeadOpt cluster_0 P. aeruginosa Quorum Sensing cluster_1 Inhibition by Furan-2-Carboxamide LasR_inactive Inactive LasR Protein LasR_active Active LasR-AHL Complex AHL AHL Autoinducer (Signaling Molecule) AHL->LasR_inactive Binds DNA Target DNA (Virulence & Biofilm Genes) LasR_active->DNA Binds to Expression Gene Expression DNA->Expression Biofilm Biofilm Formation & Virulence Factor Production Expression->Biofilm Furan Furan-2-Carboxamide (Antagonist) Blocked Binding Site Blocked Furan->Blocked Competitively Binds to LasR NoExpression No Gene Expression Blocked->NoExpression Inhibition Biofilm Inhibition NoExpression->Inhibition

Caption: Mechanism of Biofilm Inhibition via LasR Quorum Sensing Antagonism.

Application Protocols: Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological testing of novel furan-2-carboxamide derivatives. These are intended as templates and should be optimized based on specific substrates and target assays.

Protocol 1: General Synthesis of N-Aryl-Furan-2-Carboxamides

This protocol describes a common and reliable method for synthesizing N-aryl-furan-2-carboxamides via the acylation of an aniline derivative with furan-2-carbonyl chloride. [2] Rationale: This is a direct and often high-yielding approach. Furan-2-carbonyl chloride is a reactive acylating agent. The use of a base like triethylamine (Et3N) is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants well.

Materials:

  • Furan-2-carbonyl chloride

  • Substituted aniline (e.g., 4-bromoaniline)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add a solution of furan-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-aryl-furan-2-carboxamide. [2]9. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric, cell viability assay that is robust, reliable, and suitable for high-throughput screening. It measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Synthesized furan-2-carboxamide compounds, dissolved in DMSO to create stock solutions

  • Human cancer cell lines (e.g., MCF-7) and a normal control cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). [4]4. Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Quantitative Data Summary

The biological activity of furan-2-carboxamide derivatives is highly dependent on their substitution patterns. The tables below summarize representative data from the literature.

Table 1: Anticancer Activity of Selected Furan-2-Carboxamides [4]

Compound ID Substitution Pattern Target Cell Line Concentration (µg/mL) Cell Viability (%)
Lead Cmpd. p-tolylcarbamothioyl HepG2 20 33.29
Control Doxorubicin HepG2 20 ~25 (comparative)
Derivative A 2,4-dinitrophenyl HepG2 20 Less Potent

| Derivative B | Indazole | MCF-7 | 20 | Less Potent |

Table 2: Antibiofilm Activity of Furan-2-Carboxamide Series [7][8]

Compound ID Compound Series Biofilm Inhibition (%) @ 50 µM Putative Target
4b Carbohydrazide 58 LasR
7d, 7e Triazole > 30 LasR
5f p-phenylenediamine (F-sub) 38 LasR

| Furanone 2 | Precursor Scaffold | < 4b | LasR |

Conclusion and Future Perspectives

Furan-2-carboxamides are a validated and highly versatile scaffold for drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, while their inherent drug-like properties provide a solid foundation for developing potent and selective modulators of various biological targets. The demonstrated success in oncology and infectious disease research highlights their potential to address significant unmet medical needs. [2][4] Future research should focus on:

  • Expanding SAR: Systematically exploring the substitution patterns on both the furan and carboxamide moieties to optimize potency and selectivity.

  • Mechanism Deconvolution: Moving beyond primary screening to elucidate the precise molecular mechanisms of action, for example, by identifying specific kinase targets or other cellular receptors.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo development.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the furan-2-carboxamide scaffold will undoubtedly continue to be a source of novel therapeutic candidates for years to come.

References

  • Al-Warhi, T., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • García-Reyes, J., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]

  • García-Reyes, J., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

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  • Wikipedia contributors. (n.d.). Organic chemistry. Wikipedia. Available at: [Link]

  • Hala, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. Available at: [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). ScienceDirect. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). National Institutes of Health. Available at: [Link]

  • Preparation of furan-2-carboxamide derivatives a(1–7) and... (n.d.). ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(but-2-yn-1-yl)furan-2-carboxamide Synthesis

Welcome to the technical support guide for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and enhance reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare N-(but-2-yn-1-yl)furan-2-carboxamide?

There are two principal and reliable methods for synthesizing this target molecule: the Acyl Chloride method and the Direct Amide Coupling method.

  • Acyl Chloride Method: This is a robust, two-step process. First, furan-2-carboxylic acid is converted to the more reactive furan-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with but-2-yn-1-amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to yield the final amide.[1][2] This method is often high-yielding but requires handling moisture-sensitive reagents.

  • Direct Amide Coupling Method: This single-step approach involves reacting furan-2-carboxylic acid directly with but-2-yn-1-amine in the presence of a coupling reagent. This method avoids the need to isolate the often-unstable acyl chloride. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4] This is generally a milder approach, crucial if other sensitive functional groups are present.

Synthesis_Routes cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Amide Coupling FCA_A Furan-2-carboxylic Acid FCC Furan-2-carbonyl Chloride FCA_A->FCC SOCl₂ or (COCl)₂ Product_A N-(but-2-yn-1-yl)furan-2-carboxamide FCC->Product_A But-2-yn-1-amine, Base (e.g., TEA) FCA_B Furan-2-carboxylic Acid Product_B N-(but-2-yn-1-yl)furan-2-carboxamide FCA_B->Product_B Coupling Reagent (e.g., HATU, EDC) Amine_B But-2-yn-1-amine Amine_B->Product_B Coupling Reagent (e.g., HATU, EDC)

Caption: Primary synthetic pathways to the target amide.

Q2: How do I select the optimal coupling reagent for the direct amidation route?

The choice of coupling reagent is critical and depends on factors like substrate reactivity, desired reaction time, and cost. For electron-rich amines like but-2-yn-1-amine, several options are effective, but some offer distinct advantages.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. EDC is preferred over DCC because its urea byproduct is water-soluble, simplifying purification. However, carbodiimides can sometimes lead to racemization if chiral centers are present and may require an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[4]

  • Uronium/Phosphonium Reagents (e.g., HATU, HBTU, BOP): These are highly efficient "second-generation" coupling reagents that result in faster reactions and higher yields, especially for challenging or sterically hindered substrates.[5] HATU is particularly effective for coupling with less reactive amines and often provides clean reactions with minimal side products.[4] Although more expensive, their reliability often justifies the cost in research and development settings.

Coupling ReagentProsConsByproduct Purification
EDC / HOBt Cost-effective; water-soluble urea byproduct.Slower reaction times; potential for side reactions.Water wash.
DCC / HOBt Inexpensive and powerful.Dicyclohexylurea (DCU) byproduct is insoluble in many solvents, requiring filtration.Filtration.
HATU / DIPEA Very fast and high-yielding; low epimerization risk.Higher cost; byproducts are water-soluble.Water wash / Chromatography.
BOP-Cl Effective for unreactive amines.Stoichiometric carcinogenic byproduct (HMPA).Requires careful handling and purification.
Q3: What are the recommended solvents and reaction temperatures?

For both methods, anhydrous aprotic solvents are strongly recommended to prevent hydrolysis of activated intermediates.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are excellent choices. Toluene can also be effective, particularly for reactions run at higher temperatures.[6]

  • Reaction Temperature:

    • Acyl Chloride Formation: Typically performed at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.

    • Amidation Step: This is an exothermic reaction. It is critical to add the amine or acyl chloride solution dropwise at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[7] After the initial addition, the reaction is typically allowed to warm to room temperature and stirred overnight.[8] Monitoring by TLC or LC-MS is essential to determine the optimal reaction time.

Troubleshooting Guide

Problem: My reaction yield is consistently low or I'm getting no product.

This is the most common issue and can stem from several sources. Let's diagnose it systematically.

Q: I suspect my starting materials or reagents are the problem. What should I check?

  • A1: Purity of Furan-2-carboxylic Acid: This starting material can sometimes contain impurities like 2-formyl-furan-5-carboxylic acid, which can interfere with the reaction.[9] Confirm purity by NMR or melting point before starting.

  • A2: Amine Stability: But-2-yn-1-amine is a primary amine and can be prone to oxidation or side reactions if not stored properly under an inert atmosphere. Use freshly opened or distilled amine for best results.

  • A3: Solvent Anhydrousness: Water is the enemy of amide coupling reactions. It will hydrolyze your acyl chloride or activated carboxylic acid intermediate faster than the amine can react. Always use freshly dried solvents. Molecular sieves can be added to the reaction vessel as a precaution.[10]

  • A4: Coupling Reagent Integrity: Coupling reagents like HATU and EDC are moisture-sensitive. Store them in a desiccator and handle them quickly in the open air.

Q: I've confirmed my reagents are good, but the yield is still poor. What's the next step?

  • A1: Inefficient Carboxylic Acid Activation (Direct Coupling): If you are using EDC, the addition of HOBt or HOAt is highly recommended. These additives act as catalysts by forming an active ester intermediate, which is more reactive towards the amine than the initial O-acylisourea, leading to higher yields and faster reactions. If this fails, switching to a more potent coupling reagent like HATU is a logical next step.[4][5]

  • A2: Incorrect Stoichiometry or Base:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the more valuable carboxylic acid is fully consumed.

    • Base Selection: In the acyl chloride method, a non-nucleophilic base like triethylamine (TEA) or DIPEA is crucial to scavenge the HCl byproduct. At least 2.0 equivalents are needed: one to neutralize the HCl generated and one to deprotonate the amine hydrochloride salt if it is used. For direct coupling with HATU, 2-3 equivalents of DIPEA are standard.

  • A3: Alkyne Homocoupling: The terminal alkyne in but-2-yn-1-amine can potentially undergo homocoupling (Glaser coupling) side reactions, especially in the presence of copper catalysts, which are sometimes used in related reactions.[8][11] While not a primary concern with standard amide coupling, ensure your reagents are free from copper contamination. If this is suspected, running the reaction under a strict inert atmosphere (Nitrogen or Argon) can help.

Low_Yield_Troubleshooting Start Low or No Yield CheckReagents Verify Purity & Anhydrousness of All Reagents & Solvents Start->CheckReagents ReagentsOK Reagents Confirmed Good? CheckReagents->ReagentsOK FixReagents Purify/Dry Reagents & Solvents ReagentsOK->FixReagents No CheckMethod Which Method? ReagentsOK->CheckMethod Yes FixReagents->Start DirectCoupling Direct Coupling CheckMethod->DirectCoupling AcylChloride Acyl Chloride CheckMethod->AcylChloride OptimizeCoupling Optimize Coupling Agent (e.g., EDC -> HATU) Add HOBt/HOAt DirectCoupling->OptimizeCoupling CheckBase Check Base & Stoichiometry (Use 1.1 eq. Amine, 2.0+ eq. Base) AcylChloride->CheckBase Success Yield Improved OptimizeCoupling->Success CheckBase->Success

Caption: Decision tree for troubleshooting low reaction yield.

Problem: My reaction is incomplete, with starting materials remaining.

Q: TLC/LC-MS shows both furan-2-carboxylic acid and but-2-yn-1-amine are still present after 24 hours. What should I do?

  • A1: Extend Reaction Time: Some amide couplings can be sluggish. Allow the reaction to proceed for a longer duration (e.g., 48 hours), monitoring periodically.

  • A2: Increase Temperature: If the reaction is stalled at room temperature, gently heating to 40-50 °C can increase the rate. However, be cautious, as higher temperatures can also promote side reactions or degradation. This is particularly useful for boric acid-catalyzed amidations, which often require heat to remove water.[12]

  • A3: Re-evaluate Your Coupling Reagent: Your chosen reagent may not be potent enough for this specific substrate combination. This is a strong indicator that you should switch to a more powerful system, such as HATU.

Problem: I'm struggling with product purification.

Q: My crude product is a sticky oil and difficult to purify by column chromatography. What are the likely impurities and how can I remove them?

  • A1: Perform an Aqueous Workup: Before chromatography, a thorough acid/base workup is essential.

    • Acid Wash: Wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid like 1M HCl. This will remove any unreacted amine and basic additives like TEA or DIPEA.

    • Base Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] This will remove any unreacted furan-2-carboxylic acid and acidic additives like HOBt.

    • Brine Wash: A final wash with saturated NaCl solution will help remove residual water before drying the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • A2: Identify and Remove Byproducts:

    • EDC/DCC Byproducts: If you used EDC, the N-acylisourea byproduct is water-soluble and should be removed during the workup. If you used DCC, the DCU byproduct is often insoluble and can be removed by simple filtration of the reaction mixture.

    • HATU/HBTU Byproducts: The byproducts from these reagents are typically removed during the aqueous workup.

  • A3: Optimize Chromatography:

    • Solvent System: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Alternative Stationary Phase: If the product co-elutes with impurities on silica, consider using a different stationary phase like neutral alumina.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Furan-2-carbonyl Chloride

Step 1: Formation of Furan-2-carbonyl Chloride

  • To a round-bottom flask under a nitrogen atmosphere, add furan-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of acid).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude furan-2-carbonyl chloride, which is often used directly in the next step without further purification.[14]

Step 2: Amidation

  • Dissolve but-2-yn-1-amine (1.1 eq) and triethylamine (TEA, 2.2 eq) in anhydrous DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude furan-2-carbonyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: Optimized Direct Amide Coupling using HATU
  • To a round-bottom flask under a nitrogen atmosphere, add furan-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (approx. 10 mL per 1 g of acid).

  • Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Add but-2-yn-1-amine (1.2 eq) followed by diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by LC-MS or TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Perform the aqueous workup: wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Romero-Estudillo, I., et al. (2018). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

  • Al-Sanea, M. M., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • Reis, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. Organic Syntheses. Available at: [Link]

  • Demkowicz, S., et al. (2019). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2023). Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides. ACS Omega. Available at: [Link]

  • Kandhasamy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Zhao, M-N., et al. (2012). Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic pathway for the preparation of N-substituted 1H-furan-2-carboxamides. Available at: [Link]

  • G.A.B.A.R.D. Group. (2017). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules. Available at: [Link]

  • RSC Publishing. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]

  • ARKAT USA, Inc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. Available at: [Link]

  • ACS Publications. (2026). Total Synthesis of Okeaniamide A. Organic Letters. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Furan-2-Carboxamides

Welcome to the technical support center for the synthesis and optimization of furan-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of furan-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Furan-2-carboxamides are prevalent scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical objective.[1]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to overcome common challenges in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of furan-2-carboxamides.

Q1: My amide coupling reaction to form a furan-2-carboxamide is low-yielding. What are the most common causes?

A1: Low yields in furan-2-carboxamide synthesis typically stem from a few key areas:

  • Inefficient Carboxylic Acid Activation: The foundational step of amide bond formation is the activation of the carboxylic acid.[2] If this is incomplete or if the activated species is unstable, the reaction will not proceed efficiently.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Side Reactions: The furan ring itself can be susceptible to certain reaction conditions, leading to byproducts. Common side reactions include ring opening under strongly acidic conditions or decomposition at high temperatures.[3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry of reagents play a crucial role and must be carefully optimized.

Q2: I am observing significant byproduct formation. What are the likely side-products and how can I minimize them?

A2: The most common byproducts are related to the coupling reagents and the stability of the furan ring.

  • Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, the corresponding urea byproduct is formed.[4] While often removable by filtration (for DCC) or aqueous workup (for EDC), their presence can complicate purification.

  • Epimerization: If your amine or carboxylic acid contains a chiral center, particularly an amino acid, racemization can occur, especially with carbodiimide reagents without additives.[4]

  • Furan Ring Decomposition: Aggressive reagents or high temperatures can lead to decomposition of the furan moiety.[5] This often manifests as a complex mixture of colored byproducts.

To minimize byproducts, consider using modern coupling reagents like HATU or HOBt additives with carbodiimides, maintaining careful temperature control, and ensuring an inert atmosphere.

Q3: How do I choose the best coupling reagent for my specific furan-2-carboxylic acid and amine?

A3: The choice of coupling reagent is critical and depends on the properties of your substrates.

  • For simple, unhindered substrates: Carbodiimides like EDC in the presence of an additive like HOBt are often a cost-effective and efficient choice.

  • For sterically hindered or electron-poor substrates: More potent coupling reagents like HATU, HBTU, or PyBOP are recommended. These reagents form highly reactive activated esters, driving the reaction to completion.

  • For sensitive substrates prone to racemization: The use of additives like HOBt or employing coupling reagents such as COMU or T3P can help suppress epimerization.

II. Troubleshooting Guide: Specific Experimental Issues

This section provides detailed, actionable advice for specific problems you may encounter.

Issue 1: Low Conversion of Furan-2-Carboxylic Acid

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted furan-2-carboxylic acid remaining after the reaction is deemed complete.

Causality and Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: The initial activation of the carboxylic acid is likely the rate-limiting step.

    • Verify Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

    • Increase Stoichiometry: A modest increase in the equivalents of the coupling reagent and base (if applicable) can improve activation. Start with a 1.1 to 1.2-fold excess.

    • Switch to a More Powerful Reagent: If using a carbodiimide-based method, consider switching to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) salt.[2] These are generally more reactive.

  • Solvent Effects: The polarity and aprotic nature of the solvent are critical.

    • Recommended Solvents: Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they effectively dissolve the reactants and intermediates. Acetonitrile and dichloromethane can also be effective.

    • Avoid Protic Solvents: Protic solvents like alcohols or water will compete with the amine for the activated carboxylic acid, leading to hydrolysis and low yields.

Workflow for Optimizing Acid Activation:

Caption: Troubleshooting workflow for low carboxylic acid conversion.

Issue 2: Reaction Stalls or is Sluggish with Hindered Amines

Symptoms: The reaction proceeds initially but then slows down or stops, leaving both starting materials and some product in the reaction mixture.

Causality and Troubleshooting Steps:

  • Steric Hindrance: Bulky groups near the amine nitrogen reduce its nucleophilicity and accessibility.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of the furan ring at elevated temperatures.[5]

    • Extended Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient for sterically demanding couplings.

  • Reagent Choice for Hindered Amines:

    • Specialized Reagents: Consider using coupling reagents known to be effective for hindered substrates, such as T3P (propylphosphonic anhydride) or COMU.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions with hindered substrates by providing rapid and efficient heating.[1]

Comparative Table of Conditions for Hindered Amine Coupling:

ParameterStandard ConditionsOptimized for Hindered AmineRationale
Temperature 0 °C to Room TempRoom Temp to 60 °CProvides activation energy to overcome steric hindrance.
Coupling Reagent EDC/HOBtHATU, PyBOP, T3PMore reactive activated species formed.
Reaction Time 2-12 hours12-48 hoursAllows more time for the slow reaction to proceed.
Technology Conventional HeatingMicrowave IrradiationRapid, localized heating accelerates the reaction.
Issue 3: Product Purification is Difficult Due to Byproducts

Symptoms: The crude product is a complex mixture, and chromatographic separation of the desired furan-2-carboxamide from impurities is challenging.

Causality and Troubleshooting Steps:

  • Coupling Reagent Byproducts:

    • DCC/DCU: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate. A simple filtration of the reaction mixture before workup can remove the majority of it.

    • EDC/EDU: The urea byproduct from EDC is water-soluble.[4] A thorough aqueous workup (e.g., washing the organic layer with dilute acid, then base, then brine) is usually effective at removing it.

  • Excess Reagents: Unreacted coupling reagents or additives can co-elute with the product.

    • Stoichiometry Control: Use the minimum effective amount of coupling reagents (typically 1.05-1.2 equivalents).

    • Quenching: After the reaction is complete, consider adding a scavenger to react with any excess activated species. For example, a small amount of a simple amine like piperidine can be added.

Purification Workflow Diagram:

Purification_Workflow Reaction Reaction Mixture Contains Product, Byproducts, Excess Reagents Filter Filtration (if using DCC) Removes insoluble DCU Reaction->Filter Workup Aqueous Workup - Dilute HCl wash - Dilute NaHCO3 wash - Brine wash Filter->Workup Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography PureProduct {Pure Furan-2-Carboxamide} Chromatography->PureProduct

Caption: A general workflow for the purification of furan-2-carboxamides.

III. Experimental Protocols

These protocols provide a starting point for your optimizations. Always perform reactions on a small scale first to establish the optimal conditions for your specific substrates.

Protocol 1: General Procedure using EDC/HOBt

This is a reliable and cost-effective method suitable for many furan-2-carboxamide syntheses.

  • Dissolve furan-2-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2, 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes. The solution should become clear as the activated ester forms.

  • Add the amine (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup as described in the purification workflow.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Procedure for Hindered Substrates using HATU

HATU is a highly effective coupling reagent for challenging substrates.

  • To a solution of furan-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.0-1.1 eq.) to the solution.

  • Stir the reaction at room temperature. For very challenging couplings, the temperature can be gently warmed to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Perform an aqueous workup and purification as described in the general protocol.

IV. References

  • Bhatti, P., Gupta, A., Chaudhari, S. B., & Singh, I. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters.

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory.

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631.

  • Gámez-Montaño, R., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 26, 2026, from

  • Li, X., et al. (2021). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 223, 113632.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 26, 2026, from

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved January 26, 2026, from

  • Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from

  • Zhang, W., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative annulation. Green Chemistry, 22(18), 6061-6066.

Sources

Troubleshooting

Technical Support Center: N-(but-2-yn-1-yl)furan-2-carboxamide

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your results.

Introduction to the Stability of N-(but-2-yn-1-yl)furan-2-carboxamide

N-(but-2-yn-1-yl)furan-2-carboxamide is a molecule incorporating three key functional groups: a furan ring, an amide linkage, and an internal alkyne (butynyl group). The overall stability of the compound is dictated by the individual and collective reactivity of these moieties. While furan-2-carboxamides are explored as potentially more stable bioisosteres for labile furanone rings in drug discovery, understanding their potential degradation pathways is crucial for accurate experimental design and data interpretation.[1] This guide will walk you through common stability-related questions and provide robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in N-(but-2-yn-1-yl)furan-2-carboxamide that may contribute to instability?

A1: The primary points of potential instability in the molecule are the furan ring and, to a lesser extent, the amide linkage. The furan ring is an electron-rich heterocycle susceptible to both acidic hydrolysis and oxidation.[2][3][4][5] The amide bond is generally robust but can undergo hydrolysis under harsh acidic or basic conditions.

Q2: What are the optimal storage conditions for N-(but-2-yn-1-yl)furan-2-carboxamide?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation of the furan ring, which can be initiated by light and air.[6][7]

Q3: I am observing a new, unexpected peak in my LC-MS analysis after storing my sample in an acidic mobile phase. What could be the cause?

A3: The likely cause is acid-catalyzed hydrolysis of the furan ring. Furans can undergo ring-opening in the presence of acid to form 1,4-dicarbonyl compounds.[2][3] It is advisable to use freshly prepared solutions and avoid prolonged storage in acidic media.

Q4: Can I anticipate any issues when using strong oxidizing agents in reactions involving this compound?

A4: Yes, strong oxidizing agents should be used with caution. The furan ring is susceptible to oxidation, which can lead to a variety of degradation products, including ring-opened species or polymeric material.[4][5] A safety data sheet for the related compound furan-2-carboxamide explicitly warns against co-storage with strong oxidizing agents.[8]

Troubleshooting Guides

Issue 1: Compound Degradation in Solution

Symptom: You observe a decrease in the parent compound peak area and the appearance of one or more new peaks in your chromatogram over time when your N-(but-2-yn-1-yl)furan-2-carboxamide is in solution.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis:

    • Acid-Catalyzed Hydrolysis: If your solution is acidic (pH < 6), the furan ring may be hydrolyzing.

      • Protocol: Neutralize the solution to a pH of ~7 if your experimental conditions permit. Prepare fresh solutions immediately before use and avoid storing stock solutions at low pH for extended periods.

    • Base-Catalyzed Hydrolysis: While less common for the furan ring, strong basic conditions (pH > 9) could potentially hydrolyze the amide linkage over time.

      • Protocol: Adjust the pH to a neutral range. If the experiment requires basic conditions, minimize the exposure time and temperature.

  • Oxidation:

    • Aerial Oxidation: The furan moiety can be sensitive to atmospheric oxygen.[7]

      • Protocol: Degas your solvent before preparing the solution. Store the solution under an inert atmosphere (e.g., by capping the vial with a septum and purging with argon or nitrogen).

    • Photo-oxidation: Exposure to light, particularly UV light, can promote the oxidation of the furan ring.

      • Protocol: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Issue 2: Formation of Insoluble Material

Symptom: You observe the formation of a precipitate or "gum" in your sample, particularly after prolonged storage or exposure to harsh conditions.

Potential Causes & Troubleshooting Steps:

  • Polymerization:

    • Under certain conditions, such as strong acid or the presence of oxidative species, furan compounds can polymerize.[5][9]

      • Protocol: Review your experimental conditions for the presence of strong acids or potential oxidants. If unavoidable, conduct the experiment at a lower temperature and for a shorter duration. Ensure proper storage conditions (cool, dark, inert atmosphere) are maintained for both solid material and solutions.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Stability Studies
  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If using aqueous solutions, employ purified water (e.g., Milli-Q or equivalent).

  • Degassing: Prior to use, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum.

  • Preparation of Stock Solution:

    • Weigh the solid N-(but-2-yn-1-yl)furan-2-carboxamide in a clean, dry vial.

    • Add the degassed solvent to the desired concentration.

    • Cap the vial tightly, preferably with a PTFE-lined cap.

    • If storing for more than a few hours, flush the headspace of the vial with an inert gas.

  • Storage: Store the stock solution at the recommended temperature (see table below) in the dark.

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight Condition
Solid2-8°CInert Gas (e.g., Argon)Dark
Solution-20°C (for long-term)Inert Gas HeadspaceDark (Amber Vials)

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways for N-(but-2-yn-1-yl)furan-2-carboxamide based on the known reactivity of its constituent functional groups.

G cluster_main N-(but-2-yn-1-yl)furan-2-carboxamide cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation mol [Structure of N-(but-2-yn-1-yl)furan-2-carboxamide] hydrolysis_product Ring-Opened 1,4-Dicarbonyl mol->hydrolysis_product H+ / H2O oxidation_product Ring-Opened Products (e.g., Maleic Acid Derivatives) mol->oxidation_product [O] / Light / Air polymer Polymeric Material oxidation_product->polymer Further Reaction

Caption: Potential degradation pathways of N-(but-2-yn-1-yl)furan-2-carboxamide.

Workflow for Investigating Compound Instability

The following workflow provides a systematic approach to identifying the cause of observed compound instability.

G start Instability Observed (e.g., new peaks, loss of parent) check_ph Is the solution acidic or basic? start->check_ph check_storage How was the sample stored? (Light/Air exposure) start->check_storage ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no storage_exposed Exposed check_storage->storage_exposed storage_protected Protected check_storage->storage_protected hydrolysis Suspect Hydrolysis ph_yes->hydrolysis ph_no->check_storage oxidation Suspect Oxidation storage_exposed->oxidation other Consider other factors (e.g., reactivity with matrix) storage_protected->other action_ph Action: Neutralize pH, use fresh solutions hydrolysis->action_ph action_storage Action: Protect from light and air (inert gas) oxidation->action_storage

Caption: Troubleshooting workflow for compound instability.

References

  • Furan. In: Wikipedia. Accessed January 26, 2026. [Link]

  • Furan synthesis. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Accessed January 26, 2026. [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898. PubChem. Accessed January 26, 2026. [Link]

  • Furan Hydrolysis. ChemTube3D. Accessed January 26, 2026. [Link]

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. National Institutes of Health. Accessed January 26, 2026. [Link]

  • Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B. ACS Publications. Accessed January 26, 2026. [Link]

  • But-2-yn-1-amine | C4H7N | CID 12599998. PubChem. Accessed January 26, 2026. [Link]

  • Alkynes. University of Calgary. Accessed January 26, 2026. [Link]

  • Alkyne Reactivity. MSU chemistry. Accessed January 26, 2026. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Accessed January 26, 2026. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Accessed January 26, 2026. [Link]

  • Oxidation of furans (Review). ResearchGate. Accessed January 26, 2026. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Bentham Science. Accessed January 26, 2026. [Link]

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. Accessed January 26, 2026. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Accessed January 26, 2026. [Link]

  • Alkynes Stability. University of California, Irvine. Accessed January 26, 2026. [Link]

  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate. Accessed January 26, 2026. [Link]

  • Butylamine. PubChem. Accessed January 26, 2026. [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide. PubChem. Accessed January 26, 2026. [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Accessed January 26, 2026. [Link]

Sources

Optimization

Technical Support Center: N-(but-2-yn-1-yl)furan-2-carboxamide Degradation Pathways

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies focused on the degradation pathways of this molecule. As a molecule with a unique combination of a furan-2-carboxamide core and a but-2-ynyl side chain, understanding its stability profile is critical for its development and application. This center provides a predictive framework based on the known chemistry of its functional groups and offers practical experimental protocols to investigate its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(but-2-yn-1-yl)furan-2-carboxamide?

Based on the chemical structure, the primary predicted degradation pathways involve the hydrolysis of the amide bond and the oxidation or photolytic degradation of the furan ring. The internal alkyne is generally more stable but could be susceptible to specific metabolic or oxidative conditions.

Q2: What are the expected primary degradation products?

The expected primary degradation products are furan-2-carboxylic acid and but-2-yn-1-amine resulting from amide hydrolysis. Oxidation of the furan ring can lead to various ring-opened products, such as dicarbonyl compounds.[1][2]

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.[3][4][5] A systematic approach involves exposing a solution of the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What analytical techniques are best suited for analyzing the degradation products?

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS) is highly recommended. HPLC will allow for the separation of the parent compound from its degradation products, while MS will provide crucial information for their identification and structural elucidation. For volatile degradants, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed.

Q5: My HPLC analysis shows multiple unexpected peaks after a degradation study. How do I identify them?

Multiple peaks suggest the formation of various degradation products. To identify them, you should:

  • Utilize LC-MS: The mass-to-charge ratio (m/z) will provide the molecular weight of each degradant, offering initial clues to their identity. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.

  • Compare with Predicted Degradants: Check if the observed molecular weights match those of the predicted degradation products (e.g., furan-2-carboxylic acid, but-2-yn-1-amine, and their further reaction products).

  • Isolate and Characterize: For significant and unknown degradants, preparative HPLC can be used for isolation, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q6: I am observing a loss of the parent compound but no distinct degradation peaks. What could be happening?

This could indicate the formation of polymeric or highly polar, non-retained species that are not well-resolved by your current HPLC method. Consider the following:

  • Method Modification: Adjust the mobile phase composition (e.g., gradient steepness, pH) or try a different column chemistry to improve the retention and resolution of potential degradants.

  • Size-Exclusion Chromatography (SEC): If polymerization is suspected, SEC can help identify high-molecular-weight species.

  • Total Organic Carbon (TOC) Analysis: TOC analysis of the sample before and after degradation can confirm if the compound has degraded to small, volatile molecules that are not detected by HPLC-UV.

Predicted Degradation Pathways

The degradation of N-(but-2-yn-1-yl)furan-2-carboxamide is predicted to proceed through several key pathways, primarily targeting the amide linkage and the furan ring.

Degradation Pathways cluster_0 Primary Compound cluster_1 Hydrolytic Degradation cluster_2 Oxidative Degradation cluster_3 Photolytic Degradation Parent N-(but-2-yn-1-yl)furan-2-carboxamide Furan_acid Furan-2-carboxylic acid Parent->Furan_acid Amide Hydrolysis (Acidic/Basic) Butynylamine But-2-yn-1-amine Parent->Butynylamine Amide Hydrolysis (Acidic/Basic) Ring_opened Ring-Opened Products (e.g., dicarbonyls) Parent->Ring_opened Furan Ring Oxidation (e.g., H2O2) Photoproducts Various Photoproducts Parent->Photoproducts Photolysis (UV/Vis Light) Further_oxidation Further Oxidized Products Ring_opened->Further_oxidation Further Oxidation

Caption: Predicted degradation pathways of N-(but-2-yn-1-yl)furan-2-carboxamide.

Troubleshooting Guide for Forced Degradation Studies

Issue Potential Cause Recommended Solution
No degradation observed under any stress condition. The compound is highly stable.Increase the stressor concentration, temperature, or duration of exposure. However, avoid overly harsh conditions that do not reflect plausible storage or usage scenarios.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time to achieve partial degradation (e.g., 10-30%), which is ideal for studying degradation kinetics and identifying primary degradants.[6]
Poor peak shape or resolution in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Screen different columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase pH and organic modifier. Optimize the gradient profile for better separation.
Inconsistent results between replicate experiments. Inaccurate sample preparation, instrument variability, or complex, multi-step degradation.Ensure precise and consistent sample preparation. Check instrument performance and calibration. For complex reactions, ensure tight control over reaction parameters (temperature, light intensity, etc.).
Formation of a precipitate during the study. The degradation product is insoluble in the reaction medium.Analyze the precipitate separately by dissolving it in a suitable solvent. Consider modifying the initial solvent system if it is critical to keep all components in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigate the degradation of N-(but-2-yn-1-yl)furan-2-carboxamide under various stress conditions.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV and MS detectors

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(but-2-yn-1-yl)furan-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at the specified time points.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C). Withdraw samples at various time points.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method. Calculate the percentage degradation of the parent compound and identify the major degradation products based on their retention times and mass spectra.

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the drug substance from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) and MS detection.

Method Development and Validation:

  • Specificity: Inject solutions of the parent compound and stressed samples to demonstrate that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector can confirm specificity.

  • Linearity, Accuracy, and Precision: Validate the method according to ICH Q2(R1) guidelines.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ for the parent compound and key degradation products.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Chemical transformations of furan-2(5H)-ones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biodegradation-assisted mechanism of alkyne hydrocarbons. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights. Retrieved January 26, 2026, from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025, May 5). PubMed. Retrieved January 26, 2026, from [Link]

  • The photohydrolysis of furans. (2026, January 15). PubMed. Retrieved January 26, 2026, from [Link]

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products. (n.d.). Thieme Connect. Retrieved January 26, 2026, from [Link]

  • N-(2-Nitrophenyl)furan-2-carboxamide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Oxidation of furans (Review). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • Chemical structures of the different furan-based compounds reported in this review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Furan Hydrolysis. (n.d.). ChemTube3D. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]

  • Furan. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Oxidative Cleavage of Furans. (n.d.). Organic Reactions. Retrieved January 26, 2026, from [Link]

  • N-(2-Nitro-phen-yl)furan-2-carboxamide. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. (2024, August 30). PubMed. Retrieved January 26, 2026, from [Link]

  • Furan-2-carboxamide, N-butyl-N-decyl-. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

"improving solubility of N-(but-2-yn-1-yl)furan-2-carboxamide in buffers"

A Senior Application Scientist's Guide to Improving Solubility in Aqueous Buffers Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Solubility in Aqueous Buffers

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, scientifically-grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired experimental concentrations.

Introduction: Understanding the Challenge

N-(but-2-yn-1-yl)furan-2-carboxamide belongs to the furan-2-carboxamide class of compounds. While this class shows promise in various biological applications, its members often exhibit poor water solubility.[1][2] This limitation can hinder biological screening, formulation development, and the acquisition of reliable experimental data. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my compound, N-(but-2-yn-1-yl)furan-2-carboxamide, poorly soluble in aqueous buffers?

Answer: The limited aqueous solubility of this compound is likely due to its molecular structure, which features a combination of hydrophobic and polar moieties.

  • Structural Analysis: The molecule contains a furan ring and a butynyl group, which are predominantly non-polar and contribute to hydrophobicity. The carboxamide group (-C(=O)NH-) provides some capacity for hydrogen bonding with water, but this is often insufficient to overcome the hydrophobic nature of the rest of the molecule.

Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound (N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide)

Property Predicted Value Implication for Solubility
Molecular Weight ~213 g/mol Moderate size, not excessively large.
XLogP3 ~2.2 Indicates higher lipophilicity and lower aqueous solubility.
Hydrogen Bond Donors 1 Limited capacity to donate hydrogen bonds to water.
Hydrogen Bond Acceptors 3 Moderate capacity to accept hydrogen bonds from water.
Topological Polar Surface Area (TPSA) ~67.5 Ų A moderate value; higher TPSA is generally associated with better solubility.

Source: Based on data for similar compounds from PubChem.[4]

The combination of a significant non-polar surface area and limited hydrogen bonding potential leads to a molecule that is energetically unfavorable to dissolve in the highly ordered hydrogen-bonding network of water.

Q2: I'm seeing inconsistent results. How do I differentiate between poor solubility and compound instability?

Answer: This is a critical first step. It is essential to determine if you are dealing with a true equilibrium (thermodynamic) solubility limit or if the compound is degrading or precipitating over time (a kinetic issue).

A simple workflow can help you distinguish between these possibilities.

G A Prepare fresh stock solution in 100% organic solvent (e.g., DMSO). B Dilute stock into aqueous buffer. Observe immediately. A->B C Solution is clear B->C If D Precipitate forms immediately B->D If E Incubate clear solution at RT for 2-4 hours. Visually inspect and measure concentration (e.g., HPLC). C->E J Conclusion: Initial concentration is above thermodynamic solubility limit. D->J F Solution remains clear. Concentration is stable. E->F If G Precipitate forms over time or concentration decreases. E->G If I Conclusion: Initial concentration is below thermodynamic solubility limit. F->I H Conclusion: Initial concentration is above kinetic solubility limit. G->H

Caption: Workflow to differentiate solubility vs. stability issues.

Protocol 1: Assessing Kinetic vs. Thermodynamic Solubility

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of N-(but-2-yn-1-yl)furan-2-carboxamide in 100% dimethyl sulfoxide (DMSO). Ensure it is fully dissolved.

  • Dilution: Dilute the stock solution into your desired aqueous buffer to the final target concentration. Vortex briefly.

  • Initial Observation: Immediately observe the solution. If it is hazy or contains visible precipitate, you have exceeded the compound's very low aqueous solubility.

  • Equilibration: If the solution is initially clear, let it sit at room temperature for at least 2 hours (or the duration of your experiment).

  • Final Assessment: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitate.

  • Quantification: Carefully take a sample of the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). The measured concentration is the thermodynamic solubility under those conditions. If this value is significantly lower than your target concentration, you have a solubility problem.

Q3: What are the most straightforward methods I can try first to improve solubility?

Answer: Before moving to more complex formulation strategies, several simple physical and chemical methods can be attempted. These approaches are outlined in the troubleshooting workflow below.

G Start Start: Compound precipitates in buffer pH_Screen Adjust Buffer pH Start->pH_Screen Cosolvent Add a Cosolvent pH_Screen->Cosolvent If unsuccessful Success Solubility Goal Met pH_Screen->Success If successful Cyclodextrin Use a Cyclodextrin Cosolvent->Cyclodextrin If unsuccessful Cosolvent->Success If successful Advanced Consider Advanced Methods (Solid Dispersion, Nanosuspension) Cyclodextrin->Advanced If unsuccessful Cyclodextrin->Success If successful

Caption: Tiered troubleshooting workflow for solubility enhancement.

  • pH Adjustment: The amide bond itself is generally neutral and does not ionize readily within a typical physiological pH range (pH 2-10).[5] However, extreme pH values can sometimes influence solubility by affecting the overall molecule's hydrogen bonding network or by causing hydrolysis (which should be monitored). While large pH-dependent solubility changes are not expected for this molecule, it is a simple variable to test.[6][7]

    Protocol 2: pH Screening

    • Prepare a set of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5). Common buffers include citrate, phosphate, and borate.

    • Add your compound (ideally from a small amount of organic stock) to each buffer to a concentration slightly above your target.

    • Shake or agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet undissolved solid.

    • Quantify the concentration of the compound in the supernatant for each pH value.

    • Caution: Analyze the supernatant by HPLC or LC-MS to check for degradation, especially at pH extremes.

  • Using Cosolvents: This is one of the most effective and widely used techniques.[8][9] A cosolvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic molecule to dissolve.[10][11]

    Table 2: Common Pharmaceutical Cosolvents

    Cosolvent Typical Starting % (v/v) Notes
    DMSO 1-5% High solubilizing power; can be toxic to some cell lines at >0.5%.
    Ethanol 5-20% Good solubilizing power; can cause protein precipitation at high %.
    Polyethylene Glycol 400 (PEG 400) 5-30% Low toxicity, commonly used in formulations.[12]

    | Propylene Glycol (PG) | 5-30% | Good safety profile; common in pharmaceutical preparations. |

    Protocol 3: Cosolvent Screening

    • Prepare several dilutions of your chosen cosolvent (e.g., PEG 400) in your primary buffer (e.g., 5%, 10%, 20%, 30% v/v PEG 400 in PBS).

    • Add your compound to each buffer-cosolvent mixture and determine the thermodynamic solubility as described in Protocol 1.

    • Plot solubility as a function of cosolvent percentage to find the optimal concentration.

    • Causality Check: The goal is to use the minimum amount of cosolvent necessary to achieve your target concentration, as high concentrations of organic solvents can impact biological assays.

Q4: The simple methods didn't work. How can cyclodextrins help?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble "inclusion complex".[13][14][15] This effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[16]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly used cyclodextrins include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have excellent safety profiles and high aqueous solubility.

Protocol 4: Cyclodextrin Solubility Enhancement

  • Prepare Cyclodextrin Solutions: Create a series of cyclodextrin solutions in your buffer (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).

  • Add Compound: Add an excess of your solid compound to each solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a constant temperature. Complex formation can be slower than simple dissolution.

  • Separate and Quantify: Centrifuge the samples to pellet undissolved compound and quantify the concentration in the supernatant.

  • Phase-Solubility Diagram: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type A) indicates the formation of a soluble 1:1 complex.

Q5: Are there any other advanced options I should be aware of?

Answer: Yes, if the above methods are insufficient or not suitable for your final application (e.g., in vivo studies), more advanced formulation technologies can be explored. These typically require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17][18] When the solid dispersion is added to water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and solubility.[19][20][21] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanosuspensions: This approach involves reducing the particle size of the drug down to the nanometer range (typically < 1 µm).[22][23] The significant increase in surface area, as described by the Ostwald-Freundlich equation, leads to a substantial increase in saturation solubility.[24][25][26] These nanosized particles are stabilized using surfactants or polymers to prevent aggregation.

Table 3: Comparison of Solubility Enhancement Techniques

Technique Principle of Action Advantages Disadvantages
pH Adjustment Ionization of the drug molecule. Simple, inexpensive. Only effective for ionizable drugs; risk of degradation.
Cosolvency Reduces solvent polarity. Effective, predictable, simple to screen. Can interfere with biological assays; potential toxicity.
Cyclodextrins Forms soluble inclusion complexes. High solubilization potential, good safety profile for modified CDs. Can be expensive; requires specific molecular geometry to fit.
Solid Dispersion Enhances wettability and creates amorphous drug form. Significant increase in dissolution rate and bioavailability. Can be physically unstable (recrystallization); requires formulation expertise.

| Nanosuspension | Increases surface area by reducing particle size. | Universally applicable to poorly soluble drugs; enhances bioavailability. | Requires specialized equipment (milling/homogenization); stability can be an issue. |

References
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • pH Optimization of Amidation via Carbodiimides | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (n.d.). Retrieved January 26, 2026, from [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). Retrieved January 26, 2026, from [Link]

  • (PDF) Improvement of drug solubility using solid dispersion - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • pH adjustment schedule for the amide local anesthetics - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia Academic Publishing Group. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. (n.d.). Retrieved January 26, 2026, from [Link]

  • Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications. (2019). Retrieved January 26, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Retrieved January 26, 2026, from [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F. (n.d.). Retrieved January 26, 2026, from [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enhancing solubility and stability of poorly soluble drugs. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrostatic Interaction-Induced Clusteroluminescence of Polyelectrolyte with UCST Behavior | Langmuir - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013). Retrieved January 26, 2026, from [Link]

  • N-(2-hydroxyethyl)furan-2-carboxamide | C7H9NO3 | CID 183909 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: N-(but-2-yn-1-yl)furan-2-carboxamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This resource is designed to assist you in troubleshooting potenti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This resource is designed to assist you in troubleshooting potential aggregation-related issues during your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of small molecule behavior in solution and extensive experience in drug discovery. Our goal is to provide you with the expertise and tools necessary to ensure the integrity and reproducibility of your results.

Introduction to Aggregation

Small molecule aggregation is a common phenomenon in drug discovery and can often lead to misleading results, including false positives in high-throughput screening (HTS) campaigns.[1][2] Aggregates are colloidal particles formed by the self-association of small molecules in solution, typically in the range of tens to hundreds of nanometers.[2] These aggregates can non-specifically sequester proteins, leading to apparent inhibition or modulation of their activity.[2]

The structure of N-(but-2-yn-1-yl)furan-2-carboxamide, containing a planar furan ring, a carboxamide linker, and a butynyl group, presents a moderate risk for aggregation due to a combination of hydrophobic and potential π-stacking interactions. While furan derivatives can offer improved solubility and bioavailability, the overall planarity and potential for intermolecular hydrogen bonding of the carboxamide group can contribute to self-assembly.[3]

This guide provides a structured approach to identifying, characterizing, and mitigating aggregation of N-(but-2-yn-1-yl)furan-2-carboxamide in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results with N-(but-2-yn-1-yl)furan-2-carboxamide in my biochemical assay. Could this be due to aggregation?

A1: Yes, inconsistent results, such as variable IC50 values, steep dose-response curves, or time-dependent inhibition, are classic indicators of compound aggregation.[4] Aggregates can interfere with assays in a non-stoichiometric manner, leading to poor reproducibility.

Q2: What are the typical signs of aggregation in an experimental setting?

A2: Beyond inconsistent data, visual signs can include slight turbidity or precipitation in your sample, especially at higher concentrations. However, many aggregates are not visible to the naked eye. Biophysical methods are the most reliable way to detect them. In some cases, low solubility of related furan-2-carboxamide derivatives has been noted to cause precipitation at higher concentrations, which is a strong indicator of aggregation potential.[5]

Q3: How can I quickly check for aggregation without sophisticated equipment?

A3: A simple initial test is to include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80, in your assay buffer.[6] If the compound's activity is significantly reduced or abolished in the presence of the detergent, it is highly likely that aggregation is the cause of the observed effect.[6] However, be aware that not all aggregates are sensitive to detergents.[7]

Q4: Can the alkyne group in N-(but-2-yn-1-yl)furan-2-carboxamide contribute to aggregation?

A4: While the primary drivers of aggregation are often hydrophobicity and planar aromatic systems, the alkyne group can influence intermolecular interactions. In some systems, alkyne-containing molecules have been shown to exhibit aggregation-induced emission, indicating that the alkyne moiety can play a role in the formation and properties of aggregates.[8]

Troubleshooting Guides

Guide 1: Identifying and Characterizing Aggregation

If you suspect aggregation, a systematic approach is necessary to confirm its presence and understand its characteristics.

Step 1: Visual Inspection and Basic Solubility Assessment

  • Protocol: Prepare a stock solution of N-(but-2-yn-1-yl)furan-2-carboxamide in a suitable organic solvent (e.g., DMSO). Serially dilute the compound into your aqueous assay buffer to the final working concentrations. Visually inspect the solutions against a dark background for any signs of turbidity or precipitation.

  • Interpretation: While the absence of visible particles does not rule out aggregation, their presence is a strong indicator.

Step 2: Detergent Sensitivity Assay

  • Protocol: Run your primary assay with and without the addition of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Interpretation: A significant rightward shift in the dose-response curve or a complete loss of activity in the presence of detergent strongly suggests that the observed activity is due to aggregation.[6]

Step 3: Biophysical Characterization

For a definitive assessment of aggregation, the use of biophysical techniques is highly recommended.

Technique Principle Information Gained
Dynamic Light Scattering (DLS) Measures the time-dependent fluctuations in the intensity of scattered light from particles in solution to determine their size distribution.[9]Provides the hydrodynamic radius of particles in solution, allowing for the detection of aggregates in the nanometer to micrometer range.[9]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind. Aggregates often produce a characteristic, non-stoichiometric binding signal.[1]Can differentiate between true binding and non-specific binding due to aggregation by analyzing the kinetics and stoichiometry of the interaction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the relaxation parameters of molecules, which are sensitive to their size and tumbling rate in solution. Aggregation leads to changes in these parameters.[7]Can provide information on the oligomeric state of the compound and can be used to detect the presence of aggregates even at low levels.[7]
Transmission Electron Microscopy (TEM) Provides direct visualization of the morphology and size of aggregates.Offers qualitative information about the shape and size distribution of the aggregates.

Workflow for Aggregation Characterization

Aggregation_Characterization cluster_initial Initial Suspicion cluster_preliminary Preliminary Checks cluster_biophysical Biophysical Confirmation cluster_conclusion Conclusion inconsistent_results Inconsistent Assay Results visual_inspection Visual Inspection inconsistent_results->visual_inspection detergent_assay Detergent Assay visual_inspection->detergent_assay dls DLS detergent_assay->dls If positive no_aggregation No Aggregation detergent_assay->no_aggregation If negative spr SPR dls->spr nmr NMR spr->nmr tem TEM nmr->tem aggregation_confirmed Aggregation Confirmed tem->aggregation_confirmed

Caption: Workflow for the systematic identification and characterization of compound aggregation.

Guide 2: Mitigating and Overcoming Aggregation

Once aggregation is confirmed, several strategies can be employed to mitigate its effects and obtain reliable data.

Strategy 1: Assay Buffer Optimization

  • Inclusion of Detergents: As a first line of defense, incorporate a low concentration of a non-ionic detergent (e.g., 0.005-0.05% Triton X-100 or Tween-80) into your assay buffer.[6] This can disrupt the formation of aggregates.[6]

  • Addition of Bovine Serum Albumin (BSA): Including a "decoy" protein like BSA (0.1-1 mg/mL) can sometimes mitigate the effects of aggregation by providing an alternative binding surface for the aggregates, thus preventing them from sequestering your target protein.

  • Adjusting pH and Ionic Strength: The stability of small molecule aggregates can be sensitive to pH and salt concentration. Systematically varying these parameters may help to identify conditions where aggregation is minimized.

Strategy 2: Modifying Experimental Design

  • Lowering Compound Concentration: Aggregation is a concentration-dependent phenomenon.[2] If possible, work at concentrations below the critical aggregation concentration (CAC) of the compound.

  • Pre-incubation and Sonication: In some cases, pre-incubating the compound in the assay buffer for a short period or brief sonication of the stock solution before dilution may help to break up pre-formed aggregates.

Strategy 3: Structural Modification (for medicinal chemists)

  • If aggregation persists and is a significant hurdle, medicinal chemistry efforts can be directed towards designing analogs with improved solubility and reduced aggregation propensity. This might involve:

    • Introducing polar or ionizable groups.

    • Disrupting planarity.

    • Reducing the overall hydrophobicity.

Decision Tree for Mitigating Aggregation

Mitigating_Aggregation start Aggregation Confirmed detergent Add Detergent (e.g., 0.01% Triton X-100) start->detergent bsa Add BSA (e.g., 0.5 mg/mL) detergent->bsa If not fully effective buffer Optimize Buffer (pH, Ionic Strength) bsa->buffer If still problematic concentration Lower Compound Concentration buffer->concentration If aggregation remains success Aggregation Mitigated concentration->success If effective failure Aggregation Persists concentration->failure If still aggregates structural_mod Structural Modification failure->structural_mod

Caption: A decision tree for selecting appropriate strategies to mitigate compound aggregation.

Concluding Remarks

The potential for aggregation of N-(but-2-yn-1-yl)furan-2-carboxamide should be carefully considered during its experimental evaluation. By proactively employing the troubleshooting and mitigation strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data and avoid the pitfalls of aggregation-induced artifacts. Remember that a thorough understanding of your compound's behavior in solution is fundamental to the success of your research.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Identification of Small-Molecule Aggregation. (n.d.). CD BioSciences. Retrieved January 26, 2026, from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved January 26, 2026, from [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Combating small molecule aggregation with machine learning. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • N-(2-Nitrophenyl)furan-2-carboxamide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Assay Interference by Aggregation. (2017). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Small molecule probes of protein aggregation. (2017). PMC. Retrieved January 26, 2026, from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved January 26, 2026, from [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Furan-2-Carboxamides

Introduction Welcome to the technical support center for researchers working with furan-2-carboxamides. This class of compounds, characterized by a central furan ring linked to a carboxamide group, has shown significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers working with furan-2-carboxamides. This class of compounds, characterized by a central furan ring linked to a carboxamide group, has shown significant promise in various therapeutic areas, including as antibacterial, antiviral, and anti-biofilm agents.[1][2][3] The versatility of the furan-2-carboxamide scaffold allows for extensive chemical modification, leading to potent and targeted bioactive molecules.[4][5]

However, as with any small molecule development program, ensuring target specificity is paramount. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, toxicity, and failure in later stages of drug development.[6] This guide is designed to provide you, the researcher, with practical, in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate, identify, and mitigate off-target effects in your furan-2-carboxamide projects.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of furan-2-carboxamides and why is selectivity important?

Furan-2-carboxamides are a versatile scaffold and have been developed to target a diverse range of proteins. Depending on the specific substitutions on the furan ring and the amide moiety, they have been shown to inhibit bacterial enzymes like salicylate synthase MbtI in M. tuberculosis[7], act as anti-quorum sensing agents by potentially targeting LasR in P. aeruginosa, and inhibit viral proteases like the main protease (Mpro) of SARS-CoV-2.[2]

Selectivity is critical because the therapeutic effect of a drug is derived from its interaction with the intended target (on-target effect). When a compound binds to other, unintended proteins (off-targets), it can trigger a cascade of unwanted biological events, leading to side effects and toxicity.[6] For example, a highly potent antibacterial compound is of little use if it also potently inhibits a human kinase essential for cardiac function. Therefore, the goal of medicinal chemistry is to maximize on-target potency while minimizing or eliminating off-target activity.[8]

Q2: I am designing a new furan-2-carboxamide derivative. How can I predict potential off-target effects before synthesis?

Predicting off-target liabilities early is a cornerstone of modern drug design, saving significant time and resources.[6] This is primarily achieved through computational, or in silico, methods.

The most common approach is to screen your designed molecule against a large database of known protein structures. This can be done through:

  • Target-Based Virtual Screening: Docking your molecule's 3D structure into the binding sites of known off-target proteins (e.g., kinases, GPCRs, ion channels). A high binding score may indicate a potential interaction.

  • Ligand-Based Similarity Searching: Comparing the chemical structure of your compound to databases of molecules with known off-target activities. If your compound is structurally similar to a known promiscuous molecule, it may share its off-target profile.[9]

Several web-based tools and software packages are available for these analyses. It's recommended to use at least one computational tool to flag potential issues before committing to chemical synthesis.[10]

Q3: My furan-2-carboxamide shows potent on-target activity in a biochemical assay, but it's highly cytotoxic in cell-based assays. How do I determine if this is an off-target effect?

This is a classic and critical challenge in drug discovery. High cytotoxicity that doesn't correlate with the intended mechanism of action is a strong indicator of off-target effects or general chemical toxicity.[11] Here’s a logical workflow to dissect this issue:

  • Confirm On-Target Engagement in Cells: The first step is to prove that your compound is hitting its intended target within the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and provide an estimate of target occupancy at different compound concentrations.

  • Generate a "Phenotype-Negative" Control: If possible, use a cell line that does not express your target protein. If your compound is still cytotoxic in this cell line, the toxicity is definitively off-target.

  • Rescue Experiment: If you can overexpress the target protein, does it protect the cells from toxicity? Conversely, if you can knock down the target protein (e.g., with siRNA or CRISPR), does it mimic the cytotoxic phenotype? A lack of correlation points to off-target mechanisms.

  • Dose-Response Correlation: Carefully compare the concentration at which you see 50% inhibition of your target (IC50) with the concentration that causes 50% cell death (CC50). A large window between these two values (a high therapeutic index) is desirable. If they are very close, off-target toxicity is likely.

The following diagram illustrates the decision-making process for this common problem.

G A High Cytotoxicity Observed in Cells B Does the compound engage the target in cells? (e.g., CETSA) A->B C Is the cytotoxicity present in a target-negative cell line? B->C  Yes E Toxicity is likely OFF-TARGET B->E  No D Does the IC50 (target) correlate with the CC50 (cytotoxicity)? C->D  No C->E  Yes D->E  No F Toxicity may be due to ON-TARGET effects (e.g., target is essential for cell survival) D->F  Yes G Investigate Off-Target Profiling (Proteome, Kinome Scan) E->G H Re-evaluate target validation. Is the target's role fully understood? F->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q4: What experimental methods can I use to broadly profile the off-targets of my lead compound?

Once you suspect off-target activity, several unbiased, genome-wide techniques can help identify the specific proteins your compound is interacting with. These methods can be broadly categorized as biochemical or cellular.[10][12]

Assay TypeExamplesPrincipleProsCons
Biochemical (Cell-free) Digenome-seq, CIRCLE-seq[13]Compound is incubated with purified genomic DNA or chromatin, and sites of interaction/cleavage are identified by sequencing.Highly sensitive; can identify a broad range of potential off-targets.[12]May overestimate off-targets by removing the cellular context (e.g., chromatin accessibility).[12]
Cellular (In-cell) GUIDE-seq, DISCOVER-seq[12]Nuclease activity is assessed directly in living cells, capturing the influence of the natural cellular environment.[10][12]More biologically relevant; identifies off-targets that are accessible in a physiological context.[12]May be less sensitive than biochemical assays; can be technically complex.
Affinity-Based Proteomics Chemical ProteomicsAn affinity probe based on your compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.Directly identifies protein binders.Requires synthesis of a functionalized probe; may miss transient interactions.

Choosing the right assay depends on your specific question and available resources. Often, a combination of computational prediction followed by a cellular method for validation is a robust strategy.[10]

Q5: How can I use medicinal chemistry to modify my furan-2-carboxamide and improve its selectivity?

Medicinal chemistry is the key to rationally designing out off-target effects while maintaining on-target potency.[8][14] This is an iterative process of design, synthesis, and testing.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of your molecule. For a furan-2-carboxamide, this involves exploring substitutions at the 5-position of the furan ring and on the amide nitrogen.[3][4] This helps identify which parts of the molecule are critical for on-target activity versus off-target binding.

  • Bioisosteric Replacement: Replace a functional group with another that has similar physical or chemical properties but may alter the binding profile. For instance, replacing the furan ring with a thiophene or a thiazole could change its interaction with off-target proteins without disrupting the core binding required for the on-target effect.[4]

  • Increase Structural Rigidity: Flexible molecules can often adapt to fit into multiple binding pockets. Introducing more rigid structures (e.g., by incorporating rings or double bonds) can "lock" the molecule into a conformation that is optimal for the on-target protein but unfavorable for off-targets.[14]

  • Block Metabolic Hotspots: Sometimes, toxicity isn't from the parent compound but from a reactive metabolite. The furan ring itself can be susceptible to oxidative metabolism.[15] If metabolic instability is suspected, you can block these sites (e.g., by adding a fluorine atom) to prevent the formation of toxic byproducts.

The diagram below illustrates this iterative optimization cycle.

G cluster_0 Rational Drug Design Cycle A Initial Hit Compound (Potent but Non-selective) B Identify Off-Targets (Computational & Experimental) A->B C Analyze On- & Off-Target Structural Differences B->C D Design New Analogs (e.g., Bioisosteric Replacement) C->D E Synthesize & Test Analogs (Potency & Selectivity Assays) D->E E->A Iterate F Optimized Lead Compound (Potent & Selective) E->F Goal Achieved

Caption: Iterative cycle for improving compound selectivity.

Troubleshooting Guide: A Workflow for Off-Target Profiling

This guide provides a systematic, step-by-step workflow for researchers who have a potent furan-2-carboxamide "hit" and need to assess its selectivity profile.

Objective: To systematically identify and validate potential off-target interactions of a lead compound.

Prerequisites: A confirmed potent hit compound with a reliable on-target biochemical or cellular assay.

G start Start: Potent Hit Compound step1 Phase 1: In Silico Prediction - Similarity Search (e.g., ChEMBL) - Reverse Docking Screen - Generate list of potential off-targets start->step1 step2 Phase 2: Broad Panel Screening - Screen against a focused panel based on predictions (e.g., Kinase Panel, GPCR Panel) - Use a broad, unbiased screen if predictions are unclear step1->step2 step3 Phase 3: Cellular Validation - Confirm hits from Phase 2 in relevant cell-based assays - Use target-knockout/knockdown cells to validate that the effect is mediated by the off-target step2->step3 decision Are significant off-targets confirmed? step3->decision end_good End: Proceed with Lead Optimization (Good Selectivity Profile) decision->end_good No end_bad End: Return to Medicinal Chemistry (Redesign to remove off-target activity) decision->end_bad Yes

Caption: A phased workflow for experimental off-target profiling.

Detailed Steps:

Phase 1: In Silico Prediction (The "What If?" Stage)

  • Rationale: Before running expensive wet lab experiments, use computational tools to generate a hypothesis-driven list of likely off-targets.[9][16] This focuses your experimental efforts.

  • Protocol:

    • Step 1.1: Perform a chemical similarity search against databases like ChEMBL or PubChem. Identify compounds with high structural similarity to yours and review their known biological activities.

    • Step 1.2: Use a reverse docking server (e.g., SwissTargetPrediction) to screen your compound's structure against a library of human proteins.

    • Step 1.3: Consolidate the results. Look for protein families that appear frequently (e.g., kinases, proteases, nuclear hormone receptors). This becomes your primary list of "suspects."

Phase 2: Broad Panel Screening (The "Casting a Wide Net" Stage)

  • Rationale: Use high-throughput screening services to rapidly test your compound against hundreds of purified proteins from the families identified in Phase 1. This is an efficient way to confirm or deny computational predictions.[6]

  • Protocol:

    • Step 2.1: Select a screening panel. If your in silico results pointed strongly to kinases, submit your compound to a commercial kinase panel screen (e.g., a panel of 400+ human kinases).

    • Step 2.2: Provide the compound at one or two key concentrations (e.g., 1 µM and 10 µM).

    • Step 2.3: Analyze the results. Any protein showing >50% inhibition is considered a "hit" and warrants further investigation.

Phase 3: Cellular Validation (The "Is It Real?" Stage)

  • Rationale: A hit in a biochemical assay doesn't always translate to a cellular effect.[11] This phase confirms that the identified off-target interaction occurs in a living cell and results in a functional consequence.

  • Protocol:

    • Step 3.1: For each "hit" from Phase 2, find or develop a specific cell-based assay. For a kinase hit, this could be a Western blot measuring the phosphorylation of its known substrate.

    • Step 3.2: Perform a dose-response experiment in this assay to determine a cellular IC50 for the off-target.

    • Step 3.3: Compare the on-target and off-target cellular IC50 values. A selectivity window of at least 100-fold is often desired for a high-quality lead compound. If the values are too close, medicinal chemistry efforts are needed to improve selectivity.

References

  • Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Raza, H., Ayub, K., & Ali, S. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

  • Li, Y., Zhang, J., Wang, Y., Wang, C., Yang, Y., Liu, Y., ... & Zhang, L. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879. [Link]

  • Wang, M., Li, Y., & Zhang, Z. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Pagare, P. P., Akode, S. S., Safo, M. K., & Abdulmalik, O. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. Chemical Biology & Drug Design. [Link]

  • Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Pagare, P. P., Akode, S. S., Safo, M. K., & Abdulmalik, O. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. [Link]

  • Sledzinski, T., Johnson, J. L., & Podgorski, I. (2024). In Silico Design and Characterization of a Rationally Engineered Cas12j2 Gene Editing System for the Treatment of HPV-Associated Cancers. International Journal of Molecular Sciences, 27(3), 1054. [Link]

  • Degiacomi, G., Celik, T., Trifiró, G., Landi, G., Tuccinardi, T., Martinelli, A., ... & Makarov, V. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1398. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Na, J., & Kim, S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 725-740. [Link]

  • Wikipedia. (n.d.). Organic chemistry. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Taboureau, O. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Kim, D., & Kim, J. S. (2018). Off-target effects in CRISPR/Cas9 gene editing. Nature Methods, 15(6), 421-422. [Link]

  • Zhang, B., Zheng, C., & Li, J. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 532. [Link]

  • Symeres. (2025). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. Symeres. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

Sources

Optimization

Technical Support Center: N-(but-2-yn-1-yl)furan-2-carboxamide Purification

Welcome to the technical support guide for the purification of N-(but-2-yn-1-yl)furan-2-carboxamide. This document provides in-depth troubleshooting for common challenges encountered during the isolation and purification...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(but-2-yn-1-yl)furan-2-carboxamide. This document provides in-depth troubleshooting for common challenges encountered during the isolation and purification of this molecule, tailored for researchers in organic synthesis and drug development.

Part 1: Understanding the Core Challenges

The purification of N-(but-2-yn-1-yl)furan-2-carboxamide presents a unique set of challenges stemming from the intrinsic properties of its functional groups: the furan ring, the amide linkage, and the internal alkyne.

  • Furan Ring Instability: The furan moiety is notoriously sensitive to acidic conditions and can undergo ring-opening or polymerization, especially during prolonged exposure to silica gel in chromatography.

  • Amide Group Properties: Amides are often highly polar and can exhibit poor solubility in common recrystallization solvents. They can also be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Internal Alkyne Reactivity: While generally stable, the butynyl group can influence the molecule's polarity and crystal packing, affecting chromatographic behavior and crystallization efficiency.

A successful purification strategy hinges on mitigating these potential issues through careful selection of techniques and reaction conditions.

Part 2: Synthesis and Impurity Profile

A robust purification protocol begins with understanding the potential impurities from the synthesis. The most common route to N-(but-2-yn-1-yl)furan-2-carboxamide is the acylation of but-2-yn-1-amine with an activated derivative of furan-2-carboxylic acid, such as furan-2-carbonyl chloride.[1][2][3]

Typical Synthesis Scheme:

Furan-2-carbonyl chloride reacts with but-2-yn-1-amine, typically in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base (e.g., triethylamine, Et3N) to neutralize the HCl byproduct.[4][][6]

Anticipated Impurities:
Impurity Source Reason for Formation Anticipated Properties
Furan-2-carboxylic acidStarting material hydrolysisFuran-2-carbonyl chloride is moisture-sensitive.Highly polar, acidic.
But-2-yn-1-amineUnreacted starting materialIncomplete reaction or incorrect stoichiometry.Basic, relatively polar, volatile.
Triethylammonium chlorideByproductNeutralization of HCl by triethylamine.Water-soluble salt.
Dimerized/Polymerized Furan SpeciesFuran degradationExposure to acid (e.g., HCl if base is insufficient).[7]Insoluble, resinous material.[8]
Diacylated AmineSide reactionReaction of the product with another molecule of acyl chloride.Less polar than the desired product.

Part 3: Troubleshooting and Purification Protocols

This section is designed in a question-and-answer format to directly address common experimental observations and provide validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark, oily resin after removing the solvent. How do I proceed?

A1: Cause & Analysis Dark, resinous materials often indicate the formation of polymeric byproducts, likely from the degradation of the furan ring in the presence of acid.[8] This is a common issue if the base (e.g., triethylamine) was insufficient to neutralize all the generated HCl during the acylation reaction.

Solution: Prioritize Aqueous Workup Before Chromatography An initial aqueous workup is critical to remove the bulk of polar impurities and salts before attempting chromatography.

Protocol 1: Optimized Aqueous Workup

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash (Caution): Wash the organic layer with a mild acidic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) solution, to remove unreacted furan-2-carboxylic acid. Avoid strong acids which can degrade the furan ring.

  • Base Wash: Subsequently, wash with a saturated aqueous sodium chloride (brine) solution to remove the majority of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q2: During column chromatography on silica gel, my product seems to be degrading on the column, resulting in streaking and low yield. What's happening?

A2: Cause & Analysis Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation of the acid-sensitive furan ring over the course of the purification.[7] The prolonged contact time during chromatography exacerbates this issue.

Solution: Deactivate Silica Gel or Use an Alternative Stationary Phase

  • Method A: Neutralized Silica Gel Chromatography

    Deactivating the silica gel by adding a small amount of a basic modifier to the slurry or the eluent can significantly improve recovery.

    Protocol 2: Neutralized Silica Gel Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc). For every 100 g of silica, add 1 mL of triethylamine (Et₃N).

    • Column Packing: Pack the column with the neutralized slurry.

    • Eluent Preparation: Add the same percentage of triethylamine (e.g., 1% v/v) to your entire gradient of mobile phase solvents.

    • Loading and Elution: Load your sample (pre-adsorbed onto a small amount of neutralized silica for best results) and run the column as usual. The triethylamine will competitively bind to the acidic sites on the silica, protecting your compound.

  • Method B: Alternative Stationary Phases

    If degradation persists, consider using a less acidic stationary phase.

    Stationary Phase Advantages Disadvantages
    Alumina (Neutral or Basic) Excellent for acid-sensitive compounds.Can have stronger retention; may require more polar eluents.
    Florisil® Magnesium silicate, less acidic than silica.Different selectivity, may require methods development.

Q3: I've isolated a relatively clean product after chromatography, but it won't crystallize. What should I try?

A3: Cause & Analysis Amides can be challenging to crystallize due to their polarity and potential for hydrogen bonding with residual solvent.[9] The presence of even minor, structurally similar impurities can also inhibit lattice formation. A low or broad melting point is a key indicator of impurity.[8]

Solution: Systematic Recrystallization Solvent Screening Recrystallization is a powerful technique for achieving high purity for amide compounds.[10][11]

Protocol 3: Recrystallization Troubleshooting

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your product in vials with various solvents.

    • Good Single Solvents to Try: Isopropanol, ethyl acetate, acetonitrile, toluene.

    • Solvent/Anti-Solvent Systems: If a single solvent doesn't work, try a binary system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., DCM, EtOAc, or acetone) and slowly add a "poor" solvent (an "anti-solvent" like hexane or heptane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.[12]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

    • Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator (4 °C), and finally a freezer (-10 to -20 °C) if necessary.[8][13] Rapid cooling often leads to the formation of oils or very small, impure crystals.[12]

Part 4: Workflow and Logic Diagrams

Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Strategy cluster_crude Initial State cluster_chrom Chromatography Options start Crude Product Analysis oily_resin Oily / Resinous? start->oily_resin workup Aqueous Workup (Protocol 1) chromatography Column Chromatography workup->chromatography silica_choice Choose Stationary Phase chromatography->silica_choice recrystallization Recrystallization (Protocol 3) end_pure Pure Compound recrystallization->end_pure oily_resin->workup Yes oily_resin->chromatography No (Clean Solid) neutral_silica Neutralized Silica (Protocol 2) silica_choice->neutral_silica Furan Stability Concern alumina Alumina / Florisil silica_choice->alumina High Sensitivity neutral_silica->recrystallization alumina->recrystallization

Caption: Decision tree for purification strategy.

Recrystallization Troubleshooting Workflow

Recrystallization_Workflow start Post-Chromatography Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cool to Room Temp dissolve->cool crystals Crystals Form? cool->crystals induce Induce Crystallization (Scratch / Seed) crystals->induce No collect Collect Crystals & Dry crystals->collect Yes refrigerate Refrigerate / Freeze induce->refrigerate oiling_out Oiling Out? refrigerate->oiling_out oiling_out->collect No (Crystals Form) rework Redissolve, Add More Solvent, Cool Slower oiling_out->rework Yes rework->cool

Caption: Workflow for troubleshooting recrystallization.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. [Link]

  • 3,3-dimethyl-1-butyne - Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Understanding Internal and Terminal Alkynes: A Catalytic Perspective. Oreate AI Blog. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Furan-2-carboxamide deriv., 12 | C19H22ClN3O3. PubChem. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]

  • (PDF) Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. ResearchGate. [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • Simple method for the synthesis of amides. ACS Publications. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

  • internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. YouTube. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]

  • ACCURACY OF FURAN ANALYSIS IN ESTIMATING THE DEGREE OF POLYMERIZATION IN POWER TRANSFORMERS. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. [Link]

  • Recrystallization and Crystallization. [Link]

  • N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S. PubChem. [Link]

  • En Route to Furan-Fused Naphthopyrones: Formal Synthesis of the (+)-Lasionectrin and Its C12-Epimer. PMC - NIH. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • Furan. Organic Syntheses Procedure. [Link]

  • Butane. NIST WebBook. [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. RSC Advances (RSC Publishing). [Link]

  • Alkynes. OpenOChem Learn. [Link]

  • (PDF) N-(2-Nitrophenyl)furan-2-carboxamide. ResearchGate. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

  • 10.8: Alkynes. Chemistry LibreTexts. [Link]

  • A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001. MDPI. [Link]

  • First time synthesis, first time work-up and purification. Reddit. [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Butanal | C4H8O. PubChem - NIH. [Link]

  • A Short Note On Alkynes:Terminal Vs Internal. Unacademy. [Link]

  • What is the order of stability of the resonance structures of furan? Chemistry Stack Exchange. [Link]

  • Transposition of Aromaticity from a Furan to a Cyclohexane Ring in Furoisoindoles During the Interaction of 3-(Furyl)allylamines with Bromomaleic Anhydride. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide

Welcome to the technical support guide for the synthesis and scale-up of N-(but-2-yn-1-yl)furan-2-carboxamide. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(but-2-yn-1-yl)furan-2-carboxamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale.

Overview of the Synthesis

The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide is fundamentally an amide bond formation reaction between furan-2-carboxylic acid and but-2-yn-1-amine. While straightforward on a lab scale, scaling up this process requires careful consideration of reaction methodology, thermal safety, impurity removal, and overall process efficiency. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is paramount.

This guide will focus on two robust and widely applicable methods for this transformation:

  • Method A: The Acyl Chloride (Schotten-Baumann) Pathway. A classic, cost-effective method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[1]

  • Method B: The Carbodiimide-Mediated Coupling Pathway. A milder, modern approach using coupling agents common in peptide synthesis, which avoids the generation of corrosive byproducts.[3]

Below is a general workflow for the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Activation & Coupling FCA Furan-2-carboxylic Acid MethodA Method A: Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) FCA->MethodA MethodB Method B: Carbodiimide Coupling (e.g., EDC, HOBt) FCA->MethodB BYA But-2-yn-1-amine BYA->MethodA BYA->MethodB Product N-(but-2-yn-1-yl)furan-2-carboxamide MethodA->Product MethodB->Product Purification Work-up & Purification (Extraction, Chromatography, Crystallization) Product->Purification Final Final Product Purification->Final

Caption: General workflow for synthesizing N-(but-2-yn-1-yl)furan-2-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yield is a multifaceted problem that can stem from starting material quality, reaction conditions, or work-up procedures.

Troubleshooting Low Yields:

  • Assess Starting Material Quality:

    • Furan-2-carboxylic acid: Ensure it is dry. Moisture will consume the activating agent (e.g., thionyl chloride or EDC).

    • But-2-yn-1-amine: This amine can be volatile and prone to oxidation. Use freshly sourced or distilled material. Confirm its purity and concentration by titration or NMR.

  • Optimize Reaction Conditions:

    • Incomplete Activation (Method A): If converting to the acyl chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion. This can be monitored by quenching a small aliquot and checking for the presence of the starting carboxylic acid via TLC or LCMS. Refluxing for a few hours is often sufficient.[1]

    • Inefficient Coupling: The reaction between the activated acid and the amine can be sluggish. Ensure an appropriate base (e.g., triethylamine, pyridine, or DIPEA) is used to scavenge the HCl generated.[1] For scale-up, a slow, controlled addition of the amine to the activated acid at a low temperature (e.g., 0-5 °C) is crucial to manage the exotherm and prevent side reactions.

    • Side Reactions: The furan ring can be sensitive to strongly acidic or harsh conditions.[4] Milder coupling reagents (Method B) may be preferable if degradation is observed.

  • Evaluate Work-up and Isolation:

    • Product may be lost during the aqueous wash if it has some water solubility. Minimize the volume of water used or perform a back-extraction of the aqueous layers.

    • Ensure the chosen chromatography or crystallization solvent system is optimal for your product.

Troubleshooting_Yield cluster_SM Starting Materials cluster_Reaction Reaction Conditions cluster_Workup Work-up & Purification Start Low Yield Observed SM_Purity Verify Purity & Dryness (NMR, Titration, Karl Fischer) Start->SM_Purity Activation Confirm Complete Acid Activation (TLC, LCMS of aliquot) Start->Activation Coupling Optimize Base, Temperature, & Addition Rate Start->Coupling Extraction Check for Product Loss in Aqueous Layers Start->Extraction Purification Optimize Purification Method (Solvent System, Technique) Start->Purification

Caption: Decision tree for troubleshooting low reaction yields.

Q2: Which amide coupling method is better for scaling up?

Both the acyl chloride and carbodiimide methods are scalable, but they present different trade-offs in terms of cost, safety, and waste management. The "better" method depends on the specific capabilities of your facility and the cost-sensitivity of the final product.

FeatureMethod A: Acyl ChlorideMethod B: Carbodiimide (EDC/HOBt)
Reagent Cost Generally lower (Thionyl chloride is inexpensive).Higher (EDC and HOBt are more expensive).
Safety & Handling High Hazard: Thionyl/oxalyl chloride are highly corrosive, toxic, and react violently with water. Generates HCl and SO₂ gas, requiring scrubbers.Moderate Hazard: EDC can be a sensitizer. Byproducts are generally less hazardous than reagents in Method A.
Byproducts Inorganic salts (e.g., triethylammonium chloride), which are typically easy to remove with an aqueous wash.EDC forms a urea byproduct (EDU), which can be difficult to remove if it co-precipitates with the product. HOBt is an explosive hazard when dry.
Reaction Conditions Can require heating for activation, followed by cooling for coupling. Two distinct steps are often used.Typically a one-pot reaction at or below room temperature, offering milder conditions.[3]
Process Control The acylation step is highly exothermic and requires careful temperature control via slow addition and efficient cooling.The reaction is generally less exothermic and easier to control on a large scale.
Ideal For Cost-sensitive syntheses where robust handling of hazardous materials is possible.High-value products (e.g., pharmaceuticals) where milder conditions and simpler operational flow are prioritized.
Q3: I'm having trouble removing the urea byproduct from my EDC coupling reaction. What should I do?

The N,N'-dicyclohexylurea (DCU) from DCC or the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) from EDC can complicate purification.

  • For EDU (from EDC): This byproduct is water-soluble, especially at acidic pH. During your aqueous work-up, wash the organic layer with dilute acid (e.g., 1 M HCl or 5% citric acid solution). This will protonate the dimethylamino group on EDU, rendering it highly soluble in the aqueous phase. Multiple washes may be necessary.

  • For DCU (if using DCC): DCU is notoriously insoluble in many organic solvents. A common strategy is to filter the reaction mixture through a pad of celite before work-up to remove the precipitated DCU. Alternatively, after concentrating the reaction mixture, you can sometimes precipitate the DCU by adding a solvent in which your product is soluble but DCU is not (e.g., diethyl ether or hexanes).

Q4: How should I manage thermal safety during scale-up, especially with the acyl chloride method?

The formation of furan-2-carbonyl chloride is an exothermic process. On a large scale, this heat can accumulate rapidly, leading to a runaway reaction.

  • Controlled Addition: Always add the activating agent (e.g., thionyl chloride) slowly and sub-surface to the solution of furan-2-carboxylic acid in the reactor.

  • Jacketed Reactor: Use a reactor with a cooling jacket to actively remove heat from the reaction mass. Set the jacket fluid to a low temperature (e.g., 0 °C or lower) before starting the addition.

  • Monitor Internal Temperature: The most critical parameter is the internal temperature of the reaction, not the jacket temperature. Use a thermocouple to monitor it in real-time and ensure it does not exceed a pre-defined safety limit.

  • Sufficient Solvent: Ensure enough solvent is used to act as a heat sink and maintain a stirrable slurry or solution. Overly concentrated reactions are a significant safety risk.

  • Quenching Plan: Have a plan to quench the reaction in an emergency. This could involve adding a pre-chilled, non-reactive solvent or having a quenching agent ready.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be risk-assessed and optimized for the specific scale and equipment used. Always handle reagents in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Method A - Acyl Chloride (Schotten-Baumann) Pathway

This two-step protocol is robust and cost-effective for larger scales.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling Charge_FCA Charge Reactor with Furan-2-carboxylic Acid & Solvent (DCM/Toluene) Add_SOCl2 Slowly Add Thionyl Chloride (1.2 eq) at 20-25°C Charge_FCA->Add_SOCl2 Heat Heat to Reflux (e.g., 40-50°C) Monitor for completion (2-4 h) Add_SOCl2->Heat Cool_Distill Cool to RT & Distill off excess SOCl₂ and solvent (optional) Heat->Cool_Distill Redissolve Redissolve Acyl Chloride in fresh solvent (DCM) Cool_Distill->Redissolve Cool_Amine Cool to 0-5°C Redissolve->Cool_Amine Add_Amine Slowly Add a solution of But-2-yn-1-amine (1.0 eq) & Triethylamine (1.5 eq) Cool_Amine->Add_Amine Warm Allow to Warm to RT Stir until completion (1-3 h) Add_Amine->Warm

Caption: Step-by-step workflow for the Acyl Chloride method.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Charge a dry, inerted reactor with furan-2-carboxylic acid (1.0 eq) and a suitable solvent like dichloromethane (DCM) or toluene (approx. 5-10 volumes).

    • Slowly add thionyl chloride (1.2 eq) to the stirred mixture, maintaining the internal temperature below 30°C. A catalytic amount of DMF can be added to accelerate this reaction.[5]

    • After the addition is complete, heat the mixture to a gentle reflux (e.g., 40°C for DCM) for 2-4 hours until gas evolution ceases and analysis confirms the conversion is complete.

    • Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride can be removed under vacuum, though for many applications, the crude solution of the acyl chloride can be used directly in the next step after cooling.

  • Amide Coupling:

    • If the solvent was removed, redissolve the crude furan-2-carbonyl chloride in fresh, anhydrous DCM (5 volumes).

    • Cool the solution to 0-5°C using an ice bath or reactor jacket.

    • In a separate vessel, prepare a solution of but-2-yn-1-amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM (2-3 volumes).

    • Slowly add the amine/base solution to the cold acyl chloride solution, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Method B - Carbodiimide-Mediated Coupling

This one-pot protocol is milder and often more convenient, though reagent costs are higher.

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a reactor with furan-2-carboxylic acid (1.0 eq), but-2-yn-1-amine (1.0-1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq) in an aprotic solvent like DCM or acetonitrile (5-10 volumes).[3]

    • Cool the mixture to 0-5°C.

  • Coupling:

    • Slowly add a solution or slurry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.3 eq) in the reaction solvent, keeping the internal temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDU byproduct), saturated sodium bicarbonate (to remove excess acid and HOBt), and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by chromatography or crystallization as described in Method A.

References

  • DTIC. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link][6]

  • Valadão, D. F. S., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Retrieved from [Link][7]

  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link][5]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link][3]

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules. Retrieved from [8]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][2]

Sources

Optimization

"analytical challenges with N-(but-2-yn-1-yl)furan-2-carboxamide"

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(but-2-yn-1-yl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this molecule. Drawing upon established principles of analytical chemistry and insights into the behavior of furan and alkyne-containing compounds, this resource provides practical troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of N-(but-2-yn-1-yl)furan-2-carboxamide, providing step-by-step guidance to resolve them.

Poor Peak Shape and Tailing in HPLC Analysis

Question: My HPLC analysis of N-(but-2-yn-1-yl)furan-2-carboxamide shows significant peak tailing. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing for a compound like N-(but-2-yn-1-yl)furan-2-carboxamide is often multifactorial, stemming from interactions with the stationary phase, the mobile phase composition, or the analyte's properties. The presence of the amide group can lead to interactions with residual silanols on silica-based columns.

Troubleshooting Steps:

  • Column Selection:

    • Initial Choice: A standard C18 column is a reasonable starting point.

    • Troubleshooting: If tailing is observed, consider switching to a column with end-capping to minimize silanol interactions. Phenyl-hexyl columns can also be a good alternative due to potential π-π interactions with the furan ring.

  • Mobile Phase Modification:

    • pH Adjustment: The amide group's basicity is low, but mobile phase pH can still influence peak shape. Buffering the aqueous portion of your mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) can help to protonate any free silanols and reduce their interaction with the analyte.

    • Solvent Choice: Ensure high-purity solvents (HPLC or MS grade) are used. Acetonitrile is often a good organic modifier for this type of compound.

  • Method Parameter Optimization:

    • Flow Rate: Lowering the flow rate can sometimes improve peak shape by allowing for better mass transfer.

    • Temperature: Increasing the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve peak efficiency.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of silanols.
Mobile Phase B AcetonitrileGood eluting strength for this compound.
Gradient 5-95% B over 10 minutesTo elute the compound with a good peak shape.
Flow Rate 0.3 mL/minA standard flow rate for this column dimension.
Column Temp. 35 °CImproves peak efficiency.
Injection Vol. 1-5 µLTo avoid column overloading.
Detection UV at 254 nmThe furan ring provides UV absorbance.
Inconsistent Quantification and Low Recovery

Question: I am experiencing low and inconsistent recovery of N-(but-2-yn-1-yl)furan-2-carboxamide during sample preparation and analysis. What are the likely causes?

Answer: Low recovery can be attributed to several factors, including analyte degradation, incomplete extraction, or adsorption to labware. The furan moiety, in particular, can be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Assess Analyte Stability:

    • The furan ring can be sensitive to strong acids and light.[1][2][3] It is advisable to perform stability studies in your sample matrix and processing solvents.

    • Recommendation: Prepare samples in amber vials and minimize exposure to acidic conditions. If the sample matrix is acidic, neutralization prior to extraction may be necessary.

  • Optimize Extraction Procedure:

    • Solvent Selection: For extraction from aqueous matrices (e.g., plasma, cell culture media), a moderately polar solvent like ethyl acetate or dichloromethane is a good starting point.

    • Solid-Phase Extraction (SPE): For cleaner samples and better concentration, SPE is recommended. A reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantitation of 10 furan derivatives in apple cider and wine matrices.[4]

      • Sorbent Choice: A reverse-phase sorbent (e.g., C18) would be appropriate for retaining N-(but-2-yn-1-yl)furan-2-carboxamide.

      • Elution Solvent: A mixture of a non-polar solvent with a more polar one (e.g., ethyl acetate/methanol) should be effective for elution.

  • Prevent Adsorption:

    • Use low-adsorption polypropylene labware whenever possible.

    • Silanizing glassware can also mitigate loss due to adsorption.

Experimental Workflow: Sample Preparation and Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analysis A Aqueous Sample B Adjust pH to ~7 A->B If acidic C SPE (C18) B->C D Wash (e.g., 5% MeOH in H2O) C->D Remove interferences E Elute (e.g., Ethyl Acetate/MeOH) D->E Collect analyte F Evaporate & Reconstitute E->F G HPLC-UV/MS F->G Inject

Caption: Workflow for sample preparation and analysis.

Challenges in Mass Spectrometric Detection and Fragmentation

Question: I am having difficulty obtaining a clear molecular ion and a predictable fragmentation pattern for N-(but-2-yn-1-yl)furan-2-carboxamide in my mass spectrometer. Any suggestions?

Answer: The fragmentation of N-(but-2-yn-1-yl)furan-2-carboxamide will be influenced by the ionization technique and the inherent stability of the resulting fragments. The amide bond is a likely point of cleavage.

Troubleshooting and Interpretation:

  • Ionization Technique:

    • Electrospray Ionization (ESI): This is a soft ionization technique that should yield a prominent protonated molecule [M+H]+. Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to facilitate protonation.

    • Atmospheric Pressure Chemical Ionization (APCI): This can be an alternative if ESI proves inefficient.

  • Predicted Fragmentation Pattern:

    • Amide Bond Cleavage: The most probable fragmentation will occur at the amide bond, leading to characteristic fragment ions.

    • Furan Ring Fragmentation: The furan ring itself can undergo fragmentation.

    • Alkyne Group: The butynyl group may also produce characteristic losses.

Table 2: Predicted Mass Fragments for N-(but-2-yn-1-yl)furan-2-carboxamide (Molecular Weight: 163.18 g/mol )

m/zProposed FragmentRationale
164.07[M+H]+Protonated molecular ion.
95.02[C5H3O2]+Furan-2-carbonyl cation from amide cleavage.
69.05[C4H5N]+Fragment from cleavage of the amide bond with charge retention on the nitrogen-containing part.

Fragmentation Pathway Diagram

fragmentation M [M+H]+ (m/z 164) F1 [Furan-C=O]+ (m/z 95) M->F1 Amide Cleavage F2 [H2N-CH2-C≡C-CH3]+ (m/z 70) M->F2 Amide Cleavage

Caption: Predicted major fragmentation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(but-2-yn-1-yl)furan-2-carboxamide?

A1: To ensure stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store in an amber vial at -20°C. The stability of many furanic compounds can be limited.[1]

Q2: Is GC-MS a suitable technique for the analysis of this compound?

A2: Given that furan and its derivatives can be volatile, GC-MS is a potential analytical technique.[5] However, the thermal stability of the amide and alkyne functionalities needs to be considered. Thermal degradation in the injector port could lead to inconsistent results. A lower injection temperature and a non-polar column (e.g., HP-5MS) would be a good starting point for method development.

Q3: Can I use NMR for quantification?

A3: Yes, quantitative NMR (qNMR) can be a very accurate method for determining the purity and concentration of N-(but-2-yn-1-yl)furan-2-carboxamide, provided a suitable internal standard is used. This technique is non-destructive and provides structural confirmation simultaneously.

Q4: Are there any known safety concerns with furan-containing compounds?

A4: Furan itself is classified as a possible human carcinogen.[6] While the toxicity of this specific derivative is not established, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. Retrieved January 26, 2026, from [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Preparation of furan-2-carboxamide derivatives a(1–7) and... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative-Efficacy Guide to N-(but-2-yn-1-yl)furan-2-carboxamide and Established Metabolic Enzyme Inhibitors

Introduction: The Therapeutic Potential of Furan-2-Carboxamides in Metabolic Pathway Modulation The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furan-2-Carboxamides in Metabolic Pathway Modulation

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent reactivity and structural features of the furan ring allow for diverse substitutions, making it an attractive starting point for the development of novel therapeutic agents.[4] This guide focuses on a specific derivative, N-(but-2-yn-1-yl)furan-2-carboxamide, a compound of interest for its potential as a metabolic enzyme inhibitor. Due to the limited public data on this specific molecule, we present a comparative framework against well-characterized inhibitors of key metabolic enzymes, namely Lactate Dehydrogenase (LDH) and Succinate Dehydrogenase (SDH). This document will serve as a comprehensive guide for researchers aiming to characterize N-(but-2-yn-1-yl)furan-2-carboxamide or similar novel compounds. We will delve into the mechanisms of established inhibitors, provide detailed protocols for comparative enzymatic and cell-based assays, and present a logical framework for data interpretation.

Rationale for Target Selection: LDH and SDH as Key Metabolic Hubs

Metabolic reprogramming is a hallmark of various diseases, including cancer and inflammatory disorders. Two enzymes that play pivotal roles in these altered metabolic states are Lactate Dehydrogenase (LDH) and Succinate Dehydrogenase (SDH).

  • Lactate Dehydrogenase (LDH): This enzyme is crucial in anaerobic glycolysis, converting pyruvate to lactate.[5] In many cancer cells, upregulation of LDH (particularly the LDHA isoform) is a key feature of the Warburg effect, allowing for rapid ATP production and the generation of biosynthetic precursors.[6][7] Inhibition of LDH is therefore a promising strategy to selectively target cancer cell metabolism.[8]

  • Succinate Dehydrogenase (SDH): Also known as Complex II of the mitochondrial electron transport chain, SDH links the Krebs cycle to oxidative phosphorylation by oxidizing succinate to fumarate.[9][10] SDH inhibitors (SDHIs) disrupt this central process, leading to impaired cellular respiration and energy production.[10][11] They have been successfully developed as fungicides and are being investigated for other therapeutic applications.[9][12]

The furan-2-carboxamide scaffold has been implicated in the inhibition of various enzymes, and its structural similarity to known ligands for metabolic enzymes makes LDH and SDH plausible targets for N-(but-2-yn-1-yl)furan-2-carboxamide.

Comparative Inhibitors: Mechanism of Action

To effectively evaluate the inhibitory potential of N-(but-2-yn-1-yl)furan-2-carboxamide, a direct comparison with known inhibitors is essential.

Lactate Dehydrogenase (LDH) Inhibitors
  • Galloflavin: A potent inhibitor of both LDHA and LDHB isoforms, with reported Ki values in the low micromolar range.[6] Galloflavin is thought to bind to the active site of LDH, preventing the conversion of pyruvate to lactate.[6][13] This leads to a reduction in glycolysis and ATP production in cancer cells.[6]

  • Oxamic Acid: A structural analog of pyruvate, oxamic acid acts as a competitive inhibitor of LDH-A.[6] Its anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cancer cell proliferation.[6]

  • GSK2837808A: A highly potent and selective inhibitor of LDHA with IC50 values in the low nanomolar range.[6] Its selectivity for LDHA over LDHB makes it a valuable tool for dissecting the specific roles of these isoforms.[6]

Succinate Dehydrogenase (SDH) Inhibitors
  • Carboxin: One of the first commercially successful SDHIs, used as a fungicide.[12] It acts by binding to the ubiquinone-binding site (Qp site) of the SDH complex, thereby blocking electron transfer.[12]

  • Atpenin A5: A highly potent and selective inhibitor of SDH that also targets the Qp site.[10][12] Its high affinity and specificity make it an excellent reference compound for in vitro studies.

  • Dimethyl Malonate: A competitive inhibitor that targets the succinate-binding site of SDH.[14] It can cross the blood-brain barrier and is hydrolyzed to malonate, which then exerts its inhibitory effect.[14]

Experimental Design for Comparative Analysis

A multi-tiered approach, encompassing biochemical and cell-based assays, is crucial for a comprehensive comparison.

Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a novel inhibitor.

Detailed Experimental Protocols

LDH Inhibition Assay (Colorimetric)

This protocol is adapted from standard commercial kits and literature procedures.[15][16][17]

Principle: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) to a red formazan product. The amount of formazan, measured by absorbance, is proportional to LDH activity.

Materials:

  • 96-well flat-bottom microplate

  • Purified human LDH-A and LDH-B enzymes

  • N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors (Galloflavin, Oxamic Acid, GSK2837808A)

  • Reaction Mixture: Substrate Mix (containing lactate and NAD+) and Assay Buffer

  • Stop Solution

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Prepare serial dilutions of N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors in the appropriate buffer.

  • In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells. Include wells with buffer only as a no-inhibitor control.

  • Add 25 µL of the LDH enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Reaction Mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[15][16]

  • Add 50 µL of Stop Solution to each well.[16]

  • Measure the absorbance at 490 nm and 680 nm.[16]

  • Calculate LDH activity by subtracting the 680 nm absorbance (background) from the 490 nm absorbance.

  • Plot the percentage of LDH inhibition versus inhibitor concentration to determine the IC50 value.

SDH Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the reduction of an artificial electron acceptor by SDH.

Principle: SDH activity is measured by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the enzyme, using succinate as the substrate. The rate of DCPIP reduction is proportional to SDH activity.

Materials:

  • Mitochondrial fractions isolated from a suitable cell line or tissue

  • N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors (Carboxin, Atpenin A5, Dimethyl Malonate)

  • Assay Buffer (e.g., potassium phosphate buffer with EDTA)

  • Succinate solution

  • DCPIP solution

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions of N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors.

  • In a 96-well plate, add 50 µL of each inhibitor dilution to triplicate wells.

  • Add 50 µL of the mitochondrial fraction to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of DCPIP solution to each well.

  • Initiate the reaction by adding 50 µL of the succinate solution.

  • Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for 10-15 minutes.

  • Calculate the rate of DCPIP reduction (change in absorbance per minute).

  • Plot the percentage of SDH inhibition versus inhibitor concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (LDH Release Assay)

This assay determines the effect of the compounds on cell membrane integrity.[18][19]

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16] The amount of extracellular LDH is quantified as described in the LDH inhibition assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • 96-well tissue culture plate

  • Complete cell culture medium

  • N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of N-(but-2-yn-1-yl)furan-2-carboxamide and reference inhibitors for 24-48 hours.

  • Include control wells:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer)

    • Medium background control (medium without cells)

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[16]

  • Perform the LDH activity assay on the supernatants as described in the LDH inhibition assay protocol.[16]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

  • Plot the percentage of cytotoxicity versus inhibitor concentration to determine the CC50 value.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data obtained from the aforementioned assays.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (µM)Ki (µM)Mode of Inhibition
N-(but-2-yn-1-yl)furan-2-carboxamide LDH-AExperimental ValueExperimental ValueExperimental Value
LDH-BExperimental ValueExperimental ValueExperimental Value
SDHExperimental ValueExperimental ValueExperimental Value
Galloflavin LDH-A/BLiterature/Experimental Value5.46 (LDH-A), 15.06 (LDH-B)[6]Non-competitive
GSK2837808A LDH-A0.0026[6]Literature ValueCompetitive
Atpenin A5 SDHLiterature ValueLiterature ValueNon-competitive (Qp site)
Dimethyl Malonate SDHLiterature ValueLiterature ValueCompetitive

Table 2: Cell-Based Assay Results (Example Cell Line: HeLa)

CompoundCC50 (µM)Therapeutic Index (CC50/IC50)
N-(but-2-yn-1-yl)furan-2-carboxamide Experimental ValueCalculated Value
Galloflavin Literature/Experimental ValueCalculated Value
GSK2837808A Literature/Experimental ValueCalculated Value
Atpenin A5 Literature/Experimental ValueCalculated Value

Interpreting the Results: Building a Mechanistic Hypothesis

The comparative data will allow for a robust evaluation of N-(but-2-yn-1-yl)furan-2-carboxamide's inhibitory profile.

  • Potency: A direct comparison of IC50 values will rank the potency of the novel compound against the established inhibitors.

  • Selectivity: By comparing the IC50 values for LDH-A, LDH-B, and SDH, the selectivity of N-(but-2-yn-1-yl)furan-2-carboxamide can be determined. High selectivity for a particular enzyme is often a desirable trait for a therapeutic candidate, as it can minimize off-target effects.

  • Mechanism of Inhibition: Kinetic studies (e.g., Lineweaver-Burk plots) will elucidate the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed). This information is crucial for understanding how the compound interacts with the enzyme and for guiding future lead optimization efforts.

  • Cellular Efficacy and Therapeutic Index: The CC50 value provides a measure of the compound's general toxicity. The therapeutic index, calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the potential of a compound as a drug candidate. A higher therapeutic index indicates a wider window between the effective dose and the toxic dose.

Signaling Pathway Context

G cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate SDH SDH ComplexIII ComplexIII SDH->ComplexIII e- LDH LDH

Sources

Comparative

A Comparative Guide to the Bioactivity of N-(but-2-yn-1-yl)furan-2-carboxamide and its Derivatives as Anti-Biofilm Agents

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Anti-Biofilm Therapeutics The emergence of antibiotic-resistant pathogens constitutes a pressing glob...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Biofilm Therapeutics

The emergence of antibiotic-resistant pathogens constitutes a pressing global health crisis. A significant contributor to this challenge is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms confer enhanced resistance to conventional antibiotics and the host immune system, leading to persistent and difficult-to-treat infections. Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium, is a notorious biofilm-former and a leading cause of nosocomial infections.

A promising strategy to combat biofilm-related infections is the disruption of quorum sensing (QS), a cell-to-cell communication system that coordinates bacterial virulence and biofilm formation. The LasR protein in P. aeruginosa is a key transcriptional regulator in the QS cascade, making it an attractive target for novel anti-virulence therapies. This guide provides a comprehensive validation framework for the bioactivity of N-(but-2-yn-1-yl)furan-2-carboxamide , a novel furan-based compound, and compares its performance against its more complex triazole derivative and the well-established quorum sensing inhibitor, furanone C-30.

Compound Overview and Rationale for Investigation

The furan-2-carboxamide scaffold has been identified as a promising starting point for the development of anti-biofilm agents.[1] The subject of this guide, N-(but-2-yn-1-yl)furan-2-carboxamide, serves as a key synthetic precursor to more complex molecules, including triazole derivatives that have demonstrated significant antibiofilm activity.[1] The rationale for this investigation is to ascertain the intrinsic bioactivity of this precursor and to understand the structure-activity relationship by comparing it to its more elaborate derivative and a known potent inhibitor.

Comparator Compounds:

  • Triazole Derivative: Synthesized from N-(but-2-yn-1-yl)furan-2-carboxamide, this compound represents a next-generation molecule with potentially enhanced interaction with the LasR receptor.

  • Furanone C-30: A well-characterized brominated furanone that acts as a potent inhibitor of quorum sensing in P. aeruginosa.[2][3]

Experimental Validation of Bioactivity: A Multi-faceted Approach

To rigorously assess the anti-biofilm potential of N-(but-2-yn-1-yl)furan-2-carboxamide, a series of in vitro assays are proposed. This multi-pronged approach allows for the quantification of biofilm inhibition, the assessment of virulence factor production, confirmation of the mechanism of action, and evaluation of potential cytotoxicity.

Biofilm Inhibition Assay: Quantifying the Primary Endpoint

The crystal violet assay is a straightforward and widely used method for quantifying biofilm formation in a 96-well plate format.[4][5] This assay provides a robust measure of the ability of a compound to prevent the initial attachment and subsequent growth of a biofilm.

Experimental Workflow: Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification P1 Prepare serial dilutions of test compounds A1 Add diluted culture and compounds to 96-well plate P1->A1 P2 Grow overnight culture of P. aeruginosa P3 Dilute bacterial culture to standard OD P3->A1 A2 Incubate for 24 hours at 37°C A1->A2 A3 Wash plate to remove planktonic bacteria A2->A3 Q1 Stain biofilm with 0.1% crystal violet A3->Q1 Q2 Wash away excess stain Q1->Q2 Q3 Solubilize bound stain with 30% acetic acid Q2->Q3 Q4 Measure absorbance at 570 nm Q3->Q4

Caption: Workflow for the crystal violet biofilm inhibition assay.

Protocol: Crystal Violet Biofilm Assay

  • Preparation: Prepare serial dilutions of N-(but-2-yn-1-yl)furan-2-carboxamide, its triazole derivative, and furanone C-30 in a suitable broth medium. Grow an overnight culture of P. aeruginosa PAO1 and dilute it to an OD600 of approximately 0.02.

  • Incubation: In a 96-well flat-bottom plate, add 100 µL of the diluted bacterial culture and 100 µL of the test compound dilutions to each well.[4] Include vehicle controls (DMSO) and media-only blanks. Incubate the plate at 37°C for 24 hours without agitation.

  • Staining: Carefully discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]

  • Quantification: Remove the crystal violet solution and wash the plate thoroughly with water. Air dry the plate. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. Measure the absorbance at 570 nm using a microplate reader.[6]

Comparative Performance Data (Hypothetical)

CompoundIC50 (µM) for Biofilm Inhibition
N-(but-2-yn-1-yl)furan-2-carboxamide75.2
Triazole Derivative15.8
Furanone C-305.5
Vehicle Control (DMSO)> 200
Virulence Factor Inhibition: Assessing Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, contributing to its pathogenesis. The production of pyocyanin is regulated by the LasR quorum sensing system. Therefore, measuring its inhibition serves as a reliable indicator of QS disruption.

Protocol: Pyocyanin Quantification Assay

  • Culture and Treatment: Grow P. aeruginosa in a suitable medium in the presence of varying concentrations of the test compounds for 18-24 hours at 37°C with shaking.[7]

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.[7]

  • Phase Separation: Add 3 mL of chloroform to 5 mL of the supernatant and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.[7][8]

  • Acidification and Quantification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink). Measure the absorbance of the top aqueous layer at 520 nm.[9]

Comparative Performance Data (Hypothetical)

CompoundIC50 (µM) for Pyocyanin Inhibition
N-(but-2-yn-1-yl)furan-2-carboxamide98.5
Triazole Derivative22.1
Furanone C-308.2
Vehicle Control (DMSO)> 200
Mechanism of Action: LasR Reporter Gene Assay

To confirm that the observed anti-biofilm and anti-virulence activities are due to the inhibition of the LasR quorum sensing receptor, a LasR-based reporter gene assay is employed. This assay typically uses a strain of E. coli engineered to express LasR and a reporter gene (e.g., lacZ or lux) under the control of a LasR-dependent promoter.

Signaling Pathway: LasR-mediated Quorum Sensing

G cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL 3O-C12-HSL (Autoinducer) LasI->AHL LasR_inactive Inactive LasR AHL->LasR_inactive Binds LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization las_box las box (Promoter) LasR_active->las_box Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlA) las_box->Virulence_Genes Activates Transcription Inhibitor QS Inhibitor Inhibitor->LasR_inactive Competes with AHL

Caption: Simplified LasR quorum sensing pathway and point of inhibition.

Protocol: LasR Reporter Gene Assay

  • Culture Preparation: Grow an overnight culture of the E. coli LasR reporter strain.

  • Assay Setup: In a 96-well plate, add the reporter strain culture, the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) at a sub-maximal activating concentration, and serial dilutions of the test compounds.[10]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).

  • Signal Measurement: Measure the reporter signal (e.g., luminescence for a lux-based reporter or β-galactosidase activity for a lacZ-based reporter) using a plate reader.[10]

Comparative Performance Data (Hypothetical)

CompoundIC50 (µM) for LasR Inhibition
N-(but-2-yn-1-yl)furan-2-carboxamide85.0
Triazole Derivative18.5
Furanone C-306.1
Vehicle Control (DMSO)> 200
Cytotoxicity Assessment: Ensuring Host Cell Safety

A critical aspect of drug development is to ensure that the candidate compounds are not toxic to host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14] Measure the absorbance at 570 nm.

Comparative Performance Data (Hypothetical)

CompoundCC50 (µM) on Mammalian Cells
N-(but-2-yn-1-yl)furan-2-carboxamide> 100
Triazole Derivative> 100
Furanone C-30> 100
Doxorubicin (Positive Control)1.2

Synthesis and Interpretation of Results

The hypothetical data presented in this guide suggests a clear structure-activity relationship. While N-(but-2-yn-1-yl)furan-2-carboxamide demonstrates modest anti-biofilm and quorum sensing inhibitory activity, its conversion to the triazole derivative leads to a significant enhancement in potency across all tested parameters. This indicates that the addition of the triazole moiety likely improves the compound's interaction with the LasR receptor.

Furanone C-30, the established inhibitor, consistently shows the highest potency in these assays, serving as a valuable benchmark for the development of new furan-based quorum sensing inhibitors. Importantly, all three furan-based compounds exhibit low cytotoxicity, highlighting their potential as selective anti-virulence agents that do not harm host cells.

Conclusion and Future Directions

The validation framework outlined in this guide provides a comprehensive strategy for evaluating the bioactivity of N-(but-2-yn-1-yl)furan-2-carboxamide and its derivatives. The presented hypothetical data underscores the potential of this compound class as a foundation for the development of novel anti-biofilm therapeutics.

Future research should focus on:

  • Synthesis and screening of a broader library of derivatives to further optimize the structure-activity relationship.

  • In vivo efficacy studies in animal models of P. aeruginosa infection to validate the in vitro findings.

  • Pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of the most promising candidates.

By systematically applying the principles of experimental validation and comparative analysis, the scientific community can accelerate the discovery and development of new therapies to combat the growing threat of biofilm-mediated infections.

References

  • García-Reyes, C., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]

  • Zhang, Y., et al. (2022). Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. Experimental and Therapeutic Medicine. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]

  • Li, G., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences. Available at: [Link]

  • Ornelas-García, C., et al. (2024). Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. Microbiology Spectrum. Available at: [Link]

  • Ansari, F. A., et al. (2022). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Bio-protocol. Available at: [Link]

  • Gopu, V., et al. (2015). Furanones with significant anti-biofilm activity as analysed by confocal laser-scanning microscopy (CLSM). ResearchGate. Available at: [Link]

  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of pyocyanin produced by P. aeruginosa PAO1. Available at: [Link]

  • PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at: [Link]

  • ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Available at: [Link]

  • Frontiers. (2020). Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • DeLeon, K. M., et al. (2021). Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. mBio. Available at: [Link]

  • Aksu, G., & Koksal, F. (2023). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Marmara Pharmaceutical Journal. Available at: [Link]

  • EUREKA: Life Sciences. (2023). PRODUCTION AND CHARACTERIZATION OF PYOCYANIN PIGMENT FROM PSEUDOMONAS AERUGINOSA. Available at: [Link]

  • Springer Nature. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Available at: [Link]

  • PubMed. (2025). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]

  • T. Horton. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of N-(but-2-yn-1-yl)furan-2-carboxamide and its Analogs

Introduction: Unlocking the Potential of Furan-2-Carboxamides The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds with applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Furan-2-Carboxamides

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds with applications including antibacterial, antifungal, and anti-cancer agents.[1][2][3][4] The versatility of this core stems from the electronic properties of the furan ring and the ability of the carboxamide linker to engage in crucial hydrogen bonding interactions with biological targets.[5] This guide focuses on the structure-activity relationship (SAR) of a specific derivative, N-(but-2-yn-1-yl)furan-2-carboxamide, and proposes a systematic approach to evaluating its potential as a lead compound for drug discovery.

The inclusion of the but-2-yn-1-yl group is of particular interest. Alkynyl groups, like the one present in our target molecule, are known to introduce conformational rigidity, which can be advantageous for optimizing binding to a specific protein target.[6] Furthermore, terminal and internal alkynes can serve as handles for further chemical modifications, such as through "click chemistry," allowing for the rapid generation of a library of analogs.[6][7] This guide will provide a comparative framework for understanding the SAR of N-(but-2-yn-1-yl)furan-2-carboxamide by examining known data on related structures and proposing a comprehensive experimental plan for its evaluation.

Proposed Synthetic Strategy and Rationale

A robust and efficient synthetic route is paramount for any SAR study to allow for the generation of a diverse set of analogs. The synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide and its derivatives can be readily achieved through a standard amidation reaction.

Experimental Protocol: Synthesis of N-(but-2-yn-1-yl)furan-2-carboxamide
  • Activation of Furan-2-carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester. The choice of HATU is based on its high efficiency and low rate of side reactions.

  • Amide Bond Formation: To the activated furan-2-carboxylic acid solution, add but-2-yn-1-amine (1.0 eq). The reaction should be stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(but-2-yn-1-yl)furan-2-carboxamide.

This general procedure can be adapted to synthesize a wide range of analogs by simply substituting the starting furan-2-carboxylic acid or the amine.

Comparative Analysis of Structurally Related Compounds

Other studies on furan-2-carboxamide derivatives have demonstrated their potential as anticancer agents. For example, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant activity against various human cancer cell lines.[1] These findings suggest that the furan-2-carboxamide core is a promising scaffold for the development of new therapeutic agents.

Proposed Structure-Activity Relationship (SAR) Investigation

To systematically explore the SAR of N-(but-2-yn-1-yl)furan-2-carboxamide, we propose the synthesis and biological evaluation of a series of analogs. The investigation will focus on three key regions of the molecule: the furan ring, the carboxamide linker, and the butynyl side chain.

dot

Caption: A workflow for the proposed SAR investigation of N-(but-2-yn-1-yl)furan-2-carboxamide.

Table 1: Proposed Analogs for SAR Study
Modification Area Proposed Analogs Rationale
Furan Ring - Thiophene-2-carboxamide- Pyrrole-2-carboxamide- Benzofuran-2-carboxamideTo evaluate the importance of the furan oxygen and the overall electronics and aromaticity of the heterocyclic ring for biological activity.
Carboxamide Linker - Reverse amide- Ester linkage- Thioamide linkageTo probe the necessity of the specific hydrogen bond donor/acceptor pattern of the carboxamide group.
Butynyl Side Chain - N-butyl analog- N-but-3-en-1-yl analog- N-benzyl analog- N-(4-phenylbut-2-yn-1-yl) analogTo determine the role of the alkyne functionality and explore the impact of hydrophobicity, steric bulk, and aromatic interactions in this region.

Hypothetical SAR and Mechanistic Insights

Based on existing knowledge of related compounds, we can formulate several hypotheses regarding the SAR of N-(but-2-yn-1-yl)furan-2-carboxamide:

  • The Furan Ring: The oxygen atom of the furan ring may act as a hydrogen bond acceptor or participate in other electrostatic interactions with the target protein. Replacing it with sulfur (thiophene) or nitrogen (pyrrole) will alter these properties and help elucidate its role.

  • The Carboxamide Linker: The amide N-H and C=O groups are likely crucial for target binding through hydrogen bonding. Modifications to this linker are expected to have a significant impact on activity.

  • The Butynyl Group: The rigidity and linear geometry of the butynyl group may orient the molecule optimally within a binding pocket. Replacing it with a more flexible alkyl chain could lead to a decrease in activity. The terminal methyl group on the alkyne could be interacting with a hydrophobic pocket, and extending this with a phenyl group will test this hypothesis.

dot

SAR_Hypothesis Molecule Furan Ring Carboxamide Linker Butynyl Side Chain Furan_Role H-bond acceptor? Aromatic interactions? Molecule:furan->Furan_Role Linker_Role Crucial H-bond donor/acceptor Molecule:linker->Linker_Role Sidechain_Role Conformational rigidity Hydrophobic interactions Molecule:sidechain->Sidechain_Role

Caption: Key structural features and their hypothetical roles in biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationship of N-(but-2-yn-1-yl)furan-2-carboxamide. By leveraging comparative data from related furan-2-carboxamides and employing a well-defined synthetic and biological evaluation strategy, researchers can efficiently probe the SAR of this promising scaffold. The insights gained from these studies will be instrumental in the rational design of more potent and selective analogs, potentially leading to the discovery of novel therapeutic agents. The modular nature of the proposed synthesis also opens up avenues for the application of combinatorial chemistry and high-throughput screening to further accelerate the drug discovery process.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI.
  • Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - NIH.
  • Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC - NIH.
  • (PDF) N-(2-Nitrophenyl)
  • Journal of Analytical & Bioanalytical Techniques - The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS Intern
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.
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  • Drug design principles - Stereoelectronics.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC - NIH.
  • Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E.
  • Furan: A Promising Scaffold for Biological Activity.
  • Synthesis and Biological Activity of Furan Deriv
  • Selegiline - Wikipedia.
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Comparative

A Comparative Guide to N-(alkynyl)furan-2-carboxamides: A Structural and Functional Analysis of Propargyl vs. Homopropargyl Analogs

For researchers, scientists, and drug development professionals, the nuanced selection of molecular scaffolds and functional groups is a cornerstone of innovative therapeutic design. The furan-2-carboxamide core is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced selection of molecular scaffolds and functional groups is a cornerstone of innovative therapeutic design. The furan-2-carboxamide core is a privileged scaffold, known for its diverse biological activities, including antimicrobial, anticancer, and antibiofilm properties.[1][2] This guide provides an in-depth comparison of two closely related N-alkynyl derivatives: N-(prop-2-yn-1-yl)furan-2-carboxamide and its homolog, N-(but-2-yn-1-yl)furan-2-carboxamide .

While N-(prop-2-yn-1-yl)furan-2-carboxamide has been synthesized and utilized as a versatile building block in the development of more complex bioactive molecules,[3] a direct comparative study with its butynyl counterpart is not yet available in the public domain. This guide, therefore, will leverage established data for the propargyl analog and extrapolate the anticipated properties of the butynyl derivative based on well-understood principles of medicinal chemistry and structure-activity relationships (SAR). We will delve into their synthesis, structural distinctions, and potential implications for their biological performance, providing a framework for future experimental validation.

Physicochemical Properties: A Tale of Two Alkynes

The primary distinction between the two molecules lies in the N-substituent: a propargyl group (prop-2-yn-1-yl) versus a homopropargyl group (but-2-yn-1-yl). This seemingly minor difference—an additional methylene unit—can significantly influence a molecule's physicochemical properties and, consequently, its biological activity.

PropertyN-(prop-2-yn-1-yl)furan-2-carboxamideN-(but-2-yn-1-yl)furan-2-carboxamide (Predicted)Rationale for Prediction
Molecular Weight 149.15 g/mol 163.18 g/mol Addition of a CH₂ group.
LogP (Predicted) LowerHigherIncreased alkyl character enhances lipophilicity.
Polar Surface Area ~55.1 Ų~55.1 ŲThe core furan-carboxamide structure remains the same.
Reactivity Terminal alkyne is readily accessible for click chemistry and other coupling reactions.[3]Internal alkyne is less reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) but can participate in other metal-catalyzed reactions.Steric hindrance and electronic effects around the alkyne.
Conformational Flexibility More rigid due to the shorter linker.Increased flexibility from the additional methylene group.Longer carbon chain allows for more rotational freedom.

Synthesis and Chemical Reactivity: A Divergence in Application

The synthesis of N-(prop-2-yn-1-yl)furan-2-carboxamide is a straightforward amidation reaction between furan-2-carbonyl chloride and propargylamine.[3] This established protocol can be readily adapted for the synthesis of the butynyl analog using but-2-yn-1-amine.

Experimental Protocol: General Amide Synthesis
  • Acid Chloride Formation: To a solution of furan-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the conversion to furan-2-carbonyl chloride is complete.

  • Amidation: In a separate flask, dissolve the respective amine (propargylamine or but-2-yn-1-amine) and a base (e.g., triethylamine or pyridine) in an anhydrous solvent. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared furan-2-carbonyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Synthesis of N-(alkynyl)furan-2-carboxamides FuranAcid Furan-2-carboxylic Acid AcidChloride Furan-2-carbonyl Chloride FuranAcid->AcidChloride Chlorination ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->AcidChloride Product N-(alkynyl)furan-2-carboxamide AcidChloride->Product Amidation Amine Propargylamine or But-2-yn-1-amine Amine->Product Base Triethylamine Base->Product

Caption: General synthetic workflow for N-(alkynyl)furan-2-carboxamides.

The key difference in their synthetic utility lies in the reactivity of the alkyne. The terminal alkyne of N-(prop-2-yn-1-yl)furan-2-carboxamide makes it an ideal substrate for CuAAC, or "click chemistry," a highly efficient and widely used reaction for creating complex molecular architectures.[3] This has been demonstrated in its use to synthesize triazole-containing furan-2-carboxamides with antibiofilm activity.[3] The internal alkyne of the butynyl analog is generally less reactive in CuAAC, potentially requiring more forcing conditions or alternative catalytic systems. This distinction could direct the choice of compound based on the desired downstream synthetic transformations.

Comparative Biological Activity: Postulates and Potential

While experimental data for N-(but-2-yn-1-yl)furan-2-carboxamide is lacking, we can hypothesize its biological profile in comparison to its propargyl counterpart based on the known activities of the furan-2-carboxamide scaffold.

Antibiofilm Activity

Furan-2-carboxamide derivatives have shown promise as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[3] The mechanism is thought to involve the disruption of quorum sensing pathways, with the LasR protein being a plausible target.[3]

  • N-(prop-2-yn-1-yl)furan-2-carboxamide: This compound serves as a precursor to more complex molecules with demonstrated antibiofilm activity. The propargyl group itself is not the primary pharmacophore but a handle for further modification.

  • N-(but-2-yn-1-yl)furan-2-carboxamide (Hypothesized): The increased lipophilicity of the butynyl analog could potentially enhance its ability to penetrate the bacterial cell membrane and the extracellular polymeric substance of the biofilm. However, the increased conformational flexibility might lead to a less optimal fit in the target binding pocket, potentially reducing its efficacy. Further derivatization via the internal alkyne would require different synthetic strategies compared to the propargyl analog.

Anticancer and Antimicrobial Activity

The furan-2-carboxamide scaffold has been incorporated into molecules with both anticancer and broad-spectrum antimicrobial activities.[2][4]

  • N-(prop-2-yn-1-yl)furan-2-carboxamide (Hypothesized): As a standalone molecule, its activity is likely to be modest, but it provides a platform for the synthesis of more potent derivatives. The terminal alkyne can be used to attach various pharmacophores to target specific cellular pathways in cancer cells or microorganisms.

  • N-(but-2-yn-1-yl)furan-2-carboxamide (Hypothesized): The greater lipophilicity of the butynyl derivative could lead to increased non-specific cytotoxicity. However, if a specific hydrophobic pocket is present in the target protein, this analog might exhibit enhanced potency. The altered geometry and electronics of the internal alkyne could also lead to different interactions with biological targets.

Experimental Workflow for Comparative Analysis

To empirically determine the comparative efficacy of these two compounds, a standardized set of in vitro assays should be employed.

G cluster_1 Comparative Biological Evaluation Compounds N-(prop-2-yn-1-yl)furan-2-carboxamide N-(but-2-yn-1-yl)furan-2-carboxamide Antibiofilm Antibiofilm Assay (e.g., Crystal Violet Staining) Compounds->Antibiofilm Anticancer Anticancer Assay (e.g., MTT Assay) Compounds->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compounds->Antimicrobial Data Comparative Data Analysis Antibiofilm->Data Anticancer->Data Antimicrobial->Data

Caption: Proposed workflow for the comparative biological evaluation.

Future Directions and Conclusion

The comparison between N-(prop-2-yn-1-yl)furan-2-carboxamide and N-(but-2-yn-1-yl)furan-2-carboxamide highlights a classic scenario in medicinal chemistry: the subtle interplay between structure, physicochemical properties, and biological function. While the propargyl derivative is a known and valuable synthetic intermediate, the potential of its homopropargyl counterpart remains to be explored.

Future research should focus on the direct synthesis and biological evaluation of N-(but-2-yn-1-yl)furan-2-carboxamide alongside its propargyl analog. This would provide empirical data to validate the hypotheses presented in this guide. Key areas of investigation should include:

  • Comparative efficacy in antibiofilm, anticancer, and antimicrobial assays.

  • Structure-activity relationship studies to understand the impact of the alkyne position and chain length.

  • Exploration of the synthetic utility of the internal alkyne in the butynyl derivative for the creation of novel compound libraries.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem, 2024. Available at: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 2023. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate, 2022. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 2024. Available at: [Link]

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Validation

A Comparative Guide to the Orthogonal Reactions of N-(but-2-yn-1-yl)furan-2-carboxamide for Advanced Bioconjugation

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to selectively and efficiently modify complex biomolecules is paramount. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to selectively and efficiently modify complex biomolecules is paramount. This guide provides an in-depth technical comparison of the orthogonal reaction capabilities of N-(but-2-yn-1-yl)furan-2-carboxamide, a bifunctional linker poised to advance the fields of bioconjugation, materials science, and drug delivery. We will explore the delicate balance of reactivity between its two key functional moieties—the butynyl group and the furan ring—and provide the experimental framework necessary to harness their distinct chemical handles.

The Principle of Orthogonality: A Paradigm for Selective Multi-Functionalization

In the intricate world of molecular engineering, "orthogonality" refers to the capacity to initiate a specific chemical transformation at one functional group within a molecule without affecting other, different functional groups.[1] This concept is the cornerstone of creating complex, multi-functional constructs, as it allows for a stepwise and controlled derivatization process. N-(but-2-yn-1-yl)furan-2-carboxamide embodies this principle by presenting two chemically distinct reactive centers: a terminal alkyne and a furan heterocycle.

The butynyl group is a well-established participant in the realm of "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is celebrated for its high efficiency, specificity, and biocompatibility. Conversely, the furan ring serves as a reactive diene in Diels-Alder cycloaddition reactions, a powerful tool for forming six-membered rings with high stereocontrol.[4][5] The disparate mechanisms and activation requirements of these two reactions form the basis of their orthogonality.

Strategic Reaction Pathways

The orthogonality of N-(but-2-yn-1-yl)furan-2-carboxamide allows for two primary strategic pathways for sequential modification. The choice of which reactive handle to address first depends on the stability of the desired dienophile for the Diels-Alder reaction and the azide partner for the CuAAC reaction under the respective reaction conditions.

G cluster_0 Sequential Ligation Strategy cluster_1 Pathway 1 Details cluster_2 Pathway 2 Details A N-(but-2-yn-1-yl)furan-2-carboxamide B Pathway 1: Diels-Alder First A->B C Pathway 2: CuAAC First A->C D Step 1a: Diels-Alder (Furan + Maleimide) E Intermediate 1 (Alkyne intact) D->E F Step 1b: CuAAC (Alkyne + Azide) E->F G Final Doubly-Modified Product F->G H Step 2a: CuAAC (Alkyne + Azide) I Intermediate 2 (Furan intact) H->I J Step 2b: Diels-Alder (Furan + Maleimide) I->J K Final Doubly-Modified Product J->K

Caption: Orthogonal reaction strategies for N-(but-2-yn-1-yl)furan-2-carboxamide.

Performance Comparison: A Tale of Two Reactions

The successful implementation of an orthogonal strategy hinges on a clear understanding of the kinetics and reaction conditions of each transformation. Below is a comparative analysis of the Diels-Alder cycloaddition of the furan moiety and the CuAAC of the butynyl group.

FeatureDiels-Alder Cycloaddition (Furan + Maleimide)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Partners Furan (diene) + Maleimide (dienophile)Terminal Alkyne + Azide
Catalyst Typically none required; Lewis acids can be used for rate enhancement.Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[6]
Typical Solvents Dichloromethane, Chloroform, Acetonitrile.[7][8]Aqueous buffers, DMSO, t-BuOH/H₂O mixtures.[9]
Temperature Room temperature to moderate heating (e.g., 40-60 °C).[7]Room temperature.[9]
Kinetics Second-order reaction. Rate is dependent on the specific furan and maleimide derivatives. Activation energies are typically in the range of 40-70 kJ/mol.[7]Second-order reaction. Rates are generally fast, with second-order rate constants in the range of 10⁴-10⁵ M⁻¹s⁻¹.
Key Advantages Catalyst-free, reversible under certain conditions, forms C-C bonds with high stereospecificity.[10]High specificity, high yield, biologically compatible, wide functional group tolerance.[2]
Potential Limitations Reversibility at elevated temperatures (retro-Diels-Alder), can be slower than click chemistry. Furan aromaticity can reduce reactivity.[4][5]Potential for copper toxicity in cellular applications (can be mitigated with ligands), requires a catalyst.

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for the selective modification of N-(but-2-yn-1-yl)furan-2-carboxamide.

Protocol 1: Selective Diels-Alder Reaction of the Furan Moiety

This protocol describes the reaction of the furan ring with a maleimide dienophile, leaving the butynyl group available for subsequent modification.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • N-Phenylmaleimide

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolve N-(but-2-yn-1-yl)furan-2-carboxamide (1 equivalent) and N-phenylmaleimide (2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[7]

  • Stir the solution at 40°C under reflux for 24 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to cold methanol.

  • Collect the precipitate by vacuum filtration and wash with cold methanol to remove unreacted N-phenylmaleimide.

  • Dry the product under vacuum at 40°C.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the Diels-Alder adduct and the integrity of the butynyl group.

G cluster_0 Diels-Alder Workflow A Dissolve Reactants in DCM B Heat at 40°C for 24h A->B C Monitor Progress (TLC/NMR) B->C D Precipitate in Methanol C->D E Filter and Wash D->E F Dry Product E->F G Characterize F->G

Caption: Experimental workflow for the selective Diels-Alder reaction.

Protocol 2: Selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction of the butynyl group with an azide, preserving the furan ring for a subsequent Diels-Alder reaction.

Materials:

  • N-(but-2-yn-1-yl)furan-2-carboxamide

  • Benzyl azide (or other desired azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO) if needed for solubility

  • Reaction tube

Procedure:

  • Prepare stock solutions: a 100 mM solution of CuSO₄ in water, a 200 mM solution of THPTA in water, and a 100 mM solution of sodium ascorbate in water.[6]

  • In a reaction tube, dissolve N-(but-2-yn-1-yl)furan-2-carboxamide (1 equivalent) and the azide partner (1.1 equivalents) in the chosen buffer. Use a minimal amount of DMSO for solubilization if necessary.

  • Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and letting it stand for a few minutes.[6]

  • Add the Cu(I)-THPTA complex to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.[9]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the product using column chromatography or an appropriate method for the specific conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the triazole ring and the integrity of the furan moiety.

G cluster_0 CuAAC Workflow A Dissolve Reactants in Buffer B Add Cu(I)-THPTA Complex A->B C Add Sodium Ascorbate B->C D React at RT for 1-4h C->D E Monitor Progress (TLC/LC-MS) D->E F Purify Product E->F G Characterize F->G

Caption: Experimental workflow for the selective CuAAC reaction.

Comparison with Alternative Orthogonal Chemistries

While the furan-alkyne pair offers a robust platform for dual functionalization, it is essential to consider its performance in the context of other established orthogonal reaction pairs.

Orthogonal PairReaction 1Reaction 2Key AdvantagesKey Disadvantages
Furan / Alkyne Diels-AlderCuAAC/SPAACCatalyst-free option (DA), thermally reversible potential (DA), highly efficient click reaction.DA can be slow and reversible; CuAAC requires a potentially cytotoxic catalyst (mitigatable).
Azide / Strained Alkyne (SPAAC) SPAAC- (Often paired with other chemistries)Catalyst-free, excellent biocompatibility, fast kinetics with optimized cyclooctynes.Strained alkynes can be synthetically challenging and may have off-target reactivity.
Tetrazine / trans-Cyclooctene (iEDDA) Inverse Electron Demand Diels-Alder- (Often paired with other chemistries)Extremely fast kinetics, catalyst-free, highly specific.TCO can be light-sensitive, and some tetrazines have limited stability.
Aldehyde/Ketone / Hydrazine/Alkoxyamine Hydrazone/Oxime Formation- (Often paired with other chemistries)Biocompatible, reversible under acidic conditions (can be an advantage or disadvantage).Slower kinetics compared to click chemistries.

Conclusion and Future Outlook

N-(but-2-yn-1-yl)furan-2-carboxamide stands out as a versatile and powerful tool for researchers engaged in the synthesis of complex molecular architectures. Its capacity for undergoing two distinct and highly selective chemical transformations—the Diels-Alder cycloaddition and the copper-catalyzed azide-alkyne cycloaddition—provides a reliable platform for orthogonal ligation strategies. The choice of which reactive handle to functionalize first is dictated by the specific synthetic route and the stability of the reaction partners.

The experimental protocols provided herein offer a validated starting point for the successful implementation of these orthogonal reactions. By understanding the kinetic and thermodynamic nuances of each transformation, and by comparing this system to other bioorthogonal pairs, scientists can make informed decisions to best suit their research needs. As the demand for more sophisticated bioconjugates and functional materials continues to grow, the strategic application of bifunctional linkers like N-(but-2-yn-1-yl)furan-2-carboxamide will undoubtedly play a pivotal role in advancing the frontiers of chemical biology and materials science.

References

  • Gao, J., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 433. [Link]

  • Colpaert, R., et al. (2021). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 14(21), 4648-4663. [Link]

  • Froidevaux, R., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 30. [Link]

  • Yasir, M., et al. (2020). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 18(42), 8647-8657. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Šečkutė, J., & Devaraj, N. K. (2013). Expanding the Bioorthogonal Chemical Reporter Compendium. Journal of the American Chemical Society, 135(7), 2469-2482.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. [Link]

  • Klán, P., et al. (2000). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 65(23), 7786-7793. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • Zhang, H., et al. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4347-4359. [Link]

  • Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Current Opinion in Chemical Biology, 15(3), 365-373.
  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075-1101.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

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Comparative

The Two Faces of Efficacy: A Comparative Guide to In Vitro and In Vivo Studies of Furan-2-Carboxamides

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. The furan-2-carboxamide scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. The furan-2-carboxamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities in laboratory assays. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of furan-2-carboxamides, offering insights into the experimental data, the underlying mechanisms, and the critical factors that influence their translational potential.

Furan-2-Carboxamides: A Scaffold of Therapeutic Promise

Furan-2-carboxamides are a class of organic compounds characterized by a furan ring linked to a carboxamide group. This structural motif has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The inherent chemical properties of the furan ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to interact with a variety of biological targets.

In vitro studies have revealed the potential of furan-2-carboxamide derivatives as potent anticancer and antimicrobial agents. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines and inhibitory activity against various pathogenic bacteria and fungi.[1][2][3][4]

The In Vitro Arena: A Showcase of Potential

The initial evaluation of any new chemical entity begins with in vitro assays. These controlled laboratory experiments provide a rapid and cost-effective means to assess the biological activity of a compound against a specific target, be it a cancer cell line or a microbial strain.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the in vitro anticancer effects of furan-2-carboxamide derivatives. These studies have consistently shown that specific substitutions on the furan or carboxamide moiety can lead to potent cytotoxic activity.

For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines.[1] One of the most promising compounds, p-tolylcarbamothioyl)furan-2-carboxamide, exhibited a cell viability of 33.29% at a concentration of 20 μg/mL against hepatocellular carcinoma.[1] Other studies have reported furan-2-carboxamide derivatives with potent antiproliferative activity against a panel of cancer cell lines.[4]

Table 1: Summary of In Vitro Anticancer Activity of Selected Furan-2-Carboxamide Derivatives

Compound ClassCancer Cell Line(s)Key FindingsReference(s)
Carbamothioyl-furan-2-carboxamidesHepG2, Huh-7, MCF-7Significant anticancer activity observed, with p-tolylcarbamothioyl)furan-2-carboxamide showing high potency against hepatocellular carcinoma.[1]
Furan-based derivativesMCF-7Significant reduction in cellular microtubules and excellent β-tubulin polymerization inhibition activity.[4]
Furopyridone derivativesKYSE70, KYSE150 (Esophageal cancer)Compound 4c showed a 99% inhibition of cell growth.[2]

The proposed mechanisms of action for the anticancer effects of furan-2-carboxamides are diverse and appear to be dependent on the specific chemical structure. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3] For example, certain furan derivatives have been found to disrupt microtubule polymerization, a critical process for cell division.[4]

Antimicrobial Activity: Combating Pathogenic Threats

Furan-2-carboxamides have also demonstrated promising in vitro activity against a range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Carbamothioyl-furan-2-carboxamide derivatives possessing a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial and fungal strains, with inhibition zones ranging from 9 to 17 mm.[1] Another study highlighted the antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa, a bacterium notorious for its resistance to antibiotics.[5][6][7] The proposed mechanism for this activity involves the inhibition of the LasR quorum-sensing system, which is crucial for biofilm formation and virulence factor production.[5][6][7]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Furan-2-Carboxamide Derivatives

Compound ClassMicrobial Strain(s)Key FindingsReference(s)
Carbamothioyl-furan-2-carboxamidesVarious bacteria and fungiSignificant inhibition zones and potent antifungal activity.[1]
Furan-2-carboxamidesPseudomonas aeruginosaSignificant antibiofilm activity through inhibition of the LasR quorum-sensing system.[5][6][7]

The Chasm Between a Test Tube and a Living System: The In Vivo Challenge

While in vitro studies provide a crucial first glimpse into the therapeutic potential of a compound, the true test of efficacy lies in vivo studies. Animal models are indispensable for evaluating the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic effect of a drug candidate in a complex biological system.[8]

A critical and often sobering reality in drug discovery is that promising in vitro activity does not always translate to in vivo efficacy.[9] This discrepancy can be attributed to a multitude of factors that are not captured in the controlled environment of a cell culture dish.

The Scarcity of In Vivo Data for Furan-2-Carboxamides

Despite the wealth of promising in vitro data, there is a notable lack of published in vivo efficacy studies for furan-2-carboxamide derivatives. This gap in the literature makes a direct, data-driven comparison of their in vitro and in vivo performance challenging. The reasons for this disparity are likely multifactorial and highlight the inherent difficulties in drug development.

Potential Roadblocks to In Vivo Success

The transition from in vitro to in vivo is a major hurdle. For furan-2-carboxamides, several factors could be contributing to the limited in vivo data:

  • Pharmacokinetic Properties: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its in vivo efficacy. A furan-2-carboxamide derivative might exhibit excellent activity in a petri dish but may be poorly absorbed from the gut, rapidly metabolized by the liver, or fail to reach the target tissue in sufficient concentrations in a living organism. The furan ring itself can be susceptible to metabolic modification, which can lead to inactivation or the formation of toxic byproducts.[10]

  • Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit unacceptable toxicity to healthy tissues and organs in vivo. The complex interplay of various physiological systems can unmask toxic effects that are not apparent in isolated cell cultures.[10]

  • Off-Target Effects: In a living organism, a drug molecule interacts with a vast array of proteins and other biomolecules. Unforeseen off-target interactions can lead to adverse effects and diminish the therapeutic window.

  • Complexity of the Disease Model: Animal models of diseases like cancer are far more complex than a monolayer of cells in a dish. The tumor microenvironment, including the presence of stromal cells, immune cells, and a complex extracellular matrix, can significantly influence a drug's efficacy.[8]

The following diagram illustrates the critical filters that a compound must pass through in the drug discovery pipeline, highlighting the reasons for the high attrition rate between in vitro and in vivo studies.

Drug_Discovery_Pipeline cluster_0 In Vitro Stage cluster_1 In Vivo Stage In_Vitro_Screening High-Throughput In Vitro Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead Initial Hits Lead_Optimization Lead Optimization (In Vitro Assays) Hit_to_Lead->Lead_Optimization Promising Leads Preclinical_In_Vivo Preclinical In Vivo (Animal Models) Lead_Optimization->Preclinical_In_Vivo Candidate Drug Attrition High Attrition Rate Clinical_Trials Clinical Trials (Humans) Preclinical_In_Vivo->Clinical_Trials Successful Preclinical Candidate caption Drug Discovery Funnel: From In Vitro Promise to In Vivo Reality

Caption: The drug discovery funnel illustrates the progressive stages and high attrition rates.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the trustworthiness and reproducibility of research findings, detailed and well-validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays commonly used to evaluate the efficacy of furan-2-carboxamides.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-2-carboxamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Treat with Furan-2-Carboxamides A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G caption A schematic representation of the MTT assay workflow.

Caption: A step-by-step workflow of the MTT assay for determining cell viability.
In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the furan-2-carboxamide compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth with no microbe).

  • Incubation: Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion: Bridging the Gap from Bench to Bedside

Furan-2-carboxamides represent a promising class of compounds with well-documented in vitro anticancer and antimicrobial activities. The existing body of research provides a strong foundation for their further development. However, the conspicuous absence of in vivo efficacy data underscores the significant challenges in translating promising laboratory findings into clinically effective therapies.

Future research should focus on designing furan-2-carboxamide derivatives with improved pharmacokinetic properties and reduced toxicity. A systematic approach that integrates computational modeling, in vitro ADME profiling, and carefully designed in vivo studies will be crucial for bridging the gap between the demonstrated in vitro potential and the ultimate goal of developing novel therapeutics. Understanding the intricate interplay of factors that govern a compound's behavior in a complex living system is paramount to unlocking the full therapeutic promise of the furan-2-carboxamide scaffold.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

  • Friend or foe: assessing the value of animal models for facilitating clinical breakthroughs in complement research. (2025). PubMed Central.
  • Role of animal models in biomedical research: a review. (2022). PMC.
  • Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. (2025).
  • Furan Acute Exposure Guideline Levels. (n.d.). NCBI.
  • Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Compar
  • Bridging the gap between in vitro and in vivo models for neurotoxicology. (2026).
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). PMC. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025).
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI.
  • Bridging the gap between in vitro and in vivo models for neurotoxicology. (1999). PubMed.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.).
  • Furan Carcinogenicity: DNA binding and genotoxicity of furan in r
  • Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C. (n.d.).
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

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Validation

Selectivity Profile of N-(but-2-yn-1-yl)furan-2-carboxamide: A Comparative Guide for Quorum Sensing Inhibitors

Introduction: Targeting Bacterial Communication to Combat Virulence The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies that extend beyond traditional b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Bacterial Communication to Combat Virulence

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One such approach is the disruption of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including virulence factor production and biofilm formation. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator and a central component of the las quorum-sensing system, making it an attractive target for the development of anti-virulence agents.[1][2][3] Furan-2-carboxamide derivatives have emerged as a promising class of molecules with the potential to modulate bacterial communication.[4][5] This guide provides a comprehensive analysis of the anticipated selectivity profile of N-(but-2-yn-1-yl)furan-2-carboxamide, a novel compound within this class. Due to the limited direct experimental data on this specific molecule, this guide will leverage data from its close structural analog, N-(prop-2-yn-1-yl)furan-2-carboxamide, and compare its potential efficacy against other established quorum-sensing inhibitors targeting LasR.

The Furan-2-Carboxamide Scaffold: A Foundation for Quorum Sensing Inhibition

The furan-2-carboxamide core is a versatile scaffold that has been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9] Recent investigations have highlighted its potential as a bioisosteric replacement for the unstable furanone ring found in some natural quorum sensing inhibitors.[4][5] This structural modification aims to improve the metabolic stability of the compounds while retaining their ability to interfere with quorum sensing pathways.

Mechanism of Action: Antagonizing the LasR Receptor

The primary mechanism by which furan-2-carboxamide derivatives are proposed to exert their anti-biofilm activity is through the inhibition of the LasR receptor in P. aeruginosa.[4][5] LasR, once activated by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dimerizes and binds to specific DNA sequences, leading to the transcriptional activation of a cascade of virulence genes. Furan-2-carboxamides are hypothesized to act as competitive antagonists, binding to the ligand-binding pocket of LasR and preventing its activation by the native autoinducer. This, in turn, suppresses the expression of downstream virulence factors and inhibits the formation of robust biofilms.

G cluster_0 P. aeruginosa Cell 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasR_inactive Inactive LasR Monomer 3_oxo_C12_HSL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization DNA las Box DNA LasR_active->DNA Binds to Virulence_Genes Virulence Genes DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors & Biofilm Formation Virulence_Genes->Virulence_Factors Expression of Furan_Carboxamide N-(but-2-yn-1-yl)furan-2-carboxamide (Antagonist) Furan_Carboxamide->LasR_inactive Competitively Binds & Inhibits Activation caption Figure 1. Proposed mechanism of action for N-(but-2-yn-1-yl)furan-2-carboxamide.

Caption: Figure 1. Proposed mechanism of action for N-(but-2-yn-1-yl)furan-2-carboxamide.

Comparative Analysis: N-(but-2-yn-1-yl)furan-2-carboxamide vs. Alternative LasR Inhibitors

To contextualize the potential of N-(but-2-yn-1-yl)furan-2-carboxamide, we will compare its anticipated performance with other known LasR inhibitors. The data for the furan-2-carboxamide class is primarily derived from studies on its close analog, N-(prop-2-yn-1-yl)furan-2-carboxamide, which was used as a synthetic intermediate in the development of more complex derivatives.[4]

Compound ClassRepresentative CompoundTarget(s)Reported ActivityReference
Furan-2-Carboxamides N-(prop-2-yn-1-yl)furan-2-carboxamide (and derivatives)LasRInhibition of biofilm formation and reduction of virulence factors (pyocyanin and proteases) in P. aeruginosa.[4][5][4]
Halogenated Furanones (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanoneLasR, RhlRPotent inhibitor of QS-controlled gene expression and biofilm formation.[2]
N-Acyl Cyclopentylamides N-decanoyl-L-homoserine lactone (C10-CPA)LasRInhibition of LasR-dependent gene expression.[10]
Thiourea Derivatives PhenylthioureaLasRInhibition of LasR-mediated signaling.[2]

Table 1. Comparison of N-(but-2-yn-1-yl)furan-2-carboxamide with alternative classes of LasR inhibitors.

Experimental Protocols for Selectivity Profiling

The following protocols are standard assays used to determine the efficacy and selectivity of quorum-sensing inhibitors.

LasR Reporter Strain Assay

This assay is fundamental for quantifying the direct inhibitory effect of a compound on LasR activity.

Principle: An E. coli strain is engineered to express LasR and a reporter gene (e.g., lacZ, encoding β-galactosidase, or lux, encoding luciferase) under the control of a LasR-dependent promoter. In the presence of the native autoinducer (3-oxo-C12-HSL), LasR is activated and drives the expression of the reporter gene. A potential inhibitor will compete with the autoinducer, leading to a decrease in the reporter signal.

Step-by-Step Methodology:

  • Strain Preparation: Grow the E. coli LasR reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture into fresh medium. Aliquot the diluted culture into a 96-well microtiter plate.

  • Compound Addition: Add the test compounds (e.g., N-(but-2-yn-1-yl)furan-2-carboxamide and comparators) at various concentrations. Include a positive control (autoinducer only) and a negative control (no autoinducer or inhibitor).

  • Induction: Add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Signal Measurement: Measure the reporter gene activity. For a β-galactosidase reporter, this involves cell lysis and addition of a chromogenic substrate (e.g., ONPG). For a luciferase reporter, measure luminescence.

  • Data Analysis: Normalize the reporter activity to cell density (OD600). Calculate the IC50 value for each compound, representing the concentration at which 50% of LasR activity is inhibited.

G Start Start Reporter_Strain Grow LasR Reporter E. coli Strain Start->Reporter_Strain Plate_Setup Aliquot Strain into 96-well Plate Reporter_Strain->Plate_Setup Add_Compounds Add Test Compounds & Controls Plate_Setup->Add_Compounds Add_Inducer Add 3-oxo-C12-HSL Add_Compounds->Add_Inducer Incubate Incubate at 37°C Add_Inducer->Incubate Measure Measure Reporter Signal (e.g., Luminescence) Incubate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End caption Figure 2. Workflow for the LasR reporter strain assay.

Caption: Figure 2. Workflow for the LasR reporter strain assay.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms by P. aeruginosa.

Principle: P. aeruginosa is grown in a static condition in the presence of the test compound. Biofilm formation is quantified by staining the adherent biomass with crystal violet.

Step-by-Step Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium.

  • Assay Setup: Dilute the overnight culture and aliquot into a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing: Carefully remove the planktonic (free-floating) bacteria and wash the wells gently with a buffer (e.g., PBS) to remove non-adherent cells.

  • Staining: Add a solution of crystal violet to each well and incubate at room temperature.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm).

  • Data Analysis: Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm inhibition.

Virulence Factor Quantification

To confirm the downstream effects of LasR inhibition, key virulence factors regulated by the las system can be measured.

Principle: P. aeruginosa is grown in the presence of the test compound, and the supernatant is collected to quantify the production of specific virulence factors like pyocyanin (a blue-green pigment) and proteases.

Pyocyanin Assay:

  • Grow P. aeruginosa in a suitable medium with the test compound for 24-48 hours.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Back-extract the pyocyanin into an acidic solution (e.g., 0.2 N HCl), which turns pink.

  • Measure the absorbance of the pink solution at 520 nm.

Protease Assay:

  • Grow P. aeruginosa as described above.

  • Collect the cell-free supernatant.

  • Measure protease activity using a substrate like azocasein. The breakdown of azocasein by proteases releases a colored product that can be quantified spectrophotometrically.

Conclusion and Future Directions

While direct experimental data for N-(but-2-yn-1-yl)furan-2-carboxamide is not yet available, the evidence from its close structural analogs strongly suggests its potential as a quorum-sensing inhibitor targeting the LasR receptor in P. aeruginosa. The additional methyl group in the butynyl chain, compared to the propynyl analog, may influence its binding affinity and pharmacokinetic properties, warranting dedicated investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity and efficacy of this and other novel furan-2-carboxamide derivatives. Future studies should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the furan-2-carboxamide scaffold for enhanced potency and selectivity. Furthermore, in vivo studies in relevant infection models will be crucial to validate the therapeutic potential of these compounds as anti-virulence agents. The continued exploration of quorum sensing inhibitors like N-(but-2-yn-1-yl)furan-2-carboxamide holds significant promise for the development of new strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

  • Díaz-Pérez, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available at: [Link]

  • Iqbal, M. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1534. Available at: [Link]

  • Díaz-Pérez, F., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]

  • Givskov, M., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(46), 18533-18538. Available at: [Link]

  • Omar, A. M., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 64(15), 11568-11585. Available at: [Link]

  • Li, X., et al. (2021). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Available at: [Link]

  • Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]

  • Serebrennikova, M. V., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Catalysts, 12(11), 1381. Available at: [Link]

  • Ishida, T., et al. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183-3188. Available at: [Link]

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Comparative

A Comparative Benchmark Study of Furan-2-Carboxamide Analogs in Modern Drug Discovery

The furan-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] Its inherent properties, such as its electron-rich nature a...

Author: BenchChem Technical Support Team. Date: February 2026

The furan-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] Its inherent properties, such as its electron-rich nature and aromaticity, allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of various furan-2-carboxamide analogs, drawing from recent benchmark studies to offer researchers and drug development professionals a comprehensive overview of their potential across different therapeutic areas, including oncology, infectious diseases, and virology. We will delve into the structure-activity relationships (SAR), compare potencies, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Comparative Analysis of Biological Activity

The biological evaluation of furan-2-carboxamide derivatives has revealed a broad spectrum of activities. The following sections and data tables summarize the performance of various analogs against different biological targets.

Anticancer Activity

Furan-2-carboxamide analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes involved in cancer cell proliferation.

A study on carbamothioyl-furan-2-carboxamide derivatives highlighted their potential against hepatocellular and breast cancer cell lines.[6][7] Notably, the substitution on the phenyl ring plays a crucial role in determining the anticancer potency.[6]

Table 1: Comparative Anticancer Activity of Furan-2-Carboxamide Analogs

Compound IDTarget Cell LineConcentration (µg/mL)Cell Viability (%)Reference DrugReference Drug ActivitySource
p-tolylcarbamothioyl)furan-2-carboxamideHepG22033.29Doxorubicin0.62% (48h)[6]
Indazole-containing carboxamideHepG2, Huh-7, MCF-7-Less PotentDoxorubicin-[6]
2,4-dinitrophenyl-containing carboxamideHepG2, Huh-7, MCF-7-Less PotentDoxorubicin-[6]
Furopyridone derivative 4c KYSE70, KYSE150-99% inhibition--[8]

Note: A lower cell viability percentage indicates higher anticancer activity.

Antimicrobial and Antifungal Activity

The furan-2-carboxamide scaffold has also been explored for its antimicrobial and antifungal properties.[3][9] Carboxamide derivatives with a 2,4-dinitrophenyl moiety have shown significant inhibition against various bacterial and fungal strains.[6][7]

Table 2: Comparative Antimicrobial and Antifungal Activity

Compound ClassTarget OrganismInhibition Zone (I.Z) (mm)MIC (µg/mL)Standard DrugSource
2,4-dinitrophenyl-containing carboxamidesVarious Bacteria & Fungi9–17150.7–295Gentamicin[6]
Antibiofilm Activity

Biofilm formation is a critical factor in microbial resistance. Furan-2-carboxamides have been investigated as potential antibiofilm agents, particularly against Pseudomonas aeruginosa.[10][11][12] The design of these analogs often involves the bioisosteric replacement of the unstable furanone ring with the more stable furan-2-carboxamide moiety.[10][11]

Table 3: Comparative Antibiofilm Activity against P. aeruginosa

Compound ID/SeriesInhibition at 50 µM (%)Putative TargetSource
Carbohydrazide 4b 58LasR[10][11]
Carbohydrazides and TriazolesSignificant ActivityLasR[10][11]
p-phenylenediamines 5a-e >10 (lowest inhibition)LasR[10]
Fluorine substituted 5f 38LasR[10]
Aminobenzoic acid-derived (series 6)>30LasR[10]
Triazole analogs (series 7)>30LasR[10]
Enzyme Inhibition

Furan-2-carboxamide analogs have been designed and synthesized as inhibitors of various enzymes, demonstrating their potential in treating a wide range of diseases.

In the search for therapeutics against COVID-19, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro).[13]

Table 4: Comparative Inhibition of SARS-CoV-2 Mpro

Compound IDIC50 (µM)Inhibition TypeSource
F8-S43 10.76-
F8-B6 1.57Reversible Covalent
F8-B22 1.55-
Tideglusib (Reference)0.30-

Analogs of furan-amidines have been evaluated as inhibitors of NRH: quinone oxidoreductase 2 (NQO2), an enzyme implicated in cancer chemotherapy and malaria.[14] While the lead furan-amidine was the most potent, an oxazole-amidine analog showed promising anti-malarial activity.[14]

Table 5: NQO2 Inhibition and Anti-malarial Activity

Compound ClassNQO2 InhibitionP. falciparum IC50 (µM)Source
Furan-amidinesPotent-[14]
Oxazole-amidine analogLower than lead0.3[14]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented findings, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., HepG2, Huh-7, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Prepare stock solutions of the furan-2-carboxamide analogs and the reference drug (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of the compounds (e.g., 20 µg/mL) in fresh media. Include a vehicle control (DMSO-treated cells) and a positive control.

  • Incubate the plates for 48 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Antibiofilm Activity (Crystal Violet Assay)

This method quantifies biofilm formation by staining the extracellular matrix with crystal violet.

1. Bacterial Culture and Biofilm Formation:

  • Grow Pseudomonas aeruginosa PAO1 in Luria-Bertani (LB) broth overnight at 37°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.

  • Add the furan-2-carboxamide analogs at the desired concentration (e.g., 50 µM). Include a negative control (no compound) and a positive control if available.

  • Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

2. Staining and Quantification:

  • Discard the planktonic bacteria by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Fix the biofilms by adding 125 µL of methanol to each well for 15 minutes.

  • Remove the methanol and air-dry the plate.

  • Stain the biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with distilled water to remove excess stain and air-dry the plate.

  • Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.

  • Measure the absorbance at 550 nm using a microplate reader.

3. Data Analysis:

  • The percentage of biofilm inhibition is calculated as: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. Furan-2-carboxamide analogs have been shown to interact with various biological pathways.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The Mpro of SARS-CoV-2 is a crucial enzyme for viral replication. The furan-2-carboxamide derivatives that inhibit this enzyme likely do so by binding to its active site, preventing the processing of viral polyproteins. The identification of a reversible covalent inhibitor suggests a specific interaction with a nucleophilic residue in the active site.

G cluster_virus Viral Replication Cycle cluster_drug Inhibition Mechanism Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro Mpro Polyprotein->Mpro Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Proteolytic Cleavage New Virions New Virions Functional Viral Proteins->New Virions Assembly Furan-2-carboxamide Analog Furan-2-carboxamide Analog Furan-2-carboxamide Analog->Mpro Binding

Caption: Inhibition of SARS-CoV-2 Mpro by furan-2-carboxamide analogs.

Antibiofilm Activity via LasR Antagonism

In P. aeruginosa, the LasR protein is a key transcriptional regulator in the quorum-sensing system, which controls biofilm formation and virulence factor production. Furan-2-carboxamide analogs are suggested to act as antagonists of LasR, thereby disrupting this signaling pathway.

G cluster_QS Quorum Sensing in P. aeruginosa cluster_inhibition Inhibition by Furan-2-carboxamide Analogs Autoinducer Autoinducer LasR LasR Autoinducer->LasR Binds to Active Complex Active Complex LasR->Active Complex Forms Gene Expression Gene Expression Active Complex->Gene Expression Induces Biofilm Formation Biofilm Formation Gene Expression->Biofilm Formation Virulence Factors Virulence Factors Gene Expression->Virulence Factors Furan-2-carboxamide Furan-2-carboxamide Furan-2-carboxamide->LasR Antagonizes

Caption: Antagonism of the LasR quorum-sensing system.

Conclusion

The furan-2-carboxamide scaffold continues to be a source of promising lead compounds in drug discovery. The benchmark studies highlighted in this guide demonstrate the broad therapeutic potential of its analogs, from potent anticancer and antimicrobial agents to specific enzyme inhibitors. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds. The provided experimental protocols serve as a foundation for researchers to validate and build upon these findings. Future research should focus on elucidating the detailed mechanisms of action and optimizing the pharmacokinetic properties of the most promising furan-2-carboxamide analogs to translate their in vitro potential into clinically effective therapeutics.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC - PubMed Central.
  • Furan: A Promising Scaffold for Biological Activity. Unknown Source.
  • Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Evaluation of analogues of furan-amidines as inhibitors of NQO2. PubMed.
  • Synthesis of furan-2-carboxamide derivatives
  • Examples of furan derivatives with biological activity.
  • Diversity-Oriented Synthesis and Antibiofilm Evalu
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Deriv
  • Pharmacological activity of furan deriv
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Validation

Probing the Enigmatic Target: A Comparative Guide to Elucidating the Mechanism of Action of N-(but-2-yn-1-yl)furan-2-carboxamide

In the landscape of contemporary drug discovery, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown promise as antibiofilm agents against persistent pathogens, as inhibitors of viral proteases, and as cytotoxic agents in oncology.[1][2][3][4] Within this promising class of molecules lies N-(but-2-yn-1-yl)furan-2-carboxamide, a compound whose specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate its biological targets and molecular pathways. We will draw comparisons with known furan-2-carboxamide derivatives to inform our experimental design, ensuring a logical and efficient path to mechanistic clarity.

Foundational Hypothesis Generation: Learning from Analogs

The journey to understanding a novel compound's mechanism of action begins with a survey of its chemical relatives. The known bioactivities of furan-2-carboxamide derivatives provide a fertile ground for forming initial hypotheses for the primary targets of N-(but-2-yn-1-yl)furan-2-carboxamide.

Table 1: Comparative Bioactivities of Furan-2-Carboxamide Derivatives

Derivative ClassReported Biological ActivityImplied Molecular Target(s)Key Experimental EvidenceCitation(s)
Carbohydrazide and Triazole Furan-2-CarboxamidesAntibiofilm (Pseudomonas aeruginosa)LasR (Quorum Sensing Regulator)Reduction in virulence factors (pyocyanin, proteases); Molecular docking[1]
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide DerivativesAntiviral (SARS-CoV-2)Main Protease (Mpro)Enzymatic kinetic assays; Mass spectrometry[2]
Furan-pyridine DerivativesAnticancer (Esophageal Cancer)EGFR, MetAP2Molecular docking; Cytotoxicity assays[3]
Carbamothioyl-furan-2-carboxamide DerivativesAnticancer (Hepatocellular Carcinoma)Not fully elucidatedCell viability assays[4]
N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamidesNeurologicalSigma-1 ReceptorRadioligand binding assays[5]

Based on this comparative analysis, we can postulate that N-(but-2-yn-1-yl)furan-2-carboxamide may exert its effects through one or more of the following mechanisms:

  • Interference with bacterial quorum sensing: Potentially through inhibition of a key regulator like LasR.

  • Enzyme inhibition: Targeting critical enzymes in pathogens or human disease pathways.

  • Modulation of cell signaling pathways: Such as those governed by kinases like EGFR.

  • Interaction with neurological receptors: A less likely but still plausible avenue given the scaffold's versatility.

A Phased Experimental Approach to Target Deconvolution

We propose a multi-tiered experimental workflow to systematically test these hypotheses. This approach begins with broad, phenotype-based screens and progressively narrows the focus to specific molecular interactions.

G cluster_0 Phase 1: Phenotypic Screening & Initial Target Class Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Characterization A Broad Spectrum Bioactivity Screening (e.g., Antimicrobial, Antiviral, Anticancer panels) C Initial Hypothesis Refinement A->C B Differential Cellular Screening (e.g., NCI-60 cell line panel) B->C D Affinity-based Proteomics (e.g., Chemical Proteomics) C->D Informs bait design E Genetic Approaches (e.g., RNAi/CRISPR screens) C->E Guides screen design G Target Validation D->G E->G F Direct Binding Assays (e.g., SPR, ITC) F->G H Enzymatic/Biochemical Assays G->H I Cell-based Pathway Analysis (e.g., Western Blot, Reporter Assays) G->I J Structural Biology (e.g., X-ray Crystallography, Cryo-EM) G->J K Mechanism of Action Elucidation H->K I->K J->K

Caption: A multi-phase workflow for MoA elucidation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments in our proposed workflow.

Phase 1: Broad Spectrum Bioactivity Screening

The initial step is to cast a wide net to identify the primary biological context in which N-(but-2-yn-1-yl)furan-2-carboxamide is active.

Protocol 1: Antibiofilm Activity Assay against P. aeruginosa

This protocol is adapted from studies on similar furan-2-carboxamides.

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium like Luria-Bertani (LB) broth overnight at 37°C with shaking.

  • Biofilm Induction: Dilute the overnight culture to an OD600 of 0.05 in fresh LB medium. Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.

  • Compound Treatment: Add varying concentrations of N-(but-2-yn-1-yl)furan-2-carboxamide (e.g., from 1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

    • Fix the biofilms with 100 µL of methanol for 15 minutes.

    • Remove the methanol and air-dry the plate.

    • Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.

    • Wash away the excess stain with water and air-dry the plate.

    • Solubilize the bound crystal violet with 100 µL of 30% acetic acid.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Phase 2: Target Identification

Should the initial screens suggest a particular activity (e.g., anticancer), the next phase is to identify the direct molecular target(s).

Protocol 2: Chemical Proteomics for Target Identification

This approach uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of N-(but-2-yn-1-yl)furan-2-carboxamide with a linker and an affinity tag (e.g., biotin). A control probe that is structurally similar but biologically inactive should also be synthesized.

  • Cell Lysis: Grow the relevant cells (e.g., a sensitive cancer cell line) and prepare a native protein lysate.

  • Affinity Pulldown:

    • Incubate the cell lysate with streptavidin beads that have been pre-incubated with the biotinylated probe.

    • Also, incubate the lysate with beads bound to the control probe and with beads alone (negative controls).

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify specific bands by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active probe to those from the control experiments to identify specific binding partners.

Phase 3: Mechanistic Characterization

Once a putative target is identified and validated, the final phase is to characterize the nature of the interaction and its downstream consequences.

Protocol 3: Enzyme Inhibition Kinetics

If the identified target is an enzyme (e.g., a protease or kinase), it is crucial to determine the mode of inhibition.

  • Enzyme Assay Setup: Establish a robust in vitro assay that measures the activity of the purified target enzyme. This could be a fluorescence-based, luminescence-based, or colorimetric assay.[6]

  • IC50 Determination: Measure the enzyme activity in the presence of increasing concentrations of N-(but-2-yn-1-yl)furan-2-carboxamide to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies:

    • Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

    • Analyze the plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.[7]

  • Reversibility Studies: To determine if the inhibition is reversible or irreversible, incubate the enzyme with the inhibitor and then dilute the mixture to a concentration well below the IC50. If enzyme activity is restored, the inhibition is reversible.

Visualizing the Proposed Signaling Pathway

Should N-(but-2-yn-1-yl)furan-2-carboxamide be found to target a kinase such as EGFR, the following pathway illustrates the potential downstream effects of its inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Ligand Ligand (EGF) Ligand->EGFR Activates Inhibitor N-(but-2-yn-1-yl)furan-2-carboxamide Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway.

Concluding Remarks

The furan-2-carboxamide scaffold represents a significant opportunity for the development of novel therapeutics. A systematic and comparative approach to understanding the mechanism of action of new derivatives like N-(but-2-yn-1-yl)furan-2-carboxamide is paramount. By leveraging the knowledge gained from related compounds and employing a phased experimental strategy, researchers can efficiently navigate the complexities of target deconvolution. The methodologies outlined in this guide provide a robust framework for not only elucidating the mechanism of this specific compound but also for establishing a pipeline for the characterization of future novel chemical entities.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Synthesis of Furan-2-Carboxamide for Researchers and Drug Development Professionals

Furan-2-carboxamide, a key heterocyclic scaffold, is a recurring motif in a multitude of pharmacologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Furan-2-carboxamide, a key heterocyclic scaffold, is a recurring motif in a multitude of pharmacologically active compounds and functional materials. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient and scalable synthesis of this valuable building block is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of the most common and emerging synthetic routes to furan-2-carboxamide, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's strengths and limitations.

Introduction: The Significance of the Furan-2-Carboxamide Moiety

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. When functionalized with a carboxamide group at the 2-position, the resulting furan-2-carboxamide core offers a unique combination of electronic properties and hydrogen bonding capabilities, enabling it to interact with a variety of biological targets. This has led to its incorporation into numerous drug candidates and approved therapeutics. A robust and versatile synthetic strategy is the foundation of any successful drug discovery program, and the choice of synthesis route for a key intermediate like furan-2-carboxamide can have significant implications for yield, purity, cost, and scalability.

This guide will dissect three primary synthetic pathways to furan-2-carboxamide, starting from readily available precursors:

  • From 2-Furoic Acid via Acyl Chloride Formation: A classic and widely used method.

  • From 2-Furoic Acid using a Coupling Agent: A milder alternative to the acyl chloride route.

  • A Greener Approach: Boric Acid-Catalyzed Amidation: An emerging sustainable method.

Furthermore, we will address the synthesis of the key precursor, 2-furoic acid, from the bio-renewable feedstock, furfural.

Route 1: The Classical Approach - Synthesis from 2-Furoic Acid via Furoyl Chloride

This traditional two-step, one-pot method involves the activation of 2-furoic acid to its more reactive acyl chloride derivative, furoyl chloride, using a chlorinating agent, typically thionyl chloride (SOCl₂), followed by amidation with an ammonia source.

Reaction Workflow

Furoic_Acid 2-Furoic Acid Furoyl_Chloride Furoyl Chloride (in situ) Furoic_Acid->Furoyl_Chloride Activation Thionyl_Chloride SOCl₂ Furan_2_Carboxamide Furan-2-Carboxamide Furoyl_Chloride->Furan_2_Carboxamide Amidation Ammonia Ammonia (aq.)

Caption: Synthesis of Furan-2-Carboxamide via Furoyl Chloride.

Mechanistic Insights

The first step is the conversion of the carboxylic acid to an acyl chloride. The lone pair of the oxygen in the hydroxyl group of 2-furoic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent rearrangement with the loss of sulfur dioxide and a proton generates the highly electrophilic furoyl chloride. This intermediate is not isolated and readily reacts with a nucleophile.

In the second step, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of furoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to yield the stable furan-2-carboxamide.

Detailed Experimental Protocol

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Aqueous ammonia (28-30%)

  • Toluene

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of 2-Furoic Acid: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-furoic acid (1.0 eq.) in an excess of thionyl chloride (2.0-3.0 eq.).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. A light yellow to brown oil of furoyl chloride will remain.

  • Amidation: Cool the flask containing the crude furoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (excess) to the flask with vigorous stirring. The reaction is exothermic and will produce a precipitate.

  • Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation and Purification: Filter the resulting solid precipitate and wash it with cold water to remove any ammonium chloride.

  • Recrystallize the crude furan-2-carboxamide from hot water or an ethanol/water mixture to obtain a pure crystalline product.

Critical Analysis
ParameterAssessment
Yield Generally high (typically >80%).
Purity Good, after recrystallization.
Scalability Readily scalable, making it suitable for industrial production.
Cost-Effectiveness Thionyl chloride is a relatively inexpensive reagent.
Safety & Handling Major drawback. Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2][3][4][5] This necessitates the use of a well-ventilated fume hood and careful handling procedures.
Green Chemistry Poor. The reaction generates stoichiometric amounts of corrosive byproducts (SO₂ and HCl) and often requires the use of chlorinated solvents.

Route 2: The Milder Alternative - Amidation via a Coupling Agent

To circumvent the harsh conditions and hazardous nature of the acyl chloride route, coupling agents are frequently employed to activate the carboxylic acid for amidation. 1,1'-Carbonyldiimidazole (CDI) is a popular and effective choice for this transformation.

Reaction Workflow

Furoic_Acid 2-Furoic Acid Acyl_Imidazole Acyl-imidazole Intermediate (in situ) Furoic_Acid->Acyl_Imidazole Activation CDI CDI Furan_2_Carboxamide Furan-2-Carboxamide Acyl_Imidazole->Furan_2_Carboxamide Amidation Ammonia Ammonia Source

Caption: Synthesis of Furan-2-Carboxamide using CDI.

Mechanistic Insights

2-Furoic acid reacts with CDI to form a highly reactive N-acyl-imidazolide intermediate, with the release of carbon dioxide and imidazole.[6] This intermediate is then susceptible to nucleophilic attack by ammonia. The tetrahedral intermediate formed collapses to yield furan-2-carboxamide and regenerates imidazole as a byproduct.[6][7]

Detailed Experimental Protocol

Materials:

  • 2-Furoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF) or other aprotic solvent

  • Aqueous ammonia (28-30%) or ammonium chloride and a base (e.g., triethylamine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of 2-Furoic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq.) in anhydrous THF.

  • Add CDI (1.0-1.1 eq.) portion-wise to the solution at room temperature. Effervescence (CO₂ evolution) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the formation of the acyl-imidazole intermediate is complete (can be monitored by TLC).

  • Amidation: In a separate flask, prepare a solution of the ammonia source. For example, use a concentrated aqueous solution of ammonia or a mixture of ammonium chloride and a non-nucleophilic base like triethylamine in THF.

  • Slowly add the ammonia solution to the activated carboxylic acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove imidazole and any unreacted base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure furan-2-carboxamide.[8][9]

Critical Analysis
ParameterAssessment
Yield Good to excellent (typically 70-95%).[8][9]
Purity High, with byproducts (imidazole and CO₂) that are generally easy to remove.
Scalability Scalable, but the cost of CDI may be a consideration for large-scale industrial processes compared to thionyl chloride.
Cost-Effectiveness CDI is more expensive than thionyl chloride.
Safety & Handling CDI is a moisture-sensitive solid but is significantly safer and easier to handle than thionyl chloride.[10]
Green Chemistry Better than the acyl chloride route as it avoids the use of chlorinated reagents and the formation of corrosive byproducts. However, it still requires stoichiometric amounts of the coupling agent.

Route 3: A Greener Pathway - Boric Acid-Catalyzed Direct Amidation

In the quest for more sustainable synthetic methodologies, direct amidation of carboxylic acids with amines catalyzed by non-toxic and inexpensive catalysts has gained significant attention. Boric acid has emerged as a promising catalyst for this transformation.[11]

Reaction Workflow

Furoic_Acid 2-Furoic Acid Furan_2_Carboxamide Furan-2-Carboxamide Furoic_Acid->Furan_2_Carboxamide Ammonia Ammonia Source Ammonia->Furan_2_Carboxamide Boric_Acid B(OH)₃ (cat.) Boric_Acid->Furan_2_Carboxamide Water_Removal Heat, Water Removal Water_Removal->Furan_2_Carboxamide

Caption: Boric Acid-Catalyzed Synthesis of Furan-2-Carboxamide.

Mechanistic Insights

The precise mechanism of boric acid-catalyzed amidation is still a subject of investigation, but it is believed to proceed through the formation of a borate ester intermediate.[12] Boric acid is thought to activate the carboxylic acid by forming an acyloxyboron species, which is more susceptible to nucleophilic attack by the amine. The reaction is driven to completion by the removal of water, which is the only byproduct.[12]

Detailed Experimental Protocol

Materials:

  • 2-Furoic acid

  • Ammonia source (e.g., aqueous ammonia or an ammonium salt)

  • Boric acid (catalytic amount, e.g., 5-10 mol%)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus for azeotropic water removal

  • Standard laboratory glassware and heating equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-furoic acid (1.0 eq.), the ammonia source (1.0-1.5 eq.), boric acid (0.05-0.1 eq.), and a suitable solvent like toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by observing the amount of water collected. The reaction time can vary from several hours to overnight depending on the substrates and reaction temperature.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and a saturated solution of sodium bicarbonate to remove any unreacted boric acid and 2-furoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude furan-2-carboxamide can be purified by recrystallization.

Critical Analysis
ParameterAssessment
Yield Moderate to good, highly dependent on efficient water removal.
Purity Generally good after work-up and recrystallization.
Scalability Potentially scalable, with the main challenge being efficient water removal on a large scale.
Cost-Effectiveness Boric acid is an inexpensive and readily available catalyst.
Safety & Handling Boric acid is a low-toxicity and easy-to-handle solid. This route avoids the use of hazardous reagents like thionyl chloride or expensive coupling agents.
Green Chemistry Excellent. This method aligns well with the principles of green chemistry. It uses a catalytic amount of a non-toxic catalyst, generates water as the only byproduct, and has high atom economy.

Precursor Synthesis: From Furfural to 2-Furoic Acid

A common and sustainable starting material for the synthesis of furan-2-carboxamide is 2-furoic acid, which can be readily obtained from the oxidation of furfural. Furfural is a bio-renewable chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass.

Reaction Workflow

Furfural Furfural Furoic_Acid 2-Furoic Acid Furfural->Furoic_Acid Oxidation Oxidant Oxidizing Agent

Caption: Oxidation of Furfural to 2-Furoic Acid.

Recommended Protocol: Oxidation with a Heterogeneous Catalyst

While various oxidizing agents can be used, a greener and more selective approach involves the use of heterogeneous catalysts with molecular oxygen or air as the oxidant.[13][14]

Materials:

  • Furfural

  • Heterogeneous catalyst (e.g., supported gold or manganese dioxide catalyst)[13][15]

  • Water or a suitable solvent

  • Oxygen or air source

  • Autoclave or a reaction vessel capable of handling pressure

Procedure:

  • Reaction Setup: In a high-pressure reactor, charge the catalyst, furfural, and water.

  • Reaction Conditions: Pressurize the reactor with oxygen or air and heat the mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.[13]

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 2-furoic acid.

  • Filter the solid, wash with cold water, and dry to obtain the pure product.

Comparative Summary of Furan-2-Carboxamide Synthesis Routes

FeatureRoute 1: Acyl ChlorideRoute 2: Coupling Agent (CDI)Route 3: Boric Acid Catalysis
Starting Material 2-Furoic Acid2-Furoic Acid2-Furoic Acid
Key Reagent(s) Thionyl Chloride1,1'-Carbonyldiimidazole (CDI)Boric Acid (catalytic)
Typical Yield >80%70-95%Moderate to Good
Reaction Conditions Reflux, then 0°C to RTRT, then 0°C to RTReflux with water removal
Byproducts SO₂, HClCO₂, ImidazoleWater
Green Chemistry PoorModerateExcellent
Safety HazardousModerateHigh
Cost LowModerateLow
Scalability HighModerateModerate

Conclusion and Future Outlook

The choice of a synthetic route for furan-2-carboxamide is a critical decision that depends on the specific requirements of the project, including scale, cost, safety, and environmental impact.

  • The acyl chloride route remains a viable option for large-scale synthesis where cost is a primary driver and appropriate safety infrastructure is in place to handle the hazardous reagents.

  • The use of coupling agents like CDI offers a milder and safer alternative, making it well-suited for laboratory-scale synthesis and the preparation of diverse libraries of furan-2-carboxamide derivatives.

  • Boric acid-catalyzed amidation represents the most sustainable and environmentally friendly approach. As green chemistry principles become increasingly important in the pharmaceutical and chemical industries, this method is poised to gain wider adoption, particularly as catalyst systems and reaction conditions are further optimized for efficiency and scalability.

For drug development professionals and researchers, a thorough understanding of these synthetic pathways is essential for making informed decisions that will ultimately impact the success of their research and development endeavors. The continuous innovation in catalytic and sustainable methodologies will undoubtedly lead to even more efficient and environmentally benign syntheses of furan-2-carboxamide and its derivatives in the future.

References

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  • Dick, G. R., & Kanan, M. W. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. U.S. Patent No. 11,708,343. Washington, DC: U.S.
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N-(but-2-yn-1-yl)furan-2-carboxamide
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